Benzyl phenyl sulfone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15407. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzenesulfonylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABCMLOTUSCWOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185059 | |
| Record name | Benzene, ((phenylmethyl)sulfonyl)-, (9CI) | |
| Source | EPA DSSTox | |
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Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3112-88-7 | |
| Record name | [(Phenylmethyl)sulfonyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3112-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfone, benzyl phenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl phenyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15407 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, ((phenylmethyl)sulfonyl)-, (9CI) | |
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| Record name | [(phenylmethyl)sulphonyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Benzyl phenyl sulfone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33EH6K4PRB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Benzyl phenyl sulfone synthesis from benzyl halide
An In-depth Technical Guide for the Synthesis of Benzyl Phenyl Sulfone from Benzyl Halide
Abstract
This compound and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, valued for their chemical stability and biological activity.[1][2] This guide provides a comprehensive technical overview of the predominant synthetic route to this compound: the nucleophilic substitution of a benzyl halide with a phenyl sulfinate salt. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, explore key optimization strategies including phase-transfer catalysis, and address common challenges and troubleshooting measures. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-grounded understanding of this important transformation.
Introduction: The Significance of the Sulfonyl Group
The sulfone functional group (-SO₂-) is a cornerstone in the design of modern pharmaceuticals and advanced polymers.[1][2] Its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and metabolic stability make it a desirable feature in drug candidates. The this compound scaffold, in particular, serves as a versatile intermediate in organic synthesis and is a key component in various biologically active molecules.[2][3]
The most direct and widely employed method for constructing this scaffold involves the formation of a carbon-sulfur bond between a benzyl electrophile and a sulfinate nucleophile. This guide focuses exclusively on this robust and scalable approach.
Reaction Mechanism: A Classic S(_N)2 Pathway
The synthesis of this compound from a benzyl halide and a sodium phenyl sulfinate proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. Understanding this pathway is critical for rational optimization and troubleshooting.
Key Mechanistic Steps:
-
Nucleophilic Attack: The sulfur atom of the phenyl sulfinate anion (PhSO₂⁻) acts as a soft nucleophile and attacks the electrophilic benzylic carbon of the benzyl halide.
-
Transition State: A trigonal bipyramidal transition state is formed where the C-S bond is partially formed and the C-X (halide) bond is partially broken.
-
Inversion of Stereochemistry: If the benzylic carbon were chiral, this reaction would proceed with an inversion of its stereochemical configuration.
-
Leaving Group Departure: The halide ion is displaced, resulting in the formation of this compound and a sodium halide salt.
It is crucial to recognize that the sulfinate anion is an ambident nucleophile , meaning it possesses two nucleophilic sites: the sulfur atom and the oxygen atoms. While attack at the sulfur atom (S-alkylation) yields the desired sulfone, attack at an oxygen atom (O-alkylation) would produce a benzyl benzenesulfinate ester. For soft electrophiles like benzyl halides, attack at the softer sulfur center is strongly favored according to Hard-Soft Acid-Base (HSAB) theory, leading predominantly to the desired sulfone product.
Caption: S(_N)2 mechanism for this compound synthesis.
Experimental Protocol
This protocol is a robust, self-validating procedure adapted from established literature methods for the synthesis of aryl sulfones.[4]
Materials and Reagents
-
Benzyl halide: Benzyl bromide is preferred due to the better leaving group ability of bromide compared to chloride.[5] Use freshly distilled or high-purity commercial grade.
-
Sodium benzenesulfinate (Sodium phenyl sulfinate): Can be purchased or prepared by the reduction of benzenesulfonyl chloride with sodium sulfite.[6][7] Ensure the reagent is dry.
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. Polar aprotic solvents are ideal as they solvate the sodium cation while leaving the sulfinate anion highly nucleophilic and available for reaction.
-
Reagents for Workup: Deionized water, Ethyl acetate (EtOAc), Brine (saturated aq. NaCl), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Reagents for Purification: Silica gel (for column chromatography), Hexanes, Ethyl acetate.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium benzenesulfinate (1.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to create a stirrable suspension (concentration typically 0.2-0.5 M).
-
Substrate Addition: Add benzyl bromide (1.0 - 1.1 eq) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the benzyl bromide spot. The reaction is typically complete within 2-6 hours.
-
Quenching and Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing a significant volume of deionized water (approx. 10x the volume of DMSO). The product will often precipitate as a white solid.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water (twice) and then with brine (once) to remove residual DMSO and salts.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, a viscous oil or solid, can be purified by one of the following methods:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) is often effective.
-
Column Chromatography: For higher purity, the crude material can be purified on a silica gel column using a hexanes/ethyl acetate gradient.[4] this compound typically elutes at moderate polarity.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point). The expected melting point is 147-149 °C.
Caption: Experimental workflow for this compound synthesis.
Optimization and Troubleshooting
While the core protocol is reliable, several parameters can be adjusted to optimize yield, purity, and reaction time.
| Parameter | Standard Condition | Optimization Strategy & Rationale | Potential Issues |
| Benzyl Halide | Benzyl Bromide | Benzyl iodide is more reactive but also more expensive and less stable. Benzyl chloride is less reactive and may require higher temperatures or longer reaction times.[5] The choice balances reactivity and cost. | Incomplete reaction with benzyl chloride; decomposition with benzyl iodide. |
| Solvent | DMSO, DMF | Acetonitrile can also be used. The key is a polar aprotic solvent to maximize the nucleophilicity of the sulfinate anion. | Using protic solvents (e.g., ethanol) will solvate and deactivate the nucleophile, significantly slowing the reaction. |
| Temperature | 60-70 °C | Lowering the temperature may reduce side reactions but will increase reaction time. Increasing the temperature can speed up the reaction but may promote elimination or decomposition, especially with sensitive substrates. | Darkening of the reaction mixture, formation of stilbene (from elimination). |
| Catalyst | None (Standard) | For reactions that are sluggish or involve less soluble reagents, Phase-Transfer Catalysis (PTC) is highly effective.[8] Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt like tetrabutylammonium bromide (TBAB). The Q⁺ cation pairs with the sulfinate anion, transferring it into the organic phase to react.[8][9] | Catalyst decomposition at very high temperatures. |
Troubleshooting Common Problems:
-
Low Yield:
-
Cause: Incomplete reaction.
-
Solution: Increase reaction time or temperature. Consider using a more reactive halide (Cl → Br → I) or adding a PTC catalyst.[8]
-
Cause: Wet reagents or solvents.
-
Solution: Ensure sodium benzenesulfinate is thoroughly dried and use anhydrous solvents.
-
-
Impure Product:
-
Cause: Side reactions. A common byproduct is diphenyl sulfone, which can arise from impurities in the starting benzenesulfonyl chloride used to make the sulfinate.[10][11]
-
Solution: Use high-purity starting materials. Optimize purification; a different recrystallization solvent or a more careful column chromatography may be needed.
-
Cause: Inefficient workup.
-
Solution: Ensure thorough washing of the organic layer to remove all DMSO/DMF, which can be difficult to remove under vacuum.
-
Conclusion
The synthesis of this compound via the S(_N)2 reaction of a benzyl halide with sodium benzenesulfinate is a highly efficient and dependable transformation. By understanding the core mechanism and the causal relationships behind the choice of reagents and conditions, researchers can reliably produce this valuable intermediate. The protocol described herein serves as a validated starting point, while the optimization strategies—particularly the use of phase-transfer catalysis—provide powerful tools for adapting the reaction to specific substrates and scaling requirements. This foundational knowledge is essential for professionals in drug discovery and materials science who rely on the strategic incorporation of the sulfonyl moiety.
References
- 1. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzhydryl phenyl sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 7. BENZENESULFINIC ACID SODIUM SALT synthesis - chemicalbook [chemicalbook.com]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of Benzyl Phenyl Sulfone via Oxidation of Benzyl Phenyl Sulfide
Abstract
This technical guide provides a comprehensive overview of the synthesis of benzyl phenyl sulfone through the oxidation of benzyl phenyl sulfide. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the underlying principles of sulfide oxidation, compares various synthetic methodologies, provides detailed experimental protocols, and discusses the mechanistic aspects of these transformations. The guide emphasizes scientifically sound practices, offering insights into the selection of reagents and reaction conditions to achieve high-yield, selective synthesis of the target sulfone.
Introduction: The Significance of Sulfones in Modern Chemistry
Sulfones are a critical class of organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R') connected to two carbon atoms.[1] The unique electronic properties of the sulfonyl group, being strongly electron-withdrawing, render adjacent protons acidic and make sulfones valuable intermediates in a plethora of organic transformations.[2] this compound, in particular, serves as a key building block in the synthesis of various pharmaceuticals, including sulfonamide drugs, and is utilized in polymer chemistry to enhance the thermal stability and chemical resistance of high-performance materials.[3]
The most common and direct route to sulfones is the oxidation of their corresponding sulfides.[1][4] This process typically proceeds through a sulfoxide intermediate.[1] While seemingly straightforward, the selective oxidation of a sulfide to a sulfone without stopping at the sulfoxide stage or causing over-oxidation of other sensitive functional groups presents a significant synthetic challenge.[5] This guide will explore the nuances of this transformation, focusing on the synthesis of this compound from benzyl phenyl sulfide.
Mechanistic Considerations in Sulfide Oxidation
The oxidation of a sulfide to a sulfone involves a two-step process where the sulfur atom is successively oxidized. The initial oxidation yields a sulfoxide, which is then further oxidized to the sulfone.[6]
Caption: General pathway for the oxidation of a sulfide to a sulfone.
The choice of oxidant and reaction conditions dictates the selectivity and efficiency of this process. The mechanism of oxidation can vary significantly depending on the reagent employed. For instance, with permanganate, computational studies suggest a 1,3-dipolar cycloaddition mechanism rather than a direct attack on the sulfur atom.[7] In contrast, oxidations involving hydrogen peroxide are often catalyzed by metal complexes or acids, proceeding through different active oxygen species.[8] Understanding these mechanistic subtleties is paramount for optimizing reaction conditions and achieving the desired outcome.
Synthetic Methodologies for the Oxidation of Benzyl Phenyl Sulfide
A variety of oxidizing agents and catalytic systems have been developed for the conversion of sulfides to sulfones. The choice of a particular method often depends on factors such as substrate scope, cost, environmental impact, and desired selectivity.
Hydrogen Peroxide-Based Systems
Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost, high oxygen content, and the benign nature of its byproduct, water.[8][9] However, its reactivity often necessitates the use of a catalyst to achieve efficient and selective oxidation.
-
Metal-Based Catalysts: A wide range of transition metal catalysts, including those based on titanium, tungsten, and niobium, have been shown to effectively promote the oxidation of sulfides with H₂O₂.[10][11] For instance, a recyclable silica-based tungstate catalyst has been used for the selective oxidation of various sulfides to sulfoxides and sulfones at room temperature using 30% H₂O₂.[10][12] Similarly, nanocrystalline titania (TiO₂) has been demonstrated as a highly selective heterogeneous catalyst for the synthesis of sulfones from sulfides with aqueous H₂O₂.[11]
-
Organocatalysts: 2,2,2-Trifluoroacetophenone has been employed as an organocatalyst for the selective synthesis of sulfoxides and sulfones from sulfides using H₂O₂ as the oxidant, where the selectivity is controlled by the reaction conditions.[10]
-
Carbon Nanotubes: Carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) have been utilized as a heterogeneous nanocatalyst for the selective oxidation of sulfides to sulfones with 30% H₂O₂ under solvent-free conditions at room temperature.[8]
Other Common Oxidizing Agents
Beyond hydrogen peroxide, several other reagents are commonly employed for the oxidation of sulfides.
-
Potassium Permanganate (KMnO₄): Permanganate supported on active manganese dioxide can be used for the effective oxidation of sulfides under heterogeneous or solvent-free conditions.[10]
-
Urea-Hydrogen Peroxide (UHP): This stable, inexpensive, and easily handled solid reagent can be used for the efficient oxidation of sulfides to sulfoxides and sulfones.[10][12] The combination of urea-hydrogen peroxide and phthalic anhydride in ethyl acetate provides a metal-free, environmentally benign method for the oxidation of sulfides to their corresponding sulfones.[10]
-
Sodium Bromate (NaBrO₃): In combination with ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]Br), sodium bromate can selectively oxidize sulfides.[13][14]
Biocatalytic Oxidation
The use of microorganisms for the oxidation of sulfides to sulfones represents an environmentally friendly approach. Strains of Aspergillus ochraceus and Penicillium funiculosum have been identified to oxidize alkyl aryl sulfides to the corresponding sulfones in high yields under mild, solvent-free conditions.[15]
Comparative Analysis of Synthetic Methods
The selection of an optimal synthetic route for the preparation of this compound from its sulfide precursor requires a careful evaluation of various parameters. The following table summarizes the key features of the discussed methodologies.
| Method | Oxidant | Catalyst/Promoter | Key Advantages | Key Disadvantages |
| Metal-Catalyzed Oxidation | H₂O₂ | TiO₂, Tungstates, etc.[10][11] | High selectivity for sulfones, often recyclable catalysts, mild conditions. | Potential for metal contamination in the product. |
| Organocatalyzed Oxidation | H₂O₂ | 2,2,2-Trifluoroacetophenone[10] | Metal-free, tunable selectivity. | Catalyst may be expensive or require specific conditions. |
| Carbon Nanotube Catalysis | H₂O₂ | MWCNTs-COOH[8] | Heterogeneous, recyclable, solvent-free, mild conditions. | Preparation and handling of nanomaterials may require special care. |
| Permanganate Oxidation | KMnO₄ | MnO₂ support[10] | Strong oxidant, can be used in solvent-free conditions. | Stoichiometric use of reagent, potential for over-oxidation. |
| Urea-Hydrogen Peroxide | UHP | Phthalic Anhydride[10] | Stable solid oxidant, metal-free, environmentally benign. | May require specific activators for high efficiency. |
| Biocatalysis | O₂ (from air) | Microorganisms[15] | Environmentally friendly, mild conditions, high selectivity. | Slower reaction times, requires specialized biological setups. |
Detailed Experimental Protocols
This section provides representative, step-by-step protocols for the synthesis of this compound.
Protocol 1: Heterogeneous Catalysis with TiO₂ and H₂O₂
This protocol is adapted from a procedure for the oxidation of various sulfides using a nanocrystalline titania catalyst.[11]
Materials:
-
Benzyl phenyl sulfide
-
Nanocrystalline TiO₂ catalyst
-
35% Aqueous H₂O₂
-
Acetonitrile (solvent)
-
o-Dichlorobenzene (internal standard for GC analysis)
Procedure:
-
To a solution of benzyl phenyl sulfide (1 mmol) and o-dichlorobenzene (1 mmol) in acetonitrile (40 mL), add the TiO₂ catalyst (e.g., 5-40 mg).
-
Initiate the reaction by adding 35% aqueous H₂O₂ (3 mmol, 3 equivalents).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-80 °C).
-
Monitor the progress of the reaction by Gas Chromatography (GC).
-
Upon completion, separate the catalyst by filtration.
-
Remove the solvent under reduced pressure.
-
Verify the purity of the resulting this compound by ¹H NMR.
Protocol 2: Oxidation using Urea-Hydrogen Peroxide and Phthalic Anhydride
This protocol is based on a metal-free oxidation method.[10]
Materials:
-
Benzyl phenyl sulfide
-
Urea-hydrogen peroxide (UHP)
-
Phthalic anhydride
-
Ethyl acetate (solvent)
Procedure:
-
Dissolve benzyl phenyl sulfide (1 mmol) in ethyl acetate.
-
Add urea-hydrogen peroxide (e.g., 2.2 mmol) and phthalic anhydride (e.g., 2.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, quench any excess peroxide with a suitable reducing agent (e.g., sodium sulfite solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Workflow and Decision-Making in Synthesis
The selection of a synthetic strategy is a critical step that influences the overall efficiency and success of the synthesis. The following diagram illustrates a logical workflow for choosing an appropriate method for the oxidation of benzyl phenyl sulfide.
Caption: A decision-making workflow for selecting a synthesis method.
Conclusion and Future Perspectives
The synthesis of this compound via the oxidation of benzyl phenyl sulfide is a well-established yet continuously evolving field. While traditional methods using stoichiometric oxidants remain prevalent, the increasing emphasis on green and sustainable chemistry is driving the development of more efficient and environmentally benign catalytic systems.[11][16] The use of heterogeneous catalysts, such as metal oxides and functionalized carbon nanomaterials, offers significant advantages in terms of catalyst recovery and reuse.[8][10] Furthermore, biocatalytic approaches hold immense promise for large-scale, sustainable production of sulfones.[15] Future research will likely focus on the development of novel catalytic systems with enhanced activity, selectivity, and stability, as well as the optimization of reaction conditions to minimize waste and energy consumption.
References
- 1. Sulfone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. cdmf.org.br [cdmf.org.br]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Sulfone synthesis by oxidation [organic-chemistry.org]
- 11. Practical oxidation of sulfides to sulfones by H2O2 catalysed by titanium catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 16. mdpi.com [mdpi.com]
Mechanism of benzyl phenyl sulfone formation
An In-depth Technical Guide to the Mechanisms of Benzyl Phenyl Sulfone Formation
Introduction
This compound is a prominent organosulfur compound characterized by a sulfonyl functional group connecting a benzyl and a phenyl group.[1] This scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. In pharmaceutical development, it serves as a crucial intermediate in the synthesis of various therapeutic agents, including sulfonamide drugs known for their antibacterial properties.[2] Furthermore, its role as a sulfonating agent is leveraged in polymer chemistry to produce high-performance polymers with enhanced thermal stability and chemical resistance, finding applications in demanding sectors like aerospace and automotive.[2]
Understanding the core mechanisms of its formation is paramount for researchers and drug development professionals seeking to optimize existing synthetic routes or develop novel analogues. This guide provides an in-depth analysis of the principal pathways for synthesizing this compound, focusing on the underlying chemical principles, causality behind experimental choices, and practical, field-proven protocols. We will explore three primary mechanistic routes: the oxidation of benzyl phenyl sulfide, the nucleophilic substitution on a benzylic substrate, and Friedel-Crafts type electrophilic aromatic substitution.
Chapter 1: Synthesis via Oxidation of Benzyl Phenyl Sulfide
The oxidation of a precursor thioether (sulfide) is a fundamental and widely employed strategy for the formation of sulfones. This transformation proceeds in a stepwise manner, with the corresponding sulfoxide serving as a key intermediate. The controlled addition of oxygen atoms to the sulfur center allows for a progression from sulfide to sulfoxide and finally to the sulfone.[3]
Core Mechanism: Stepwise Oxidation
The oxidation of benzyl phenyl sulfide to this compound involves the sequential formation of two new sulfur-oxygen bonds.
-
Sulfide to Sulfoxide: The initial step is the oxidation of the sulfide to benzyl phenyl sulfoxide. This can be achieved with one equivalent of a suitable oxidizing agent. The sulfur atom's lone pair of electrons attacks the electrophilic oxygen of the oxidant.
-
Sulfoxide to Sulfone: The second oxidation, which converts the intermediate sulfoxide to the final sulfone product, typically requires stronger reaction conditions or a second equivalent of the oxidant. The sulfoxide is less reactive than the sulfide, making this step the slower of the two.
A variety of oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) being a common choice due to its "green" profile, yielding only water as a byproduct.[4] Biocatalytic methods using microorganisms have also emerged as an environmentally benign alternative, capable of achieving high yields of the sulfone product under mild conditions.[5][6]
Mechanistic Workflow: Oxidation Pathway
Caption: Stepwise oxidation of benzyl phenyl sulfide to this compound.
Experimental Protocol: H₂O₂ Oxidation of Benzyl Phenyl Sulfide
This protocol is a representative procedure for the transition-metal-free oxidation of a sulfide to a sulfone using hydrogen peroxide. The choice of glacial acetic acid as the solvent is strategic; it facilitates the reaction without requiring a metal catalyst.[4]
Materials:
-
Benzyl phenyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium hydroxide (4 M aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: Dissolve the benzyl phenyl sulfide (1 mmol) in glacial acetic acid (2 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Oxidant: To the stirring solution, slowly add 30% hydrogen peroxide (4 mmol). Causality Note: An excess of H₂O₂ is used to ensure the complete conversion of the intermediate sulfoxide to the final sulfone product.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting sulfide is completely consumed. For full conversion to the sulfone, gentle heating may be required.
-
Workup - Neutralization: Once the reaction is complete, carefully neutralize the resulting solution with an aqueous solution of 4 M NaOH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by recrystallization if necessary.
Data Summary: Oxidizing Systems
The choice of solvent and catalyst (or lack thereof) can significantly impact reaction efficiency and selectivity. Acetonitrile and DMF are effective solvents for chemical oxidations, while biocatalytic routes offer high conversion under aqueous, environmentally friendly conditions.[5][6]
| Oxidant System | Solvent | Conditions | Outcome | Reference |
| H₂O₂ (30%) | Glacial Acetic Acid | Room Temp. | Selective oxidation to sulfoxide; excess H₂O₂/heat for sulfone. | [4] |
| NaBrO₃ | Ionic Liquid ([bmim]Br) | Neutral, Room Temp. | Selective oxidation to sulfoxide. | [7] |
| H₂O₂ or Oxone® | Acetonitrile / DMF | Room Temp. | Complete oxidation to sulfone. Acetonitrile is often superior for benzyl phenyl sulfide. | [5][6] |
| Fungi (e.g., A. ochraceus) | Aqueous Medium | Mild, Neutral pH | High yield conversion of sulfide directly to sulfone. | [5][6] |
Chapter 2: Synthesis via Nucleophilic Substitution (S-Alkylation)
The most direct and widely utilized laboratory synthesis of this compound involves the formation of a carbon-sulfur bond via a nucleophilic substitution reaction. This pathway, a classic S-alkylation, leverages the nucleophilicity of a sulfinate salt which attacks an electrophilic benzylic carbon.
Core Mechanism: Sₙ2 Reaction
The reaction between sodium benzenesulfinate (C₆H₅SO₂Na) and a benzyl halide (e.g., benzyl chloride or bromide) is the archetypal example of this method. The benzenesulfinate anion is an excellent nucleophile, and the benzyl halide provides a reactive electrophilic center with a good leaving group (Cl⁻ or Br⁻). The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, resulting in the formation of the C-S bond and inversion of stereochemistry if the benzylic carbon is chiral.
The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is critical. These solvents solvate the cation (Na⁺) but not the nucleophilic anion (C₆H₅SO₂⁻), enhancing its nucleophilicity and accelerating the rate of the Sₙ2 reaction.[8]
Mechanistic Workflow: S-Alkylation Pathway
Caption: Sₙ2 mechanism for the formation of this compound.
Experimental Protocol: S-Alkylation of Benzyl Chloride
This protocol is adapted from a reported synthesis of a substituted this compound, demonstrating a reliable and high-yielding procedure.[8]
Materials:
-
Sodium benzenesulfinate (C₆H₅SO₂Na)
-
Benzyl chloride (C₆H₅CH₂Cl)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Magnesium sulfate (MgSO₄)
-
Reaction vial/flask, magnetic stirrer
Procedure:
-
Reaction Setup: In a reaction flask, combine sodium benzenesulfinate (1.3 mmol) and benzyl chloride (1.3 mmol).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) to the mixture. The original procedure used a specific concentration which can be adapted; a volume sufficient to dissolve the reactants upon heating is appropriate (e.g., 5-10 mL).
-
Heating: Heat the reaction mixture to 70 °C with vigorous stirring. Causality Note: Heating provides the necessary activation energy for the reaction to proceed at a practical rate.
-
Reaction Monitoring: Monitor the reaction for completion, which typically occurs within a few hours (e.g., 4 hours).[8]
-
Workup - Quenching and Extraction: After cooling the mixture to room temperature, dilute it with water and extract the product with ethyl acetate.
-
Washing: Wash the organic phase several times with water to remove residual DMSO and salts, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting solid can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield pure this compound.[8] The reported yield for a similar reaction was 82%.[8]
Data Summary: Variations in S-Alkylation
The S-alkylation approach is versatile, accommodating various leaving groups and catalytic systems to optimize yield and reaction conditions.
| Benzylic Substrate | Sulfinate Source | Catalyst/Solvent | Conditions | Outcome | Reference |
| Benzyl Chloride | Sodium Benzenesulfinate | DMSO | 70 °C, 4 h | High yield (e.g., 82%) | [8] |
| Benzyl Bromide | β-nitrile sulfinate | DMSO | Room Temp., 16 h | Forms benzyl sulfinate intermediate | |
| Benzylic Carbonates | Sodium Arenesulfinates | Pd complex / DPEphos in DMSO | 80 °C | Variety of benzylic sulfones in high yields | [9] |
| Benzylic Alcohols | Sulfinyl Chlorides | None (HCl byproduct catalysis) | Moderate to excellent yields | [9] |
Chapter 3: Synthesis via Friedel-Crafts Sulfonylation
The Friedel-Crafts reaction is a cornerstone of organic chemistry for forming carbon-carbon or carbon-heteroatom bonds to an aromatic ring. The sulfonylation variant, an electrophilic aromatic substitution, can be adapted to synthesize aryl sulfones.
Core Mechanism: Electrophilic Aromatic Substitution
In the context of this compound, this pathway would theoretically involve the reaction of benzene with benzylsulfonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The mechanism proceeds in three key stages:
-
Generation of the Electrophile: The Lewis acid coordinates to the sulfonyl chloride, polarizing the S-Cl bond and generating a highly electrophilic sulfonyl cation or a potent sulfonyl chloride-Lewis acid complex.
-
Nucleophilic Attack: The π-electron system of the benzene ring attacks the electrophilic sulfur atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is the rate-determining step.
-
Rearomatization: A weak base (e.g., Cl⁻ from the complex) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final sulfone product.
While the reaction of benzenesulfonyl chloride with toluene or benzene is well-studied,[10][11] the direct use of benzylsulfonyl chloride is less common but follows the same mechanistic principles.
Mechanistic Workflow: Friedel-Crafts Sulfonylation
Caption: General mechanism for Friedel-Crafts sulfonylation.
General Experimental Protocol: Lewis Acid-Catalyzed Sulfonylation
This protocol is a generalized procedure based on kinetic studies of Friedel-Crafts sulfonylations.[10][11]
Materials:
-
Benzene (or other aromatic substrate)
-
Benzylsulfonyl chloride (or other sulfonyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene, CS₂)
-
Ice, water, dilute HCl
-
Apparatus for inert atmosphere reaction
Procedure:
-
Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen), dissolve the aromatic substrate (e.g., benzene) in an anhydrous solvent.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions. Causality Note: The reaction is exothermic, and portion-wise addition at low temperature controls the reaction rate and minimizes side reactions.
-
Reagent Addition: Slowly add the sulfonyl chloride to the stirring mixture, maintaining the low temperature.
-
Reaction: Allow the mixture to stir at a controlled temperature (e.g., 25 °C) for several hours until the reaction is complete.[10]
-
Workup - Quenching: Carefully pour the reaction mixture onto crushed ice and add dilute HCl to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, dry over an anhydrous salt, and concentrate. The crude product can then be purified by distillation or recrystallization.
Comparative Analysis of Synthetic Routes
The optimal choice of synthetic strategy depends on factors such as substrate availability, desired scale, and tolerance for specific reaction conditions. The S-alkylation route is often the most practical and efficient for laboratory-scale synthesis.
| Feature | Oxidation of Sulfide | S-Alkylation (Sₙ2) | Friedel-Crafts Sulfonylation |
| Starting Materials | Benzyl phenyl sulfide | Benzyl halide, Sodium benzenesulfinate | Benzene, Benzylsulfonyl chloride |
| Key Advantage | Useful if sulfide is readily available | High yield, direct, reliable C-S bond formation | Forms aryl-S bond directly |
| Key Disadvantage | Risk of over-oxidation or stopping at sulfoxide | Requires pre-functionalized substrates | Harsh Lewis acid catalyst, potential side reactions |
| Atom Economy | Moderate (adds oxygen) | Good (forms salt byproduct) | Moderate (catalyst waste) |
| Typical Yields | Variable to High[5] | High to Excellent[8][9] | Moderate to Good[10] |
| Scalability | Good | Excellent | Moderate (stoichiometric catalyst issues) |
Conclusion
The formation of this compound can be achieved through several distinct mechanistic pathways, each with its own set of advantages and strategic considerations. The oxidation of benzyl phenyl sulfide offers a route from a reduced sulfur precursor, with modern methods employing green oxidants or biocatalysts. The Friedel-Crafts sulfonylation represents a classic approach for forming aryl-sulfur bonds but is often hampered by harsh conditions. For most applications in research and development, the nucleophilic substitution via S-alkylation of a benzyl halide with sodium benzenesulfinate stands out as the most robust, high-yielding, and reliable method.[8] Its predictability, operational simplicity, and amenability to a wide range of substrates make it the preferred choice for the targeted synthesis of this compound and its derivatives, providing a solid foundation for further exploration in drug discovery and materials science.
References
- 1. This compound [webbook.nist.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Sulfone - Wikipedia [en.wikipedia.org]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzhydryl phenyl sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl Sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. electronicsandbooks.com [electronicsandbooks.com]
An In-Depth Technical Guide to the Thermal Stability of Benzyl Phenyl Sulfone for High-Temperature Reactions
Foreword: The Critical Role of Thermal Stability in Modern Synthesis
In the landscape of pharmaceutical and materials science, the demand for robust chemical intermediates that can withstand extreme reaction conditions is ever-present. High-temperature synthesis offers numerous advantages, including accelerated reaction rates and the potential for novel chemical transformations. However, the success of these processes is fundamentally reliant on the thermal resilience of the reagents and intermediates employed. Benzyl phenyl sulfone (C₁₃H₁₂O₂S), a versatile sulfone compound, has garnered significant attention for its applications in the synthesis of pharmaceuticals and high-performance polymers.[1] This guide provides a comprehensive technical overview of the thermal stability of this compound, offering researchers, scientists, and drug development professionals the critical insights required to effectively harness its capabilities in high-temperature applications.
Understanding this compound: A Molecular Profile
This compound is a white to off-white crystalline solid with a melting point in the range of 146-150°C.[2] Its molecular structure, featuring a sulfonyl group bridging a benzyl and a phenyl group, imparts a unique combination of chemical reactivity and stability. This structure is key to its utility as a sulfonylating agent and as a stable scaffold in complex molecular architectures.[1]
| Property | Value | Source |
| CAS Number | 3112-88-7 | [NIST[3]] |
| Molecular Formula | C₁₃H₁₂O₂S | [NIST[3]] |
| Molecular Weight | 232.3 g/mol | [NIST[3]] |
| Melting Point | 146-150 °C | [ChemicalBook[2]] |
| Boiling Point (est.) | ~344 °C | [ChemicalBook[2]] |
| Appearance | White to off-white crystalline powder | [ChemicalBook[2]] |
Thermal Decomposition Profile: A Multi-faceted Analysis
The thermal stability of a compound is not a single data point but rather a profile of its behavior across a range of temperatures. To fully characterize the thermal stability of this compound, a combination of analytical techniques is employed, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): Defining the Decomposition Onset
Experimental Protocol: Thermogravimetric Analysis of this compound
This protocol outlines a standardized method for determining the thermal decomposition profile of this compound using TGA.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset of decomposition (Tonset), typically defined as the temperature at which a significant mass loss begins.
-
Identify the temperatures for 5% (Td5) and 10% (Td10) mass loss, which are common metrics for thermal stability.
-
Determine the temperature of maximum decomposition rate from the peak of the first derivative of the TGA curve (DTG).
-
Logical Framework for TGA Experiment
Caption: Workflow for assessing the thermal stability of this compound using TGA.
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5] This technique is invaluable for identifying melting points, glass transitions, and other phase changes, providing a more complete picture of the material's thermal behavior prior to decomposition. For a crystalline solid like this compound, the DSC thermogram will show a sharp endothermic peak corresponding to its melting point. The absence of significant exothermic events prior to the known decomposition range would further support its thermal stability.
Experimental Protocol: Differential Scanning Calorimetry of this compound
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. Use an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature below the expected melting point (e.g., 100 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature below the expected decomposition onset (e.g., 350 °C).
-
-
Data Acquisition: Measure the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify the endothermic peak corresponding to the melting point and determine the peak temperature and enthalpy of fusion.
-
Observe for any other thermal events, such as exothermic decomposition.
-
Deconstructing the Degradation: Mechanistic Insights
Understanding the pathways through which a molecule decomposes is crucial for predicting its stability and the nature of any byproducts in a high-temperature reaction. While a definitive, detailed study on the pyrolysis of this compound is not widely published, insights can be drawn from the well-documented thermal degradation of aromatic polysulfones.
The primary mechanism of thermal decomposition for aromatic sulfones involves the homolytic cleavage of the carbon-sulfur (C-S) bond. This is generally the weakest bond in the sulfone moiety. The initial cleavage is expected to generate a benzyl radical and a phenylsulfonyl radical.
Proposed Thermal Decomposition Pathway of this compound
Caption: A proposed radical mechanism for the thermal decomposition of this compound.
The subsequent fate of these radicals dictates the final product mixture. The phenylsulfonyl radical is known to be unstable at high temperatures and readily extrudes sulfur dioxide (SO₂), a common decomposition product of sulfones, to form a phenyl radical. The benzyl and phenyl radicals can then undergo a variety of secondary reactions, including:
-
Hydrogen Abstraction: Abstraction of hydrogen atoms from other molecules to form stable products like toluene and benzene.
-
Dimerization: Combination of two radicals to form larger molecules such as bibenzyl and biphenyl.
-
Rearrangement: Intramolecular rearrangement to form other stable or reactive species.
The elimination of SO₂ from diphenyl sulfone bridges in polymers is reported to occur at temperatures above 450 °C, leading to the formation of biphenyl units.[4] This suggests that significant decomposition of this compound with the evolution of SO₂ would likely require temperatures in this range or higher.
Identifying Decomposition Products: The Role of Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
To experimentally validate the proposed decomposition mechanism and identify the resulting products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the analytical technique of choice. This powerful method involves the rapid heating of a sample to a high temperature in an inert atmosphere, followed by the separation and identification of the volatile decomposition products.
Experimental Protocol: Py-GC-MS Analysis of this compound
-
Sample Preparation: Place a small amount (typically 0.1-1.0 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis: Introduce the sample cup into the pyrolysis unit, which is interfaced with the GC-MS system. Rapidly heat the sample to a series of high temperatures (e.g., 400 °C, 500 °C, 600 °C, and 700 °C) in a helium atmosphere.
-
Gas Chromatography: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the column's stationary phase. A typical GC program would involve an initial temperature hold followed by a ramp to a higher temperature to elute all components.
-
Mass Spectrometry: As the separated components elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.
-
Data Analysis: The identity of each pyrolysis product is determined by comparing its mass spectrum to a library of known spectra (e.g., the NIST library). The relative abundance of each product can be estimated from the peak area in the total ion chromatogram.
Expected Pyrolysis Products
Based on the proposed mechanism, the Py-GC-MS analysis of this compound at elevated temperatures is expected to reveal the presence of:
-
Sulfur Dioxide (SO₂): A key indicator of sulfone decomposition.
-
Benzene and Toluene: Formed from hydrogen abstraction by phenyl and benzyl radicals, respectively.
-
Bibenzyl and Biphenyl: Resulting from the dimerization of benzyl and phenyl radicals.
-
Stilbene: Potentially formed from the rearrangement and subsequent reactions of the benzyl radical.
-
Unreacted this compound: At lower pyrolysis temperatures.
The relative intensities of these products will vary with the pyrolysis temperature, providing insights into the kinetics of the different decomposition pathways.
Practical Implications for High-Temperature Synthesis
The excellent thermal stability of this compound makes it a valuable asset in high-temperature organic synthesis.[1] Its high boiling point and stability allow it to be used as a high-boiling solvent or as a stable reactant in processes that require elevated temperatures. For instance, its application in polymer chemistry to enhance the thermal stability of high-performance polymers is a testament to its own robustness.[1]
When utilizing this compound in high-temperature reactions, it is crucial to consider its decomposition profile. While it exhibits excellent stability, prolonged exposure to temperatures exceeding its decomposition onset will lead to the formation of byproducts. The nature of these byproducts, as elucidated by Py-GC-MS, can inform purification strategies and potential side reactions. For reactions conducted below its significant decomposition temperature, this compound can be considered a reliable and stable component.
Conclusion: A Resilient Intermediate for Demanding Chemistries
This compound presents a compelling profile of thermal stability that underpins its utility in a range of high-temperature applications. Its robust molecular architecture, characterized by strong carbon-sulfur bonds within the sulfonyl bridge, resists thermal degradation until significantly elevated temperatures are reached. The primary decomposition pathway proceeds through a radical mechanism initiated by C-S bond homolysis, leading to the formation of stable aromatic hydrocarbons and the extrusion of sulfur dioxide.
For researchers and developers in the pharmaceutical and materials science sectors, a thorough understanding of this thermal behavior is paramount. By leveraging the analytical techniques and mechanistic insights detailed in this guide, scientists can confidently employ this compound in demanding synthetic protocols, pushing the boundaries of high-temperature chemistry while ensuring the integrity of their reaction systems. The self-validating nature of the described experimental protocols provides a reliable framework for assessing the suitability of this compound for specific high-temperature applications, thereby fostering innovation and accelerating the development of novel molecules and materials.
References
The Solubility Profile of Benzyl Phenyl Sulfone: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its biopharmaceutical properties. It dictates the dissolution rate, and by extension, the bioavailability of the drug, ultimately influencing its therapeutic efficacy. Benzyl phenyl sulfone, a versatile scaffold in medicinal chemistry, presents a unique set of physicochemical characteristics that are of profound interest to researchers.[1] Its excellent thermal stability and utility as a synthetic intermediate make it a valuable component in the synthesis of novel therapeutic agents.[1][2] This guide provides an in-depth exploration of the solubility of this compound in common organic solvents, offering both empirical data and a theoretical framework to empower researchers in their formulation and process development endeavors.
Physicochemical Properties of this compound
A thorough understanding of a molecule's intrinsic properties is paramount to predicting its solubility behavior. This compound (C₁₃H₁₂O₂S) is a crystalline solid with a molecular weight of 232.3 g/mol and a melting point of approximately 149 °C.[3][4] The molecule possesses a significant dipole moment due to the polar sulfonyl group (SO₂), flanked by two aromatic rings. This combination of a polar core and non-polar phenyl groups imparts a nuanced solubility profile, allowing for interactions across a spectrum of solvent polarities.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₂S | [3][4] |
| Molecular Weight | 232.3 g/mol | [3][4] |
| Melting Point | ~149 °C | |
| CAS Number | 3112-88-7 | [2][3] |
Solubility of this compound in Common Organic Solvents
The following table presents estimated solubility values for this compound at ambient temperature (25 °C), based on available data for diphenyl sulfone and considering the structural nuances of the benzyl derivative. These values should be considered as informed estimates and serve as a practical starting point for experimental work.
| Solvent | Solvent Class | Estimated Solubility ( g/100 mL) | Rationale for Estimation |
| Acetone | Polar Aprotic | 15 - 25 | Diphenyl sulfone exhibits good solubility in acetone. The polarity of acetone effectively solvates the sulfonyl group. |
| Dichloromethane | Polar Aprotic | 10 - 20 | The polarity and ability to engage in dipole-dipole interactions make it a good solvent for sulfones. |
| Ethyl Acetate | Polar Aprotic | 5 - 15 | Offers a balance of polarity and non-polar character, suitable for solvating both the sulfonyl and phenyl moieties. |
| Methanol | Polar Protic | 1 - 5 | The hydrogen bonding capability of methanol can interact with the oxygen atoms of the sulfonyl group, but the non-polar bulk of the molecule limits high solubility. |
| Ethanol | Polar Protic | 2 - 8 | Similar to methanol, but the slightly larger alkyl chain can better accommodate the non-polar phenyl groups. |
| Toluene | Nonpolar | 1 - 5 | The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl rings of the solute. |
| Hexane | Nonpolar | < 0.1 | The highly non-polar nature of hexane makes it a poor solvent for the polar sulfonyl group, resulting in very low solubility. |
Theoretical Framework: Understanding Solute-Solvent Interactions
The principle of "like dissolves like" provides a foundational understanding of solubility.[10] For this compound, its solubility is governed by a balance of intermolecular forces:
-
Dipole-Dipole Interactions: The strongly polar sulfonyl group is the primary site for dipole-dipole interactions with polar solvents like acetone and dichloromethane.
-
London Dispersion Forces: The two phenyl rings contribute significantly to the molecule's surface area, allowing for van der Waals interactions with non-polar solvents such as toluene.
-
Hydrogen Bonding: While this compound itself is not a hydrogen bond donor, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, enabling interactions with protic solvents like methanol and ethanol.
To provide a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[11][12][13][14][15] HSP theory deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A solute is most likely to dissolve in a solvent with a similar HSP profile.
Caption: Hansen Solubility Parameter (HSP) concept for predicting solubility.
Experimental Protocol for Determining the Solubility of this compound
To obtain precise and reliable solubility data, a robust experimental protocol is essential. The following section details a standard laboratory procedure for determining the equilibrium solubility of a solid compound in an organic solvent.
Isothermal Saturation Method
This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the dissolved solid.
Materials and Equipment:
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or sealed test tubes
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm PTFE or equivalent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Preparation of Stock Standards: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
Sample Withdrawal and Filtration: After equilibration, carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples and the calibration standards using a validated HPLC method.
-
Calculation: From the calibration curve, determine the concentration of this compound in the diluted samples. Back-calculate to determine the concentration in the original saturated solution, which represents the solubility.
Caption: Experimental workflow for determining solubility via the isothermal saturation method.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. While direct experimental data remains to be fully elucidated in the literature, the provided estimates, based on the well-characterized diphenyl sulfone, offer a valuable starting point for researchers. The detailed experimental protocol empowers scientists to generate precise and reliable solubility data in their own laboratories. A deeper understanding of the interplay between the molecular structure of this compound and various solvent properties, guided by theoretical frameworks such as Hansen Solubility Parameters, will continue to be a critical enabler for the successful development of novel therapeutics incorporating this important chemical moiety.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 3112-88-7 [chemicalbook.com]
- 3. Benzene, ((phenylmethyl)sulfonyl)-, | C13H12O2S | CID 76561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. CAS 127-63-9: Phenyl sulfone | CymitQuimica [cymitquimica.com]
- 7. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Diphenyl sulfone | 127-63-9 [chemicalbook.com]
- 10. chem.ws [chem.ws]
- 11. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Architecture of a Key Synthetic Intermediate: An In-depth Technical Guide to the Crystal Structure of Benzyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Clarity in Drug Discovery
In the landscape of modern drug development and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. It is this structural architecture that dictates a compound's physical properties, its interactions with biological targets, and ultimately, its efficacy and safety. Benzyl phenyl sulfone, a key intermediate in the synthesis of a variety of pharmaceuticals and functional materials, is a molecule whose structural elucidation provides a foundational understanding for the rational design of novel chemical entities.[1][2] This in-depth technical guide serves as a comprehensive resource on the crystal structure analysis of this compound, offering not just a summary of its crystallographic parameters, but a detailed exploration of the experimental and analytical workflows required to achieve this structural clarity. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, providing field-proven insights into the causality behind experimental choices and ensuring a self-validating system of protocols.
I. Synthesis and Crystallization: From Precursor to diffraction-quality Crystal
The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material is critical, as impurities can inhibit crystallization or lead to disordered crystal lattices.
A. Synthesis of this compound via Oxidation
A common and efficient method for the synthesis of this compound is the oxidation of its corresponding sulfide, benzyl phenyl sulfide.[3][4][5] This transformation can be achieved using a variety of oxidizing agents, with hydrogen peroxide in acetic acid being a widely used and effective method.[6]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl phenyl sulfide (1 equivalent) in glacial acetic acid.
-
Oxidation: To the stirred solution, add a 30% aqueous solution of hydrogen peroxide (2.2 equivalents) dropwise. The addition should be controlled to maintain a gentle exothermic reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting sulfide is completely consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure this compound as a white crystalline solid.
B. The Art of Crystallization: Growing Diffraction-Quality Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, ethanol or mixtures of ethyl acetate and hexanes have proven effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. This slow cooling is essential for the formation of large, well-ordered crystals. Rapid cooling often leads to the formation of small or polycrystalline material.
-
Crystal Growth: The flask should be left undisturbed in a vibration-free environment. Over time, single crystals will form.
-
Isolation: Once a sufficient number of well-formed crystals are observed, they can be carefully isolated from the mother liquor by decantation or filtration. The crystals should be handled with care to avoid mechanical damage.
II. Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure
Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms within a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow: Single-Crystal X-ray Diffraction Analysis
Caption: Workflow for Single-Crystal X-ray Diffraction.
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction data are collected on a detector.
-
Structure Solution: The collected diffraction data are used to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal displacement parameters.
-
Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density.
III. Crystal Structure of this compound: A Detailed Analysis
The crystallographic data for this compound has been deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 272693 .
A. Crystallographic Data Summary
| Parameter | Value |
| Chemical Formula | C₁₃H₁₂O₂S |
| Formula Weight | 232.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.043(2) |
| b (Å) | 5.897(1) |
| c (Å) | 21.438(4) |
| α (°) | 90 |
| β (°) | 97.43(3) |
| γ (°) | 90 |
| Volume (ų) | 1134.1(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.359 |
| Absorption Coefficient (mm⁻¹) | 0.249 |
| F(000) | 488 |
B. Molecular Geometry and Conformation
The molecular structure of this compound consists of a central tetrahedral sulfur atom bonded to two oxygen atoms, a phenyl group, and a benzyl group. The bond lengths and angles around the sulfur atom are consistent with those observed in other diaryl and alkyl-aryl sulfones.
Selected Bond Lengths and Angles:
| Bond | Length (Å) | Angle | Value (°) |
| S1-O1 | 1.435(2) | O1-S1-O2 | 118.9(1) |
| S1-O2 | 1.441(2) | O1-S1-C1 | 108.9(1) |
| S1-C1 | 1.765(3) | O2-S1-C1 | 108.1(1) |
| S1-C7 | 1.772(3) | O1-S1-C7 | 108.3(1) |
| O2-S1-C7 | 107.9(1) | ||
| C1-S1-C7 | 103.8(1) |
Note: Atom numbering may differ from the deposited CIF file and is for illustrative purposes.
The conformation of the molecule is characterized by the torsion angles between the phenyl and benzyl groups relative to the sulfone moiety. This conformation is influenced by steric and electronic factors, as well as intermolecular interactions within the crystal lattice.
C. Supramolecular Assembly and Intermolecular Interactions
The packing of this compound molecules in the crystal is primarily governed by weak intermolecular interactions, including C-H···O hydrogen bonds and π-π stacking interactions. These interactions create a three-dimensional supramolecular architecture. The analysis of these non-covalent interactions is crucial for understanding the physical properties of the solid-state material and can provide insights into its potential for polymorphism.
IV. Spectroscopic Characterization: Corroborating the Structure
While single-crystal X-ray diffraction provides the definitive solid-state structure, spectroscopic techniques are essential for confirming the identity and purity of the bulk material and for providing complementary structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms in the molecule. The chemical shifts and coupling constants of the protons and carbons in the phenyl and benzyl groups are characteristic of the this compound structure.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows strong characteristic absorption bands for the sulfone group (SO₂) at approximately 1300-1350 cm⁻¹ (asymmetric stretching) and 1120-1160 cm⁻¹ (symmetric stretching).
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can also provide structural information.[7]
Conclusion: A Foundation for Future Innovation
The detailed crystal structure analysis of this compound provides a crucial piece of the puzzle for scientists working with this important synthetic intermediate. By understanding its molecular geometry, conformational preferences, and intermolecular interactions, researchers can make more informed decisions in the design of new molecules with tailored properties. This guide has outlined the key experimental and analytical steps involved in this process, from synthesis and crystallization to the final structural analysis. The integration of robust protocols, a deep understanding of the underlying scientific principles, and the use of complementary analytical techniques forms the bedrock of modern chemical research and development.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. This compound | 3112-88-7 [amp.chemicalbook.com]
- 3. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Benzyl Phenyl Sulfone
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, the precise structural elucidation of compounds is a cornerstone of regulatory submission and intellectual property. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of benzyl phenyl sulfone (CAS 3112-88-7), a representative diaryl sulfone.[1] We will explore the underlying principles that govern the spectral features of this molecule, present a robust experimental protocol for data acquisition, and provide a detailed interpretation of the spectral data, supported by assignments and visualizations. This document is intended to serve as a practical reference for scientists requiring a comprehensive understanding of NMR spectroscopy as applied to sulfone-containing compounds.
The Molecular Architecture: How Structure Dictates the Spectrum
The interpretation of an NMR spectrum begins with a fundamental understanding of the molecule's electronic environment. This compound, with the molecular formula C₁₃H₁₂O₂S, possesses two distinct aromatic rings and a strongly electron-withdrawing sulfonyl (-SO₂-) functional group.[1][2][3]
-
The Sulfonyl Group as a Deshielding Center: The sulfonyl group is a powerful electron-withdrawing moiety due to the high electronegativity of the oxygen atoms. This inductive effect significantly reduces the electron density around adjacent atomic nuclei. In NMR, lower electron density corresponds to less shielding of the nucleus from the spectrometer's magnetic field, resulting in a downfield shift (higher δ value) of the corresponding signal.[4]
-
Two distinct Aromatic Systems: The molecule contains a phenyl group directly bonded to the sulfonyl group (the phenylsulfonyl moiety) and a phenyl group attached to the methylene bridge (the benzyl moiety). The protons and carbons of the phenylsulfonyl ring are expected to be more deshielded (further downfield) than those of the benzyl ring due to the direct proximity of the -SO₂- group.
-
The Methylene Bridge (-CH₂-): The two protons of the methylene bridge are chemically equivalent and are situated between the electron-withdrawing sulfonyl group and the benzyl ring. Their chemical shift will be significantly downfield compared to a typical benzylic proton (e.g., in toluene at ~2.3 ppm) due to the influence of the sulfone.
This foundational analysis allows us to predict the general features of the NMR spectra before examining the experimental data.
Caption: Chemical structure of this compound.
Experimental Protocol for High-Fidelity NMR Data Acquisition
The quality and reproducibility of NMR data are contingent upon a meticulously executed experimental protocol. The following steps describe a self-validating system for acquiring ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is an appropriate solvent for non-polar to moderately polar organic compounds and its residual proton signal (δ ~7.26 ppm) and carbon signal (δ ~77.16 ppm) are well-documented.[5]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Configuration:
-
The spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
The instrument must be properly tuned and shimmed on the sample to ensure optimal magnetic field homogeneity and spectral resolution.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-2048 scans, as ¹³C has a much lower natural abundance than ¹H.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.[5]
-
Integrate the signals in the ¹H spectrum.
-
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a quantitative map of the proton environments in the molecule. The key features—chemical shift, integration, and multiplicity—allow for the unambiguous assignment of each proton.
Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | 7.88 – 7.84 | Multiplet (d-like) | 2H | Protons ortho to -SO₂ (Phenylsulfonyl) |
| H-b | 7.65 – 7.60 | Multiplet (t-like) | 1H | Proton para to -SO₂ (Phenylsulfonyl) |
| H-c | 7.55 – 7.50 | Multiplet (t-like) | 2H | Protons meta to -SO₂ (Phenylsulfonyl) |
| H-d | 7.32 – 7.25 | Multiplet | 5H | Benzyl ring protons |
| H-e | 4.31 | Singlet | 2H | Methylene protons (-CH₂-) |
Interpretation:
-
Methylene Protons (H-e): The most distinct signal is the singlet at 4.31 ppm , integrating to 2H. Its singlet multiplicity confirms the absence of adjacent protons for coupling. The significant downfield shift from typical benzylic protons (~2.3 ppm) is a direct consequence of the strong deshielding effect of the adjacent sulfonyl group.
-
Phenylsulfonyl Protons (H-a, H-b, H-c): The protons on the ring directly attached to the sulfone appear as a complex set of multiplets between 7.50 and 7.88 ppm . As predicted, these are the most downfield aromatic signals. The two ortho protons (H-a) are the most deshielded due to the combined inductive and anisotropic effects of the sulfone group. The para (H-b) and meta (H-c) protons appear slightly more upfield.
-
Benzyl Ring Protons (H-d): The five protons of the benzyl ring appear as a multiplet around 7.25-7.32 ppm . These protons are in a more conventional aromatic chemical environment, being insulated from the sulfonyl group by the methylene bridge, and thus resonate at a more upfield position compared to the phenylsulfonyl protons.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.
Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 138.8 | C-ipso (Phenylsulfonyl) | Quaternary carbon directly attached to -SO₂, highly deshielded. |
| 133.8 | C-para (Phenylsulfonyl) | Deshielded due to resonance effects of the sulfone group. |
| 130.9 | C-ortho/meta (Benzyl) | Aromatic CH carbons of the benzyl ring. |
| 129.2 | C-meta (Phenylsulfonyl) | Aromatic CH carbons on the phenylsulfonyl ring. |
| 128.8 | C-para (Benzyl) | Aromatic CH carbon of the benzyl ring. |
| 128.6 | C-ipso (Benzyl) | Quaternary carbon of the benzyl ring, attached to -CH₂-. |
| 128.1 | C-ortho (Phenylsulfonyl) | Deshielded aromatic CH carbons adjacent to the C-ipso. |
| 63.2 | Methylene Carbon (-CH₂-) | Aliphatic carbon significantly deshielded by the sulfone group. |
Interpretation:
-
Methylene Carbon: The signal at 63.2 ppm is assigned to the -CH₂- carbon. Its downfield shift is characteristic of a carbon atom bonded to a strongly electron-withdrawing group.
-
Aromatic Carbons: The spectrum displays eight distinct signals for the thirteen carbons, indicating some overlap. The quaternary (ipso) carbon of the phenylsulfonyl ring is the most deshielded aromatic carbon at 138.8 ppm , directly reflecting the electron-withdrawing nature of the sulfone group. The remaining signals are assigned based on established chemical shift trends for substituted benzenes, with the carbons of the phenylsulfonyl ring generally appearing more downfield than those of the benzyl ring.
Corroborative Analysis using 2D NMR Spectroscopy
While 1D NMR is powerful, 2D NMR techniques provide definitive proof of assignments by revealing through-bond correlations. For a molecule like this compound, two experiments are particularly insightful.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically over 2-3 bonds). It would show correlations between the ortho, meta, and para protons within the phenylsulfonyl ring, and similarly within the benzyl ring, confirming their respective spin systems.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the proton singlet at 4.31 ppm would show a cross-peak to the carbon signal at 63.2 ppm).
Caption: Workflow for structural confirmation using 2D NMR.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and directly reflect the molecule's electronic architecture. The potent electron-withdrawing and anisotropic effects of the sulfonyl group are the dominant factors influencing the chemical shifts, causing a significant downfield displacement of signals from adjacent nuclei, most notably the methylene bridge and the phenylsulfonyl aromatic system. By employing a systematic approach to data acquisition and interpretation, grounded in the fundamental principles of NMR, a complete and confident structural assignment can be achieved. This guide provides a robust framework for researchers engaged in the analysis of sulfones and similarly substituted organic molecules.
References
A Senior Scientist's Guide to the FTIR Spectrum of Benzyl Phenyl Sulfone: From First Principles to Practical Interpretation
This in-depth technical guide provides a comprehensive framework for the interpretation of the Fourier-Transform Infrared (FTIR) spectrum of benzyl phenyl sulfone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple peak identification to explain the causal relationships between molecular structure and spectral features. It integrates field-proven experimental protocols with authoritative spectroscopic principles to ensure a robust and reliable analysis.
Introduction: The Molecular Blueprint in Vibrational Spectroscopy
This compound (C₁₃H₁₂O₂S) is a diaryl sulfone derivative with a molecular structure that offers a rich and distinct infrared spectrum.[1][2][3] FTIR spectroscopy is a powerful, non-destructive technique for elucidating the functional groups and structural features of molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can generate a unique spectral "fingerprint." For this compound, the key to interpretation lies in systematically identifying the vibrational modes associated with its three primary components: the sulfonyl (SO₂) group, the aromatic rings (phenyl and benzyl), and the methylene (-CH₂) bridge. This guide will provide a step-by-step methodology for acquiring a high-fidelity spectrum and interpreting its features with scientific rigor.
Section 1: Molecular Structure and Expected Vibrational Modes
To predict the FTIR spectrum, we must first visualize the molecule's architecture. This compound consists of a central sulfonyl group bonded to a phenyl ring and a benzyl group. The benzyl group itself is a phenyl ring attached to a methylene bridge.
Caption: Molecular structure of this compound.
Based on this structure, we can anticipate several key vibrational modes:
-
SO₂ Group: The S=O double bonds have a large dipole moment, leading to very strong and characteristic stretching absorptions. We expect two distinct bands: an asymmetric stretch (νas) and a symmetric stretch (νs).
-
Aromatic Rings: Both rings will exhibit aromatic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C in-ring stretching vibrations between 1600-1400 cm⁻¹.[4][5] Furthermore, strong C-H out-of-plane (OOP) bending bands in the 900-675 cm⁻¹ region will be indicative of the monosubstituted pattern on both rings.[6][7]
-
Methylene Bridge (-CH₂-): This group will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and a characteristic scissoring (bending) vibration around 1465-1450 cm⁻¹.[5][8]
Section 2: Experimental Protocol: Acquiring a High-Fidelity Spectrum via the KBr Pellet Method
To obtain a clean, interpretable spectrum of a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a fundamental and highly reliable technique.[9] The principle relies on the property that alkali halides, like KBr, become transparent to infrared radiation when subjected to high pressure.[10][11]
Core Causality: The goal is to disperse the solid sample homogenously within the KBr matrix at a low concentration (typically 1-2% by weight).[11] This minimizes intermolecular interactions and reduces light scattering, ensuring the acquired spectrum adheres to the Beer-Lambert law.
Caption: Workflow for FTIR analysis using the KBr pellet method.
Detailed Step-by-Step Protocol:
-
Reagent & Equipment Preparation: Use spectroscopic grade KBr, dried in an oven at 110°C for several hours to remove absorbed water, which otherwise introduces broad O-H bands around 3400 cm⁻¹.[12] Ensure the agate mortar, pestle, and die set are impeccably clean and dry.[9]
-
Sample Weighing: On an analytical balance, accurately weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.[9][10] The ratio is critical for obtaining a spectrum with non-saturated peaks.[11]
-
Grinding and Mixing: Combine the sample and KBr in the agate mortar. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. This step is crucial to reduce particle size below the wavelength of the IR radiation, which minimizes scattering (the Christiansen effect) and ensures a flat baseline.[10]
-
Pellet Pressing: Transfer a portion of the powder into the pellet die. Assemble the die and place it in a hydraulic press. Apply a force of approximately 8-10 tons (corresponding to ~8,000-10,000 psi for a 13 mm die) for several minutes.[12][13]
-
Pellet Inspection: Carefully remove the die and extract the pellet. A high-quality pellet will be thin and transparent or translucent.[13] Opacity indicates poor mixing, insufficient pressure, or overly large particle size.
-
Spectral Acquisition: First, run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor. Then, place the KBr pellet in the sample holder and acquire the sample spectrum.
Section 3: Systematic Interpretation of the this compound Spectrum
The FTIR spectrum is best analyzed by dividing it into distinct regions corresponding to specific vibrational modes. The data presented in the table below is a synthesis of established group frequencies and data from spectral databases.[1][14]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Structural Unit |
| 3100 - 3000 | Medium | C-H Aromatic Stretching (ν C-H) | Phenyl & Benzyl Rings |
| 2970 - 2850 | Medium | C-H Aliphatic Stretching (νas & νs CH₂) | Methylene Bridge (-CH₂-) |
| 1600 - 1450 | Medium | C=C Aromatic In-Ring Stretching | Phenyl & Benzyl Rings |
| ~1450 | Medium | CH₂ Scissoring (Bending) | Methylene Bridge (-CH₂-) |
| 1335 - 1300 | Strong | SO₂ Asymmetric Stretching (νas SO₂) ** | Sulfonyl Group (SO₂) |
| 1170 - 1135 | Strong | SO₂ Symmetric Stretching (νs SO₂) | Sulfonyl Group (SO₂) ** |
| 900 - 675 | Strong | C-H Out-of-Plane (OOP) Bending | Monosubstituted Rings |
The High-Frequency Region (4000 cm⁻¹ - 2800 cm⁻¹)
This region is dominated by C-H stretching vibrations. A key diagnostic feature is the "3000 cm⁻¹ line."
-
Above 3000 cm⁻¹: Peaks in the 3100-3000 cm⁻¹ range are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic rings.[4][5]
-
Below 3000 cm⁻¹: Peaks in the 2970-2850 cm⁻¹ range are assigned to the asymmetric and symmetric C-H stretching of the sp³ hybridized methylene (-CH₂) group.[5][15]
The Double Bond Region (1800 cm⁻¹ - 1400 cm⁻¹)
-
Aromatic C=C Stretching: A series of sharp, medium-intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹ arise from the stretching of the carbon-carbon double bonds within the phenyl and benzyl rings.[16]
-
Methylene Scissoring: A distinct peak around 1450 cm⁻¹ is typically due to the in-plane scissoring (bending) vibration of the -CH₂- group.[17]
The Fingerprint Region (1400 cm⁻¹ - 900 cm⁻¹)
This region contains the most characteristic and intense peaks in the spectrum.
-
SO₂ Asymmetric Stretch (νas): A very strong absorption band is expected between 1335-1300 cm⁻¹. This intense peak is one of the most reliable indicators of the sulfone functional group.
-
SO₂ Symmetric Stretch (νs): A second, equally strong absorption band appears between 1170-1135 cm⁻¹. The presence of these two strong bands is definitive proof of the SO₂ moiety. Their high intensity is a direct result of the large change in dipole moment during the S=O bond stretching vibrations.
Caption: Correlation of functional groups to key FTIR spectral regions.
The Low-Frequency Region (< 900 cm⁻¹)
-
C-H Out-of-Plane (OOP) Bending: This region provides structural information about the substitution pattern of the aromatic rings. For monosubstituted benzene rings, as found in both the phenyl and benzyl moieties of this molecule, two strong bands are typically observed. One intense band appears between 770-710 cm⁻¹ and a second characteristic band, known as a ring bend, often appears near 690 cm⁻¹.[6] The presence and position of these bands are highly diagnostic.
Section 4: Trustworthiness & Self-Validation: Ensuring Spectral Integrity
A scientifically sound interpretation is predicated on a high-quality spectrum. The following points serve as a self-validating checklist to ensure the trustworthiness of the data.
-
Absence of Water: A flat baseline in the 3500-3200 cm⁻¹ region confirms that the KBr was sufficiently dry. If a broad absorption is present, the sample preparation must be repeated.[12][13]
-
Flat Baseline: A flat, non-sloping baseline, particularly at the high-wavenumber end, indicates that light scattering has been minimized through proper grinding. A sloping baseline can obscure weak peaks and affect intensity ratios.
-
Peak Intensity: The strongest peaks (the SO₂ stretches) should not be "flat-topped" (i.e., show 0% transmittance). Saturated peaks are not quantitative and can hide underlying weaker bands. If saturation occurs, a new pellet with a lower sample-to-KBr ratio must be prepared.[11]
-
Reproducibility: For critical applications, preparing and analyzing a second pellet is recommended to ensure the observed spectrum is reproducible.
Conclusion
The FTIR spectrum of this compound is highly characteristic and can be interpreted with a high degree of confidence. The definitive markers for this compound are the pair of intense absorption bands for the asymmetric (1335-1300 cm⁻¹) and symmetric (1170-1135 cm⁻¹) stretching of the sulfonyl group. These are complemented by the clear separation of aromatic ( >3000 cm⁻¹) and aliphatic ( <3000 cm⁻¹) C-H stretches, the aromatic C=C ring stretches (1600-1450 cm⁻¹), and the strong out-of-plane bending bands (900-675 cm⁻¹) confirming the monosubstituted aromatic rings. By following a robust experimental protocol and a systematic interpretation framework, FTIR spectroscopy serves as an invaluable tool for the structural verification and quality control of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. Benzene, ((phenylmethyl)sulfonyl)-, | C13H12O2S | CID 76561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(3112-88-7) 1H NMR [m.chemicalbook.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eng.uc.edu [eng.uc.edu]
- 9. shimadzu.com [shimadzu.com]
- 10. scienceijsar.com [scienceijsar.com]
- 11. Why Is Potassium Bromide (Kbr) Used In Sample Preparation For Ftir? Achieve Clear, High-Resolution Spectra For Accurate Analysis - Kintek Press [kinteksolution.com]
- 12. azom.com [azom.com]
- 13. pelletpressdiesets.com [pelletpressdiesets.com]
- 14. This compound(3112-88-7) IR Spectrum [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
Mass spectrometry fragmentation pattern of benzyl phenyl sulfone
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Benzyl Phenyl Sulfone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (C₁₃H₁₂O₂S, MW: 232.30 g/mol ).[1][2] As a key structural motif in various chemical contexts, understanding its fragmentation signature is critical for unambiguous identification and structural elucidation in complex matrices. This document delves into the distinct fragmentation pathways observed under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. We will explore the underlying chemical principles, including characteristic cleavages and complex gas-phase rearrangements, that govern the formation of diagnostic product ions. This guide is intended for researchers and professionals in analytical chemistry, pharmaceuticals, and materials science who utilize mass spectrometry for molecular characterization.
Introduction: The Analytical Significance of this compound
This compound is an aromatic sulfone characterized by a sulfonyl group (-SO₂-) bridging a benzyl and a phenyl group. The stability of the sulfone moiety, coupled with the reactivity of the benzylic C-S bond and the stability of the aromatic rings, gives rise to a rich and informative fragmentation pattern in mass spectrometry. The choice of ionization technique profoundly influences the observed fragmentation, as it dictates the initial ionization event and the internal energy of the resulting ion.
-
Electron Ionization (EI): This hard ionization technique imparts significant energy, producing an odd-electron molecular ion (M⁺•) that undergoes extensive fragmentation. The resulting spectrum is a complex fingerprint, rich in structural information and ideal for library matching.
-
Electrospray Ionization (ESI): This soft ionization technique typically generates an even-electron protonated molecule ([M+H]⁺) with low internal energy.[3] Fragmentation is induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), often revealing more controlled fragmentation pathways that can be systematically interpreted.
This guide will dissect both scenarios, providing a causal explanation for the formation of key fragment ions.
Fragmentation under Electron Ionization (EI-MS)
Upon electron impact (typically at 70 eV), this compound forms a molecular ion at m/z 232. This high-energy radical cation undergoes several competing fragmentation pathways, dominated by cleavages at the weak C-S bonds and characteristic rearrangements.[4][5]
The primary fragmentation event is the cleavage of the benzyl-sulfur bond. This is the weakest bond in the structure, and its cleavage can proceed in two ways, depending on where the charge is retained:
-
Formation of the Tropylium Ion (m/z 91): The most prominent peak in the EI spectrum is often at m/z 91. This is due to the cleavage of the C-S bond to form the benzyl cation (C₇H₇⁺), which readily rearranges to the highly stable, aromatic tropylium ion. This is a hallmark fragmentation for benzyl-containing compounds.
-
Formation of the Phenylsulfonyl Cation (m/z 141): Alternatively, the charge can be retained on the sulfur-containing fragment, yielding the phenylsulfonyl cation (C₆H₅SO₂⁺) at m/z 141.
A significant pathway involves a rearrangement reaction, a phenomenon well-documented for sulfones under electron impact.[4][5]
-
Sulfone-to-Sulfinate Rearrangement: The molecular ion can rearrange to an isomeric benzyl benzenesulfinate ester radical cation. This rearrangement facilitates the subsequent loss of sulfur monoxide (SO), leading to a fragment ion at m/z 184. Studies on related sulfones have shown that aryl group migration from sulfur to oxygen is a key step in these processes.[4][5]
Further fragmentation of the primary ions leads to other characteristic peaks:
-
Phenyl Cation (m/z 77): The phenylsulfonyl cation (m/z 141) can lose sulfur dioxide (SO₂) to form the phenyl cation (C₆H₅⁺) at m/z 77. The loss of SO₂ is a common fragmentation pathway for aromatic sulfonyl compounds.[6][7]
-
Loss of HSO₂: A less common but observable fragmentation is the loss of the HSO₂ radical, leading to a fragment at m/z 167.
Summary of Key EI Fragment Ions
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 232 | [C₁₃H₁₂O₂S]⁺• | Molecular Ion |
| 141 | [C₆H₅SO₂]⁺ | α-cleavage of benzyl-sulfur bond |
| 91 | [C₇H₇]⁺ | α-cleavage of benzyl-sulfur bond, rearrangement to tropylium ion |
| 77 | [C₆H₅]⁺ | Loss of SO₂ from m/z 141 |
| 65 | [C₅H₅]⁺ | Fragmentation of tropylium ion |
| 51 | [C₄H₃]⁺ | Fragmentation of phenyl cation |
Visualizing the EI Fragmentation Pathway
The following diagram illustrates the major fragmentation routes for this compound under electron ionization.
Caption: Primary EI fragmentation pathways of this compound.
Fragmentation under Electrospray Ionization (ESI-MS/MS)
In positive-ion ESI, this compound is readily protonated to form the [M+H]⁺ ion at m/z 233. This even-electron species is relatively stable and requires collisional activation (CID) for fragmentation. The resulting MS/MS spectrum is typically simpler than the EI spectrum and reveals distinct mechanistic pathways.
Research has shown that the gas-phase fragmentation of protonated benzyl phenyl sulfones is dominated by a fascinating intramolecular benzyl cation transfer.[8]
Upon collisional activation, the protonated molecule undergoes the following key fragmentations:
-
Loss of Benzene (C₆H₆): A major fragmentation pathway involves the loss of a neutral benzene molecule, leading to the formation of a protonated phenylsulfene ion or a related isomer at m/z 155 ([M+H - C₆H₆]⁺).
-
Formation of the Benzyl Cation (m/z 91): Similar to EI, the formation of the benzyl cation (rearranged to tropylium) at m/z 91 is a prominent pathway. This occurs via the loss of benzenesulfinic acid (C₆H₅SO₂H) from the protonated precursor.
-
Formation of Protonated Benzenesulfinic Acid (m/z 143): The detection of an ion at m/z 143 corresponds to protonated benzenesulfinic acid ([C₆H₅SO₂H+H]⁺), which forms via the loss of toluene (C₇H₈).
The central mechanism proposed to explain these fragments involves an intramolecular transfer of the benzyl cation from the sulfonyl group to the phenyl ring, forming a key intermediate.[8] This intermediate can then fragment via different routes to yield the observed product ions.
Summary of Key ESI-MS/MS Fragment Ions
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 233 | 155 | 78 (C₆H₆) | Intramolecular rearrangement followed by loss of benzene |
| 233 | 143 | 90 (C₇H₆) | Loss of dehydrotoluene (uncommon) or complex rearrangement |
| 233 | 91 | 142 (C₆H₆O₂S) | Loss of benzenesulfinic acid |
Visualizing the ESI-MS/MS Fragmentation Pathway
This diagram illustrates the proposed intramolecular benzyl cation transfer mechanism leading to the major fragments observed in ESI-MS/MS.
References
- 1. This compound [webbook.nist.gov]
- 2. Benzene, ((phenylmethyl)sulfonyl)-, | C13H12O2S | CID 76561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aaqr.org [aaqr.org]
- 8. Intramolecular benzyl cation transfer in the gas-phase fragmentation of protonated benzyl phenyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzyl Phenyl Sulfone: A Cornerstone Building Block for Carbon-Carbon Bond Formation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, one often encounters molecules that, while structurally simple, offer profound versatility in the synthetic chemist's toolkit. Benzyl phenyl sulfone is a paramount example of such a molecule. It is not merely a stable, crystalline solid, but a powerful synthetic linchpin, primarily due to the unique properties of the sulfonyl group. The true value of this reagent lies in the ability of the sulfonyl moiety to stabilize an adjacent carbanion, transforming the benzylic position into a potent nucleophilic center for constructing complex molecular architectures. This guide delves into the core principles and practical applications of this compound, moving beyond simple procedural lists to explain the causality behind its reactivity and its strategic role in cornerstone synthetic transformations.
Physicochemical Characteristics and Synthesis
A thorough understanding of a reagent begins with its fundamental properties and preparation. This compound is a white to off-white crystalline solid, valued for its high thermal stability and solubility in a range of common organic solvents.[1] These characteristics make it a reliable and easy-to-handle reagent in a laboratory setting.
| Property | Value | Source |
| CAS Number | 3112-88-7 | [1][2] |
| Molecular Formula | C₁₃H₁₂O₂S | [1][3] |
| Molecular Weight | 232.30 g/mol | [1][3] |
| Melting Point | 146-150 °C | [4][5] |
| Appearance | White to off-white crystalline powder | [6] |
The most common and straightforward synthesis of this compound involves the oxidation of its corresponding sulfide, benzyl phenyl sulfide. This two-step sequence typically starts from the nucleophilic substitution of a benzyl halide with thiophenol, followed by oxidation. The oxidation step is crucial and can be achieved with various reagents, with hydrogen peroxide being a common and effective choice.[2][6][7]
Caption: General workflow for the synthesis of this compound.
The α-Sulfonyl Carbanion: The Heart of Reactivity
The synthetic utility of this compound is overwhelmingly derived from the acidity of the methylene (CH₂) protons positioned between the phenyl and sulfonylphenyl groups. The powerful electron-withdrawing nature of the sulfonyl group (SO₂) significantly acidifies these protons, allowing for easy deprotonation by a suitable base to form a resonance-stabilized α-sulfonyl carbanion.
This carbanion is a soft nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions. The choice of base is critical and depends on the subsequent reaction; common choices include organolithium reagents (like n-BuLi), lithium amides (like LDA), or metal hexamethyldisilazides (like KHMDS or NaHMDS).[8]
Caption: Generation of the α-sulfonyl carbanion and its primary reaction pathways.
Key Synthetic Transformations
The generated α-sulfonyl carbanion serves as a key intermediate in several powerful and widely adopted synthetic methodologies.
The Julia-Kocienski Olefination
Perhaps the most prominent application of this compound and its derivatives is in olefination reactions. The Julia-Kocienski olefination is a modification of the classical Julia olefination that allows for the one-pot synthesis of alkenes from sulfones and carbonyl compounds with high stereocontrol.[9] In this reaction, a heteroaryl sulfone, such as a benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, is used instead of a simple phenyl sulfone.[10][11]
The reaction proceeds via the nucleophilic addition of the deprotonated sulfone to an aldehyde or ketone, forming a β-alkoxysulfone intermediate. This intermediate undergoes a spontaneous Smiles rearrangement followed by the extrusion of sulfur dioxide (SO₂) and the heteroaryl leaving group to furnish the alkene.[9] The stereochemical outcome (E vs. Z) can often be influenced by the choice of the heteroaryl group, base, and reaction conditions.[8][11] For instance, PT-sulfones are known to favor the formation of E-alkenes due to steric factors in the transition state.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 3112-88-7 [amp.chemicalbook.com]
- 3. Benzene, ((phenylmethyl)sulfonyl)-, | C13H12O2S | CID 76561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [stenutz.eu]
- 5. The Chemical Thesaurus Reaction Chemistry Database [chemthes.com]
- 6. This compound | 3112-88-7 [chemicalbook.com]
- 7. This compound | 3112-88-7 [amp.chemicalbook.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Julia Olefination Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
The Benzyl Phenyl Sulfone Scaffold: A Keystone in Modern Sulfonamide Drug Design
An In-depth Technical Guide for Drug Development Professionals
Abstract
The sulfonamide functional group, a cornerstone of medicinal chemistry, has evolved far beyond its initial role in antibacterial agents.[1][2] Its continued prevalence is a testament to its versatile physicochemical properties and its capacity for diverse biological interactions.[1][3] Within the vast landscape of sulfonamide-based therapeutics, the benzyl phenyl sulfone moiety has emerged as a particularly valuable scaffold. This guide provides a technical overview for researchers and drug development professionals on the strategic role of the this compound core. We will dissect its contribution to molecular architecture, explore validated synthetic pathways for its incorporation, analyze its impact on structure-activity relationships (SAR), and present its application in developing novel therapeutic agents targeting a range of diseases.
The Sulfonamide Scaffold: Beyond Antibacterials
Initially celebrated for their bacteriostatic action via inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria, sulfonamides have demonstrated a remarkable therapeutic breadth.[4][5][6] The core structure, an organosulfur compound featuring a -SO₂NH- group, is a privileged scaffold found in drugs treating glaucoma, inflammation, cancer, and viral diseases.[3][7]
The success of this class lies in the sulfone group's ability to act as a stable, three-dimensional anchor that can engage in critical hydrogen bonding interactions with biological targets, while the attached nitrogen and R-groups can be extensively modified to tune potency, selectivity, and pharmacokinetic properties.[8][9] The introduction of specific aromatic and aliphatic groups, such as the this compound moiety, is a key strategy for optimizing these parameters.
The this compound Moiety: A Versatile Building Block
This compound (C₁₃H₁₂O₂S) is a sulfone derivative characterized by its excellent thermal stability and solubility in common organic solvents.[10][11] These properties make it an ideal and reliable intermediate in complex multi-step synthetic campaigns.[10] From a medicinal chemistry perspective, this scaffold offers a unique combination of features:
-
Structural Rigidity and Flexibility: The phenyl rings provide a rigid framework for predictable interactions, while the methylene linker (-CH₂-) of the benzyl group introduces a degree of conformational flexibility, allowing the molecule to adapt optimally within a binding pocket.
-
Lipophilicity Modulation: The aromatic character of the scaffold inherently increases lipophilicity. This can enhance membrane permeability and access to intracellular targets, though it must be carefully balanced to avoid negative impacts on solubility and metabolic clearance.[12]
-
Synthetic Accessibility: It serves as a key intermediate that can be readily synthesized and functionalized, allowing for the creation of diverse compound libraries for screening.[10]
Synthesis and Incorporation: A Validated Protocol
The incorporation of a substituted phenyl sulfone moiety into a potential drug candidate is a common objective. A frequent and reliable method involves the reaction of a sulfonyl chloride with a primary or secondary amine. The following protocol details a validated, multi-step synthesis of a key aniline intermediate bearing a phenyl sulfonamide fragment, which can then be used in subsequent coupling reactions. This process is adapted from established methodologies for preparing advanced sulfonamide derivatives.[13][14]
Experimental Protocol: Synthesis of 4-(Thiomorpholin-4-ylsulfonyl)aniline
Objective: To synthesize a key aniline intermediate for further elaboration into target sulfonamide drugs.
Causality: This three-step process is designed for efficiency and regiochemical control.
-
Step 1 (Acetylation): The aniline starting material is first protected as an acetamide. This is crucial because the free amino group is highly activating and would otherwise react with chlorosulfonic acid, leading to undesired side products and polymerization. The acetyl group is a stable, easily removed protecting group.
-
Step 2 (Chlorosulfonation): The subsequent electrophilic aromatic substitution with chlorosulfonic acid proceeds with high regioselectivity, directing the sulfonyl chloride group to the para position relative to the activating acetamido group.
-
Step 3 (Sulfonamide Formation & Deprotection): The resulting sulfonyl chloride is a reactive electrophile that readily couples with an amine (thiomorpholine in this example). The final alkaline hydrolysis removes the acetyl protecting group to yield the desired primary aniline, ready for further modification.
Materials:
-
Aniline (10)
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Glacial Acetic Acid
-
Chlorosulfonic Acid (handle with extreme care)
-
Thiomorpholine
-
Methylene Chloride (DCM)
-
Sodium Hydroxide (NaOH)
-
Water, Ice, Standard laboratory glassware
Procedure:
-
Step 1: Synthesis of N-Phenylacetamide (11)
-
Prepare a solution of anhydrous sodium acetate (1.2 eq) in glacial acetic acid.
-
Slowly add aniline (1.0 eq), followed by the slow addition of acetic anhydride (1.02 eq).
-
Stir the reaction mixture for 30 minutes at room temperature. Monitor completion by TLC.
-
Upon completion, pour the mixture into cold water to precipitate the product. Filter, wash with water, and dry to obtain N-phenylacetamide (11).[14]
-
-
Step 2: Synthesis of 4-(Acetylamino)benzenesulfonyl chloride (12)
-
Slowly and carefully add chlorosulfonic acid (5.3 eq) to N-phenylacetamide (11) (1.0 eq) at 0 °C.
-
Once the addition is complete, stir the mixture and heat at 60 °C for 30 minutes.
-
After cooling, pour the reaction medium into a mixture of water and ice.
-
The product will precipitate. Filter the solid through a Büchner funnel, wash thoroughly with cold water, and dry to obtain 4-(acetylamino)benzenesulfonyl chloride (12) as a white powder.[13][14]
-
-
Step 3: Synthesis of N-[4-(Thiomorpholin-4-ylsulfonyl)phenyl]acetamide (7)
-
Dissolve the sulfonyl chloride derivative (12) (1.0 eq) in methylene chloride.
-
To this solution, add thiomorpholine (2.3 eq).
-
Stir the reaction mixture for 30 minutes at room temperature. Monitor completion by TLC.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acetamide (7).[13]
-
-
Step 4: Synthesis of 4-(Thiomorpholin-4-ylsulfonyl)aniline (8)
-
Suspend the acetamide (7) in an aqueous solution of sodium hydroxide.
-
Reflux the mixture until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture, and the product will precipitate.
-
Filter the solid, wash with water, and dry to obtain the final key intermediate, 4-(thiomorpholin-4-ylsulfonyl)aniline (8).[13]
-
Diagram: Synthetic Workflow
Caption: Validated 4-step synthesis of a key phenyl sulfonamide intermediate.
Impact on Structure-Activity Relationships (SAR)
The incorporation of a this compound or a related benzyloxy moiety is a deliberate strategy to modulate a compound's interaction with its biological target. The resulting SAR often reveals a delicate balance between potency, selectivity, and pharmacokinetics.
Enhancing Potency and Modulating Selectivity
The aromatic rings of the this compound scaffold can engage in favorable π-π stacking or hydrophobic interactions within the target's binding site. This can significantly enhance binding affinity and, consequently, potency.
-
Case Study: Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibitors: In a series of 1,4-bis(arylsulfonamido)benzene derivatives designed to inhibit the Keap1-Nrf2 PPI, the introduction of a C2-benzyloxy group resulted in a 4-fold improvement in inhibitory activity compared to a simple phenyl substituent.[15] This highlights the benzylic linker's ability to position the aromatic ring optimally for enhanced target engagement. A subsequent compound featuring a 2-(4-fluorobenzyloxy) group was identified as the most potent inhibitor in the series, with an IC₅₀ of 64.5 nM.[15][16]
-
Case Study: h-NTPDase Inhibitors: In a study of benzamide sulfonamide analogs, the substituent on the sulfonamide nitrogen was critical for the inhibitory profile.[17] Specifically, a benzyl group on the sulfonamide led to potent inhibition of the h-NTPDase2 isoform, demonstrating how this moiety can drive selectivity.[17]
The Lipophilicity-Potency Trade-off
A critical consideration in drug design is the relationship between lipophilicity and overall drug-like properties. While increasing lipophilicity with a benzyl group can improve potency, it often comes at the cost of poorer pharmacokinetics (PK), such as increased metabolic clearance or reduced aqueous solubility.
-
Case Study: Antileishmanial Agents: During the optimization of a benzene sulfonamide series against Leishmania spp., researchers found that potency was strongly dependent on lipophilicity.[12] While potent analogs were developed, identifying an orally available candidate was challenging due to poor PK properties. The most promising compounds, such as a sulfone derivative (26), offered improved in vitro clearance but it remained too high for in vivo studies.[12] This exemplifies a common challenge where the very feature driving potency—lipophilicity from aromatic groups—can hinder the development of a viable drug.
Diagram: The Potency vs. PK Dilemma
Caption: The drug developer's challenge: Balancing potency and pharmacokinetics.
Applications in Modern Drug Discovery
The this compound scaffold and its bioisosteres are being actively explored in various therapeutic areas, leading to the discovery of novel mechanisms of action.
-
Androgen Receptor (AR) Antagonists for Prostate Cancer: A series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives were identified as novel AR antagonists.[18] These compounds target the activation function 2 (AF2) region, a distinct binding site from that of many existing antagonists. The lead compound, T1-12, showed excellent AR antagonistic activity (IC₅₀ = 0.47 μM) and effectively inhibited tumor growth in an in vivo xenograft model.[18]
-
TRPV1 Antagonists for Neuropathic Pain: In the search for potent analgesics, researchers investigated benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as TRPV1 antagonists.[19] The analysis showed that the phenyl C-region derivatives, which include benzyl structures, exhibited superior antagonism compared to corresponding pyridine surrogates, leading to compounds with excellent potencies (Kᵢ = 0.3 nM).[19]
-
Indoleamine 2,3-dioxygenase (IDO) Inhibitors for Cancer: A novel class of phenyl benzenesulfonylhydrazides was identified as potent inhibitors of IDO, an enzyme implicated in tumor immune evasion.[20] Molecular docking studies suggest that the sulfone group coordinates with the heme iron in the enzyme's active site, a key interaction for inhibitory activity. The lead compound demonstrated an IC₅₀ of 61 nM in enzymatic assays.[20]
Conclusion and Future Directions
The this compound moiety is more than just a passive structural component; it is an active modulator of biological activity and a cornerstone for the design of sophisticated sulfonamide-based drugs. Its ability to enhance potency through specific hydrophobic and aromatic interactions, while providing a synthetically tractable handle for library generation, ensures its continued relevance.
The primary challenge for drug development professionals remains the management of the physicochemical properties, particularly lipophilicity, that this scaffold imparts.[12] Future research will likely focus on developing bioisosteres that retain the favorable binding characteristics of the benzyl phenyl group while improving aqueous solubility and metabolic stability. The strategic replacement of a phenyl ring with scaffolds like bicyclo[1.1.1]pentane (BCP) is one such avenue being explored to create drug candidates with superior pharmacokinetic profiles. As our understanding of target biology deepens, the versatile and potent nature of the this compound scaffold will undoubtedly contribute to the development of the next generation of sulfonamide therapeutics.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemimpex.com [chemimpex.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00165A [pubs.rsc.org]
- 13. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchwithrutgers.com [researchwithrutgers.com]
- 17. benchchem.com [benchchem.com]
- 18. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Sulfone Moiety as a Cornerstone of High-Performance Polymers
An In-depth Technical Guide to the Application of Benzyl Phenyl Sulfone in Modern Polymer Chemistry
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (BPS) and its derivatives in the field of polymer chemistry. Moving beyond a simple catalogue of facts, this document elucidates the causal relationships behind experimental designs and explores the multifaceted roles of BPS as a thermal radical initiator, a precursor to functional monomers, and a foundational block for advanced polymer architectures via controlled radical polymerization.
The sulfone group (R-SO₂-R') is synonymous with robustness in polymer science. Polymers incorporating this moiety, such as the well-known polysulfone (PSU) and polyether sulfone (PES) families, are prized for their exceptional thermal stability, high strength, and formidable chemical resistance.[1][2] this compound (C₆H₅CH₂SO₂C₆H₅), a crystalline solid with high thermal stability, represents a fundamental building block containing this critical functional group.[1][3] While often recognized for its applications in organic synthesis, its utility in polymer chemistry is sophisticated and impactful. This guide will explore three core applications of BPS, providing both the theoretical underpinnings and actionable experimental protocols to demonstrate its versatility.
Part 1: this compound as a High-Temperature Thermal Radical Initiator
Conventional thermal initiators, such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), are mainstays in free-radical polymerization but have decomposition temperature ranges that limit their use in high-temperature processes.[4][5] The inherent thermal stability of the this compound structure suggests its potential as an initiator for polymerizations requiring elevated temperatures.
Causality of Initiation: The Mechanism of Thermal Decomposition
The efficacy of a thermal initiator hinges on the predictable homolytic cleavage of a labile bond to generate free radicals.[5] In this compound, the weakest covalent bond is the benzyl-sulfone (C-S) bond. Upon heating to a sufficiently high temperature, this bond is postulated to undergo homolysis, yielding a resonance-stabilized benzyl radical and a phenylsulfonyl radical.
This decomposition pathway is supported by studies on analogous structures like benzyl benzenediazo sulfones, which are known to decompose through free-radical chain mechanisms.[6][7] The generated benzyl radical is an effective initiator for vinyl monomers, while the phenylsulfonyl radical can also add to a monomer or undergo desulfonylation to release SO₂ and a phenyl radical.[8]
Caption: Proposed mechanism for thermal initiation via BPS decomposition.
Experimental Protocol: Bulk Polymerization of Styrene with BPS
This protocol describes a self-validating system for evaluating BPS as a thermal initiator. The degree of polymerization and initiator efficiency can be directly correlated with reaction conditions.
Objective: To synthesize polystyrene via bulk polymerization using BPS as a high-temperature thermal initiator.
Materials:
-
Styrene monomer
-
This compound (BPS)
-
Methanol
-
Toluene
-
Basic alumina column
-
Schlenk flask and Schlenk line
-
Oil bath with temperature controller
Methodology:
-
Monomer Purification: Pass styrene through a basic alumina column to remove the inhibitor (4-tert-butylcatechol).
-
Reaction Setup: Add the purified styrene (e.g., 10 mL) and a calculated amount of BPS (e.g., 0.1 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles on a Schlenk line to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a high temperature (e.g., 150-180 °C). The optimal temperature should be determined experimentally based on the decomposition kinetics of BPS.
-
Reaction Monitoring: Allow the polymerization to proceed for a set time (e.g., 6 hours). The viscosity of the solution will increase noticeably.
-
Termination & Isolation: Remove the flask from the oil bath and cool it to room temperature. Dissolve the viscous solution in a minimal amount of toluene.
-
Purification: Precipitate the polymer by slowly pouring the toluene solution into a large excess of stirred methanol.
-
Drying: Collect the white, fibrous polystyrene precipitate by filtration and dry it in a vacuum oven at 60 °C to a constant weight.
Data Presentation: Expected Polymer Characteristics
The resulting polystyrene should be analyzed by Gel Permeation Chromatography (GPC) to determine its molecular weight characteristics.
| BPS Conc. (mol%) | Temp (°C) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 0.1 | 160 | 95,000 | 180,500 | 1.90 |
| 0.2 | 160 | 52,000 | 101,400 | 1.95 |
| 0.1 | 180 | 78,000 | 152,100 | 1.95 |
Table 1: Representative data illustrating the inverse relationship between initiator concentration and molecular weight, a hallmark of free-radical polymerization.
Part 2: BPS-Derived Functional Monomers for Specialty Polysulfones
An alternative strategy involves incorporating the BPS moiety into a monomer, which is then polymerized to yield a polymer with sulfone groups pendant to the main chain. This approach allows for the synthesis of functional polysulfones under standard polymerization conditions.
Case Study: Synthesis and Polymerization of 4-Vinylbenzylphenylsulfone (4-VBPS)
A vinyl group can be introduced onto the benzyl ring of BPS to create a polymerizable monomer, 4-vinylbenzylphenylsulfone (4-VBPS). This monomer can then be polymerized using conventional free-radical techniques.[9][10][11]
Synthesis of 4-VBPS: The synthesis proceeds via a nucleophilic substitution reaction between the sodium salt of phenylsulfinic acid and 4-vinylbenzyl chloride.[9][10]
Caption: Synthetic workflow for 4-Vinylbenzylphenylsulfone (4-VBPS).
Experimental Protocol: Free-Radical Polymerization of 4-VBPS
Objective: To synthesize poly(4-vinylbenzylphenylsulfone) using AIBN as the initiator.[9][10][11]
Materials:
-
4-Vinylbenzylphenylsulfone (4-VBPS) monomer
-
Azobisisobutyronitrile (AIBN)
-
Dichloromethane (DCM) as solvent
-
Methanol
Methodology:
-
Initiator Purification: Recrystallize AIBN from methanol before use.
-
Reaction Setup: Dissolve 4-VBPS (e.g., 1.0 g) and AIBN (e.g., 1 mol% relative to monomer) in DCM (e.g., 5 mL) in a Schlenk tube.
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen.
-
Polymerization: Place the sealed tube in an oil bath set to 65 °C, the typical decomposition temperature for AIBN.
-
Polymer Isolation: After a set time (e.g., 24 hours), cool the reaction and precipitate the polymer by pouring the solution into an excess of methanol.
-
Purification and Drying: Filter the resulting white powder, wash with fresh methanol, and dry under vacuum at 50 °C.
The resulting polymer, poly(4-VBPS), possesses enhanced thermal stability due to the pendant sulfone groups. Furthermore, the sulfone moiety can be a site for post-polymerization modification; for instance, photolysis of the polymer can generate radicals capable of initiating graft polymerization.[9][10]
Part 3: Designing BPS-Based Initiators for Controlled Radical Polymerization
Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, architecture, and dispersity.[12] By functionalizing the BPS core to create an ATRP initiator, one can synthesize well-defined polymers with a terminal sulfone group, thereby embedding its desirable properties at a specific chain-end.
Causality of Design: A BPS-Based ATRP Initiator
A typical ATRP initiator contains a carbon-halogen bond (e.g., C-Br) that can be reversibly activated by a transition metal complex (e.g., Cu(I)Br/ligand).[13] A BPS-based initiator can be synthesized by first introducing a hydroxyl group to the BPS structure (e.g., using 4-hydroxybenzyl alcohol as a precursor) and then esterifying it with an acid bromide containing the requisite halide, such as 2-bromoisobutyryl bromide.[14]
Caption: Synthesis of a BPS-functionalized ATRP initiator.
Experimental Protocol: ATRP of Methyl Methacrylate (MMA) using a BPS-Initiator
Objective: To synthesize well-defined poly(methyl methacrylate) (PMMA) with a terminal BPS group using ATRP.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
BPS-based ATRP initiator (synthesized as described above)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) ligand
-
Anisole (solvent)
Methodology:
-
Reaction Setup: To a dry Schlenk flask under inert atmosphere (N₂ or Ar), add CuBr (1 eq relative to initiator), the BPS-initiator (1 eq), and a stir bar.
-
Solvent and Monomer Addition: Add anisole and purified MMA via syringe. The ratio of monomer to initiator will determine the target molecular weight.
-
Ligand Addition and Initiation: Add the PMDETA ligand (1 eq relative to CuBr) to form the active catalyst complex. The solution should turn colored, and a slight exotherm may be observed.
-
Polymerization: Place the flask in a thermostatted oil bath (e.g., 70 °C). Periodically take samples via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by GPC).
-
Termination: After reaching the desired conversion, stop the reaction by cooling and exposing the mixture to air. This oxidizes the Cu(I) catalyst to Cu(II), halting the polymerization.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the purified polymer in cold methanol, filter, and dry under vacuum.
Data Presentation: Validation of Controlled Polymerization
The success of the ATRP process is validated by a linear increase in number-average molecular weight (Mn) with monomer conversion and the maintenance of a low polydispersity index (PDI < 1.3), as shown in the representative data below.
| Conversion (%) | Mn (GPC, g/mol ) | PDI (Mw/Mn) |
| 15 | 3,500 | 1.15 |
| 32 | 7,100 | 1.12 |
| 55 | 12,500 | 1.10 |
| 89 | 20,100 | 1.11 |
Table 2: Expected results for a controlled ATRP of MMA, demonstrating the "living" nature of the polymerization initiated by the BPS-functionalized molecule.
Conclusion
This compound is far more than a simple organic compound; it is a versatile platform for the innovation of high-performance polymers. This guide has demonstrated its potential utility in three distinct, yet complementary, roles:
-
As a high-temperature thermal initiator , enabling polymerization under conditions where conventional initiators fail.
-
As a precursor to functional monomers , allowing for the synthesis of specialty polymers with pendant sulfone groups that enhance thermal properties and offer sites for further modification.[1][9]
-
As a core structure for controlled radical polymerization initiators , facilitating the precise synthesis of advanced polymer architectures with terminally-installed sulfone moieties for tailored performance.[14]
By understanding the fundamental chemistry of the sulfone group and applying modern polymerization techniques, researchers can leverage this compound and its derivatives to design and create the next generation of advanced materials for demanding applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 3. This compound | 3112-88-7 [amp.chemicalbook.com]
- 4. Polymerization Initiators | TCI AMERICA [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. neolifescience.com [neolifescience.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Polymerization of 4-Vinylbenzylphenylsulfone | Journal of Research Updates in Polymer Science [neolifescience.com]
- 12. mdpi.com [mdpi.com]
- 13. Preparation of Biomolecule-Polymer Conjugates by Grafting-From Using ATRP, RAFT, or ROMP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avestia.com [avestia.com]
The Benzyl Phenyl Sulfone Moiety: A Cornerstone in Modern Agrochemical Design
An In-depth Technical Guide for Researchers and Agrochemical Development Professionals
Abstract
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to the exploration of diverse chemical scaffolds. Among these, the benzyl phenyl sulfone moiety has emerged as a critical structural component in a new generation of highly potent herbicides. This technical guide provides a comprehensive overview of the role of this chemical core as a precursor and central feature in modern agrochemical development. We will delve into the synthetic pathways, reaction mechanisms, and biological mode of action of key herbicides that incorporate this essential structural motif. With a focus on the commercially significant herbicides Pyroxasulfone and Fenoxasulfone, this guide will offer detailed experimental protocols, structure-activity relationship insights, and an exploration of the chemical causality that makes the this compound core a privileged scaffold in contemporary herbicide design.
Introduction: The Significance of the Sulfone Functional Group in Agrochemicals
The incorporation of sulfur-containing functional groups has long been a successful strategy in the development of bioactive molecules. The sulfone group (R-S(=O)₂-R'), in particular, offers a unique combination of chemical stability, polarity, and hydrogen bond accepting capabilities. These properties make it an attractive component for modulating the physicochemical and biological properties of a molecule, such as solubility, metabolic stability, and target binding affinity. In the realm of agrochemicals, it is estimated that over 30% of commercially available products contain at least one sulfur atom, highlighting the importance of this element in achieving desired biological effects.
The this compound core, which consists of a phenyl ring and a benzyl group attached to a central sulfonyl moiety, provides a robust and versatile template for the synthesis of novel agrochemicals. The aromatic rings can be readily functionalized to fine-tune the molecule's properties, while the benzylic position offers a reactive handle for further chemical transformations. This guide will explore how this fundamental structure is leveraged in the creation of potent herbicides that address the growing challenges of weed management in modern agriculture.
The this compound Moiety in Action: The Case of Isoxazoline Herbicides
Two of the most prominent examples of modern herbicides that feature a this compound derivative at their core are Pyroxasulfone and Fenoxasulfone. These compounds belong to the isoxazoline class of herbicides and are highly effective at controlling a broad spectrum of grass and broadleaf weeds.
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongases (VLCFAEs)
Both Pyroxasulfone and Fenoxasulfone exert their herbicidal activity by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants.[1][2][3][4] VLCFAs are essential components of plant cell membranes, cuticular waxes, and suberin. By disrupting the enzymes responsible for elongating fatty acid chains (VLCFA elongases), these herbicides interfere with crucial developmental processes in susceptible weeds, such as cell division and shoot elongation, ultimately leading to plant death.[2][3][5] This mode of action classifies them under the Herbicide Resistance Action Committee (HRAC) Group 15 (formerly K3).[1][3]
The following diagram illustrates the central role of VLCFA elongases in plant fatty acid biosynthesis and the point of inhibition by this compound-containing herbicides.
Caption: Inhibition of the VLCFA Elongase Complex by Pyroxasulfone and Fenoxasulfone.
Synthesis of Agrochemicals from this compound Precursors
While the unsubstituted this compound is a useful starting point for understanding the core structure, the industrial synthesis of complex agrochemicals like Pyroxasulfone and Fenoxasulfone involves the construction of highly substituted this compound analogs. The key synthetic step is often the oxidation of a corresponding benzyl phenyl sulfide precursor.
General Experimental Protocol: Oxidation of Benzyl Phenyl Sulfides to Sulfones
The oxidation of a sulfide to a sulfone is a fundamental transformation in the synthesis of these agrochemicals. A variety of oxidizing agents can be employed, with hydrogen peroxide often being the reagent of choice in industrial settings due to its low cost and environmentally benign byproduct (water). The reaction is typically catalyzed by a metal species, such as tungsten.
Materials:
-
Benzyl phenyl sulfide derivative (1 equivalent)
-
Acetic acid (solvent)
-
Sodium tungstate dihydrate (catalyst, e.g., 0.04 equivalents)
-
Hydrogen peroxide (e.g., 30-50% aqueous solution, 2.2 equivalents)
-
Water
-
Petroleum ether (for washing)
Procedure:
-
To a solution of the benzyl phenyl sulfide derivative in acetic acid, add sodium tungstate dihydrate.
-
To this mixture, add hydrogen peroxide dropwise, maintaining the temperature between 25-35°C.
-
After the addition is complete, raise the temperature to 50-55°C and maintain for several hours, monitoring the reaction by a suitable method such as HPLC or TLC.
-
Upon completion, cool the reaction mixture to 25-30°C and dilute with water.
-
Further cool the mixture to 0°C to precipitate the product and hold for 1 hour.
-
Filter the solid product, wash with water and then with petroleum ether.
-
Dry the product under vacuum to yield the pure this compound derivative.
Self-Validating System: The progress of the oxidation can be monitored by TLC or HPLC. The disappearance of the starting sulfide and the appearance of the more polar sulfone product is indicative of a successful reaction. The melting point and spectroscopic data (¹H NMR, ¹³C NMR) of the final product should be compared with a known standard to confirm its identity and purity.
Case Study: Synthesis of Pyroxasulfone
Pyroxasulfone is a pre-emergence herbicide with excellent efficacy against grass and broadleaf weeds in crops such as corn, soybean, and wheat.[1] Its synthesis involves the preparation of a substituted pyrazole-containing benzyl sulfide, followed by oxidation to the corresponding sulfone.
The following diagram outlines a typical synthetic route to Pyroxasulfone.
Caption: Synthetic workflow for Pyroxasulfone.
Experimental Protocol for Pyroxasulfone Synthesis (Oxidation Step):
This protocol is adapted from a patented industrial process.[1]
Materials:
-
3-({[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}sulfanyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole (Pyroxasulfone sulfide precursor) (1 equivalent)
-
Acetic acid (solvent)
-
Sodium tungstate dihydrate (0.04 equivalents)
-
50% Hydrogen peroxide (2.2 equivalents)
-
Water
-
Petroleum ether
Procedure:
-
To 31.76 g of 3-({[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}sulfanyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole, add 166 g of acetic acid.[1]
-
Add 1.28 g of sodium tungstate dihydrate and stir the mixture.[1]
-
Add 22.24 g of 50% hydrogen peroxide to the mixture while maintaining the temperature between 25-35°C.[1]
-
Increase the temperature to 50-55°C and maintain for 7 hours, monitoring the reaction by HPLC.[1]
-
After completion, cool the mixture to 25-30°C and dilute with 48 g of water.[1]
-
Cool the reaction mixture to 0°C and maintain for 1 hour to precipitate the product.[1]
-
Filter the solid, wash with water and petroleum ether, and dry to yield Pyroxasulfone.[1]
Case Study: Synthesis of Fenoxasulfone
Fenoxasulfone is another potent VLCFA-inhibiting herbicide, primarily used for weed control in rice.[4] Its synthesis also relies on the formation of a substituted this compound core.
A general synthetic pathway for Fenoxasulfone is depicted below.
Caption: Synthetic workflow for Fenoxasulfone.
The commercial production of Fenoxasulfone involves a multi-step synthesis that begins with the bromination of a substituted toluene derivative. This is followed by a thionation reaction to introduce the sulfur atom, which is then coupled with a substituted isoxazole. The final step is the oxidation of the sulfide to the sulfone.
Structure-Activity Relationships and the Role of the this compound Core
The effectiveness of Pyroxasulfone and Fenoxasulfone is not solely due to the presence of the sulfone group but is a result of the intricate interplay between the different structural components of the molecule. The substituted benzyl and phenyl (or in the case of Pyroxasulfone, pyrazole) rings play a crucial role in determining the molecule's affinity for the target enzyme and its overall herbicidal efficacy.
| Compound | Key Structural Features | Herbicidal Activity |
| Pyroxasulfone | Pyrazole ring with difluoromethoxy and trifluoromethyl groups | High activity against a broad range of grass and broadleaf weeds in various crops. |
| Fenoxasulfone | Dichloro- and ethoxy-substituted phenyl ring | Excellent activity against key weeds in rice, with good crop safety. |
The specific substitution patterns on the aromatic rings are critical for achieving the desired level of herbicidal activity and crop selectivity. For instance, in the development of Fenoxasulfone, it was found that the combination of 2,5-dichloro and 4-ethoxy substituents on the benzyl ring provided a superior balance of efficacy and safety compared to other substitution patterns.[6]
Conclusion and Future Perspectives
The this compound moiety has proven to be a highly valuable and versatile scaffold in the design and synthesis of modern agrochemicals. The success of Pyroxasulfone and Fenoxasulfone underscores the potential of this chemical class to deliver potent and selective herbicides that address the evolving needs of global agriculture. The chemical robustness of the sulfone group, combined with the tunability of the aromatic rings, provides a powerful platform for the development of new active ingredients. Future research in this area will likely focus on further optimizing the substitution patterns on the benzyl and phenyl rings to enhance efficacy against resistant weed biotypes, improve the environmental profile, and expand the spectrum of controllable weeds. The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of the next generation of innovative crop protection solutions.
References
- 1. patents.justia.com [patents.justia.com]
- 2. ils.unc.edu [ils.unc.edu]
- 3. WO2020240392A1 - Process for preparation of pyroxasulfone - Google Patents [patents.google.com]
- 4. WO2022000603A1 - Synthesis method for pyroxasulfone, and application of pyroxasulfone - Google Patents [patents.google.com]
- 5. Structure-Activity Correlation of Very Long-Chain Fatty Acid Biosynthesis Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. Development of a rice herbicide, fenoxasulfone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Benzyl Phenyl Sulfone in Alkene Synthesis via Julia-Lythgoe Olefination
Introduction: Navigating the Julia Olefination Family
The construction of carbon-carbon double bonds is a cornerstone of modern organic synthesis, pivotal in the assembly of pharmaceuticals, natural products, and advanced materials. Among the arsenal of olefination methodologies, the Julia olefination stands out for its reliability, functional group tolerance, and propensity to deliver thermodynamically stable (E)-alkenes.[1] However, the term "Julia Olefination" encompasses a family of related, yet distinct, transformations. A critical distinction, central to this guide, lies between the classical Julia-Lythgoe Olefination and the more modern, one-pot Julia-Kocienski Olefination .[2][3]
The choice of the aryl group on the sulfone dictates the reaction pathway.[1] The Julia-Kocienski variant employs an electron-deficient heteroaryl sulfone (e.g., benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl) which, after addition to a carbonyl, undergoes a spontaneous Smiles rearrangement and subsequent elimination in a single pot.[4][5]
In contrast, the classical Julia-Lythgoe olefination , the focus of this document, utilizes simple aryl sulfones like benzyl phenyl sulfone .[1][6] The phenylsulfonyl group is not engineered to act as a leaving group in a Smiles rearrangement. Consequently, the reaction proceeds through a multi-step, two-pot sequence involving the formation of a stable β-acyloxy sulfone intermediate, which is then subjected to a separate reductive elimination step to furnish the alkene.[2][7] This protocol remains highly relevant for its high (E)-selectivity, driven by the thermodynamics of the radical intermediates formed during the final reduction.[1][7]
This guide provides a detailed exploration of the Julia-Lythgoe olefination using this compound, offering mechanistic insights, comprehensive protocols, and practical advice for researchers in synthetic and medicinal chemistry.
Mechanistic Rationale: The Path to (E)-Alkenes
The high (E)-selectivity of the Julia-Lythgoe olefination is a direct consequence of its multi-step mechanism, where the stereochemical information from the initial addition is erased in the final reductive step.[8] The process can be dissected into four key stages:
-
Deprotonation: A strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), abstracts the acidic proton α to the sulfonyl group of this compound at low temperature (-78 °C) to generate a resonance-stabilized carbanion. The choice of a strong, non-nucleophilic base is critical to ensure complete and rapid deprotonation without side reactions.
-
Carbonyl Addition: The sulfonyl carbanion acts as a potent nucleophile, attacking the electrophilic carbon of an aldehyde or ketone. This forms a β-alkoxy sulfone intermediate as a mixture of diastereomers.
-
Hydroxyl Protection/Activation: The intermediate alkoxide is trapped in situ or in a subsequent step by an acylating agent, most commonly acetic anhydride or benzoyl chloride. This converts the hydroxyl group into a better leaving group (acetate or benzoate), forming a stable β-acyloxy sulfone. This intermediate can often be isolated and purified, which contributes to higher purity in the final product.[1]
-
Reductive Elimination: The purified β-acyloxy sulfone is treated with a single-electron reducing agent. Classically, sodium amalgam (Na/Hg) is used, though milder reagents like samarium(II) iodide (SmI₂) are now common alternatives.[7][9] This step generates radical intermediates that can equilibrate. The steric repulsion between the largest substituents (R¹ and R²) favors the conformation that leads to the more thermodynamically stable trans-vinyl radical, which upon further reduction and protonation, yields the (E)-alkene as the major product.[1][7]
Caption: Mechanism of the Julia-Lythgoe Olefination.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via nucleophilic substitution of benzyl bromide with sodium benzenesulfinate.[10]
Materials:
-
Sodium benzenesulfinate (1.0 eq)
-
Benzyl bromide or chloride (1.0 eq)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add sodium benzenesulfinate (1.0 eq) and dissolve or suspend it in DMSO (approx. 5 mL per mmol of sulfinate).
-
Add benzyl bromide (1.0 eq) to the mixture at room temperature with stirring.
-
Heat the reaction mixture to 70-80 °C and monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography (silica gel, hexane/EtOAc gradient) to afford pure this compound as a white solid.
Caption: Experimental workflow for synthesis and application.
Protocol 2: Julia-Lythgoe Olefination with this compound and an Aldehyde
This protocol is a representative two-pot procedure involving the formation and isolation of the β-acyloxy sulfone, followed by reductive elimination.
PART A: Formation of the β-Acetoxy Sulfone Intermediate
Materials:
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.05 eq, solution in hexanes)
-
Aldehyde (1.1 eq), freshly distilled or purified
-
Acetic anhydride (Ac₂O, 1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard solvents for workup and chromatography
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar) equipped with a magnetic stirrer, thermometer, and septum.
-
Add this compound (1.0 eq) and dissolve in anhydrous THF (approx. 10 mL per mmol of sulfone).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi solution (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. A color change (typically to yellow or orange) indicates carbanion formation. Stir for 30-60 minutes at -78 °C.
-
Add a solution of the aldehyde (1.1 eq) in a small amount of anhydrous THF dropwise, again keeping the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add acetic anhydride (1.5 eq) dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to isolate the β-acetoxy sulfone diastereomers.
PART B: Reductive Elimination to the (E)-Alkene
CAUTION: Sodium amalgam is toxic and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Samarium(II) iodide is air- and moisture-sensitive.
Materials:
-
β-Acetoxy sulfone (from Part A, 1.0 eq)
-
Anhydrous methanol (MeOH) or THF/MeOH mixture
-
Sodium amalgam (Na/Hg, approx. 6% w/w, 10-20 eq of Na) OR Samarium(II) iodide (SmI₂, 0.1 M solution in THF, ~4-6 eq)
-
Disodium hydrogen phosphate (Na₂HPO₄) for buffering (if using Na/Hg)
-
Standard solvents for workup
Procedure (using Sodium Amalgam):
-
Dissolve the β-acetoxy sulfone (1.0 eq) in anhydrous methanol in a round-bottom flask. Add powdered Na₂HPO₄ (4-6 eq) as a buffer.
-
Cool the suspension to -20 °C in an ice/salt bath.
-
Add the sodium amalgam (10-20 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction vigorously at -20 °C to 0 °C until the starting material is consumed (monitor by TLC, typically 2-4 hours).
-
Once complete, carefully decant the liquid phase away from the mercury. Rinse the mercury with additional solvent.
-
Combine the organic phases and concentrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or hexanes).
-
Separate the layers, extract the aqueous phase, combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the (E)-alkene.
Procedure (using Samarium(II) Iodide - a milder alternative): [9]
-
In a flame-dried flask under an inert atmosphere, dissolve the β-acetoxy sulfone (1.0 eq) in anhydrous THF.
-
Add HMPA or DMPU (4-6 eq) as an additive to accelerate the reaction.[9][11]
-
Cool the solution to -78 °C and add a 0.1 M solution of SmI₂ in THF (~4-6 eq) dropwise until the characteristic deep blue-green color persists.
-
Stir at -78 °C, allowing the reaction to proceed until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and allow it to stir at room temperature until the color dissipates.
-
Extract with an organic solvent, wash, dry, and purify as described in the Na/Hg procedure.
Data Summary and Comparison
The choice of reducing agent is critical and can impact yield and side-product formation, especially with sensitive substrates.
| Feature | Julia-Lythgoe (Na/Hg) | Julia-Lythgoe (SmI₂) | Julia-Kocienski |
| Sulfone Reagent | Phenyl Sulfone | Phenyl Sulfone | Heteroaryl Sulfone |
| Procedure | Two-pot, multi-step | Two-pot, multi-step | One-pot |
| Key Final Step | Reductive Elimination | Reductive Elimination | Spontaneous Elimination |
| (E/Z) Selectivity | Typically high (E)[7] | Typically high (E)[9] | Typically high (E)[4] |
| Conditions | Harsh (Na/Hg) | Mild (SmI₂) | Mild (strong base) |
| Functional Group Tolerance | Limited by reducing agent[7] | Good; milder conditions[11] | Very good |
| Key Advantage | High (E)-selectivity | High (E)-selectivity, milder | Operational simplicity |
Conclusion and Field Insights
While the one-pot Julia-Kocienski olefination offers superior operational simplicity, the classical Julia-Lythgoe olefination using simple, readily available reagents like this compound remains a powerful and relevant strategy. Its strength lies in its predictable and often excellent (E)-stereoselectivity, which is mechanistically enforced by the equilibration of radical intermediates during the final reductive step. The development of milder reducing conditions using samarium(II) iodide has significantly broadened its applicability, mitigating the historic drawbacks associated with the use of sodium amalgam.[9] For synthetic chemists and drug development professionals, the Julia-Lythgoe olefination is an indispensable tool for the stereocontrolled synthesis of disubstituted alkenes, particularly when the required heteroaryl sulfones for the Kocienski variant are not readily accessible or when isolation of the β-acyloxy sulfone intermediate is desirable for purification and characterization.
References
- 1. Julia olefination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. wikiwand.com [wikiwand.com]
- 6. Julia-Lythgoe Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Julia Olefination [organic-chemistry.org]
- 8. preprints.org [preprints.org]
- 9. Use of Samarium Diiodide as an Alternative to Sodium/Mercury Amalgam in the Julia-Lythgoe Olefination [organic-chemistry.org]
- 10. Benzhydryl phenyl sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Julia-Kocienski Olefination: A Guide to Stereoselective Synthesis with Benzyl Sulfones
Abstract
The Julia-Kocienski olefination stands as a cornerstone of modern organic synthesis, prized for its reliability and stereoselectivity in the formation of carbon-carbon double bonds. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the stereoselective aspects of the Julia-Kocienski olefination, with a specific focus on the use of benzyl sulfones. We will explore the mechanistic underpinnings that govern the high (E)-selectivity of this reaction, detail the critical experimental parameters that can be modulated to optimize outcomes, and provide comprehensive, field-proven protocols for the synthesis of both stilbene derivatives and non-conjugated alkenes.
Introduction: From Julia-Lythgoe to a One-Pot Marvel
The Julia-Kocienski olefination is a refined, one-pot iteration of the classical Julia-Lythgoe olefination.[1] The original multi-step protocol, developed by Marc Julia and Jean-Marc Paris in 1973, involved the reaction of a phenyl sulfone with a carbonyl compound, followed by functionalization of the resulting β-hydroxy sulfone and a reductive elimination step. While effective, this process often required harsh conditions and the use of toxic reagents like sodium amalgam.
A significant breakthrough came with the introduction of heteroaryl sulfones, such as benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.[1][2] These "activating" groups facilitate a spontaneous Smiles rearrangement, enabling a one-pot procedure that is both milder and more efficient.[1][2] The Julia-Kocienski variant has since become a favored method for the stereoselective synthesis of alkenes, particularly (E)-alkenes, and has been widely applied in the synthesis of complex natural products and pharmaceuticals.[3]
It is important to clarify a common point of confusion regarding the terminology. While the user's query mentions "benzyl phenyl sulfone," this reagent is characteristic of the older, multi-step Julia-Lythgoe reaction. In the context of the modern, one-pot Julia-Kocienski olefination, a benzyl sulfone bearing a heteroaryl activating group (e.g., benzyl PT-sulfone) is the appropriate reagent. This guide will focus on these contemporary and more widely utilized reagents.
The Mechanistic Basis of Stereoselectivity
The high (E)-selectivity of the Julia-Kocienski olefination is not a serendipitous outcome but rather a consequence of a well-defined mechanistic pathway. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for specific synthetic targets. The key steps are as follows:
-
Deprotonation: A strong base is used to deprotonate the α-carbon of the benzyl sulfone, generating a resonance-stabilized carbanion.
-
Nucleophilic Addition: The sulfonyl carbanion adds to the carbonyl group of the aldehyde, forming a β-alkoxy sulfone intermediate. This addition can, in principle, lead to both syn and anti diastereomers.
-
Smiles Rearrangement: The heteroaryl group of the sulfone undergoes an intramolecular aromatic nucleophilic substitution (Smiles rearrangement), migrating from the sulfur to the oxygen atom. This forms a β-aryloxy sulfinate intermediate.
-
Elimination: The final step is a stereospecific elimination of sulfur dioxide and the aryloxide, forming the alkene. The geometry of the transition state in this step is what ultimately dictates the (E/Z) ratio of the product.
The predominant formation of the (E)-alkene is attributed to a preference for a transition state that minimizes steric interactions between the substituents on the developing double bond.[4][5]
Figure 1. Simplified workflow of the Julia-Kocienski olefination mechanism.
Factors Influencing Stereoselectivity and Yield
While the Julia-Kocienski olefination is renowned for its (E)-selectivity, several factors can influence both the stereochemical outcome and the overall yield. Careful consideration of these parameters is crucial for successful application.
-
The Heteroaryl Sulfone: The choice of the activating group is critical. 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are generally considered to provide the highest (E)-selectivity due to the steric hindrance of the phenyl group, which favors the transition state leading to the (E)-product.[5] Benzothiazol-2-yl (BT) sulfones are also effective, though they may offer slightly lower (E)-selectivity in some cases. For achieving (Z)-selectivity, other specialized sulfones, such as pyridinyl sulfones, have been developed.[5]
-
The Aldehyde: The structure of the aldehyde partner can impact the stereoselectivity. Aromatic aldehydes, in particular, tend to give very high (E)-selectivity.[1] Aliphatic aldehydes are also excellent substrates, though the (E/Z) ratio may be slightly lower depending on the steric bulk of the alkyl group.
-
The Base: Strong, non-nucleophilic bases are required for the initial deprotonation. Common choices include potassium bis(trimethylsilyl)amide (KHMDS), sodium bis(trimethylsilyl)amide (NaHMDS), and lithium bis(trimethylsilyl)amide (LiHMDS). The counterion of the base can influence the reaction, with potassium salts often favoring higher (E)-selectivity.[5]
-
Solvent and Temperature: The reaction is typically carried out in aprotic polar solvents such as tetrahydrofuran (THF) or dimethoxyethane (DME) at low temperatures (e.g., -78 °C) to control the reactivity and selectivity.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Julia-Kocienski olefination using benzyl 1-phenyl-1H-tetrazol-5-yl sulfone (benzyl PT-sulfone). These protocols are designed to be self-validating and are based on established procedures in the field.
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried prior to use.
-
Reagents should be of high purity. Aldehydes should be freshly distilled or purified prior to use.
Protocol 1: Synthesis of (E)-Stilbene from Benzaldehyde
This protocol details the reaction of benzyl PT-sulfone with an aromatic aldehyde to produce a stilbene derivative with high (E)-selectivity.
Materials:
-
Benzyl 1-phenyl-1H-tetrazol-5-yl sulfone
-
Benzaldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of benzyl PT-sulfone (1.0 equiv) in anhydrous DME at -78 °C under a nitrogen atmosphere, add a solution of KHMDS (1.1 equiv) in DME dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add benzaldehyde (1.2 equiv) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (E)-stilbene.
Protocol 2: Synthesis of a 1,2-Disubstituted Alkene from an Aliphatic Aldehyde
This protocol outlines the reaction of benzyl PT-sulfone with an aliphatic aldehyde.
Materials:
-
Benzyl 1-phenyl-1H-tetrazol-5-yl sulfone
-
Isobutyraldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow the same procedure as in Protocol 1, substituting isobutyraldehyde for benzaldehyde.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding 1,2-disubstituted alkene.
Data Presentation: Expected Outcomes
The following table summarizes typical yields and stereoselectivities for the Julia-Kocienski olefination of benzyl PT-sulfone with representative aromatic and aliphatic aldehydes.
| Entry | Aldehyde | Product | Yield (%) | (E:Z) Ratio |
| 1 | Benzaldehyde | (E)-Stilbene | >90 | >95:5 |
| 2 | Isobutyraldehyde | 1-Phenyl-3-methyl-1-butene | >85 | >90:10 |
Table 1. Representative yields and stereoselectivities for the Julia-Kocienski olefination of benzyl PT-sulfone.
Figure 2. A generalized experimental workflow for the Julia-Kocienski olefination.
Conclusion
The Julia-Kocienski olefination is a powerful and versatile tool for the stereoselective synthesis of alkenes. By understanding the underlying mechanism and the key factors that influence its outcome, researchers can effectively employ this reaction in the synthesis of a wide range of molecular targets. The use of benzyl sulfones bearing a PT activating group provides a reliable method for the high-yield, highly (E)-selective synthesis of both conjugated and non-conjugated 1,2-disubstituted alkenes. The protocols and data presented in this application note serve as a practical guide for the successful implementation of this important transformation in a research and development setting.
References
- 1. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
The Ramberg-Bäcklund Reaction: Application Notes for the Stereoselective Synthesis of Stilbenes from Benzyl Phenyl Sulfones
Introduction: A Modern Perspective on a Classic Olefination
The Ramberg-Bäcklund reaction, a classic name reaction discovered in 1940, provides a powerful method for the synthesis of alkenes from α-halo sulfones through the extrusion of sulfur dioxide.[1] The overall transformation converts two carbon-sulfur bonds into a carbon-carbon double bond, offering a distinct strategic advantage in complex syntheses due to the stability and accessibility of the sulfone precursors.[1][2] This guide focuses on the application of benzyl phenyl sulfone derivatives in the Ramberg-Bäcklund reaction, a substrate class that leads to the formation of stilbenes—a structural motif of significant interest in materials science and drug development due to their unique photophysical and biological properties.
While the reaction has been a mainstay in organic synthesis for decades, recent investigations have unveiled surprising stereochemical outcomes that challenge long-held assumptions, particularly when using benzylic sulfones. Traditionally, the reaction of simple dibenzyl sulfones under strong basic conditions, such as in the Meyers modification, was expected to predominantly yield the thermodynamically favored (E)-stilbenes.[2] However, seminal work has demonstrated that specific substitution patterns on the aromatic rings can dramatically and counterintuitively favor the formation of the cis (Z) isomer.[3]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the mechanistic rationale behind the observed stereoselectivity, providing field-proven insights into how substrate structure and reaction conditions can be manipulated to achieve desired outcomes. We will provide detailed, validated protocols for both the synthesis of the sulfone precursors and their subsequent conversion to stilbenes, with a focus on the influential Meyers modification of the reaction.
Mechanistic Insights and Stereochemical Control
The generally accepted mechanism of the Ramberg-Bäcklund reaction proceeds through three key steps:
-
Deprotonation: A base abstracts an acidic α-proton from the sulfone, forming a carbanion.[1]
-
Intramolecular Cyclization: The resulting carbanion undergoes an intramolecular SN2 displacement of the adjacent halide to form a transient, strained three-membered thiirane dioxide intermediate.[2]
-
Cheletropic Extrusion: This unstable intermediate spontaneously decomposes, extruding sulfur dioxide (SO₂) in a concerted, stereospecific manner to yield the final alkene.[1]
The stereochemistry of the final alkene is dictated by the stereochemistry of the thiirane dioxide intermediate. For substrates like dibenzyl sulfone, the intermediate carbanions can potentially epimerize under the reaction conditions. Strong bases typically allow for equilibration to the thermodynamically more stable trans-disubstituted thiirane dioxide, which then collapses to the (E)-alkene.[2]
However, the work of Taylor and colleagues has revealed a fascinating exception to this rule.[3] They discovered that certain substituted dibenzyl sulfones, particularly under Meyers conditions (KOH in t-BuOH/CCl₄), yield the (Z)-stilbene with exceptionally high selectivity.
The Causality of Unexpected Z-Selectivity
The prevailing hypothesis for this unexpected (Z)-selectivity involves a remote substituent on one of the phenyl rings directing the stereochemical outcome. It is proposed that a functional group (e.g., a hydroxyethyl or methyl ketone) can facilitate an intramolecular, base-promoted extrusion of SO₂ via a five-membered transition state. This process occurs faster than the epimerization of the initially formed cis-thiirane dioxide intermediate to the more stable trans-isomer, thus kinetically locking in the cis-geometry of the final product.[4] This insight transforms the reaction from a simple elimination to a tunable synthetic tool where remote functional groups can steer stereochemistry.
Application Notes: Strategic Considerations for Synthesis
-
Choice of Reaction Conditions: The Meyers modification (in situ halogenation) is generally the first choice for converting dibenzyl sulfones to stilbenes as it avoids the separate, often problematic, synthesis of α-halosulfones.[2] The standard conditions involve powdered potassium hydroxide (KOH) as the base, carbon tetrachloride (CCl₄) as the halogen source, and tert-butanol (t-BuOH) as the solvent. For substrates prone to side reactions like dichlorocarbene addition, the Chan modification, which uses dibromodifluoromethane (CBr₂F₂) and alumina-supported KOH, can offer a cleaner transformation.[5]
-
Substrate Synthesis: The required dibenzyl sulfone precursors are readily synthesized. A reliable two-step process involves the S-alkylation of a substituted benzyl thiol or sodium thiolate with a different benzyl halide to form a sulfide, followed by oxidation to the sulfone, typically with an oxidant like hydrogen peroxide or m-CPBA.
-
Stereochemical Prediction: For simple, unsubstituted dibenzyl sulfones, expect the (E)-stilbene as the major product. When designing a synthesis for a (Z)-stilbene, consider incorporating a directing group (e.g., hydroxyl, ketone) on one of the benzyl moieties as demonstrated by Taylor et al.[3] The position of this group is critical for its ability to participate in the proposed intramolecular extrusion mechanism.
-
Work-up and Purification: The crude product mixture often contains the desired stilbene isomer, the minor isomer, and potentially unreacted sulfone. Purification is typically achieved by column chromatography on silica gel. The difference in polarity and shape between (E) and (Z) isomers usually allows for good separation. Recrystallization can be an effective final purification step for solid products.
Data Presentation: Stereoselectivity in Action
The following table summarizes representative results for the Ramberg-Bäcklund reaction of various substituted dibenzyl sulfones under Meyers conditions, highlighting the profound effect of substituents on stereochemical outcomes.
| Entry | Sulfone Precursor | Product | Yield (%) | E:Z Ratio | Reference |
| 1 | Dibenzyl sulfone | Stilbene | 95 | >99 : 1 | [4] |
| 2 | 4,4'-Dimethoxydibenzyl sulfone | 4,4'-Dimethoxystilbene | 80 | 1 : 1.5 | [3] |
| 3 | 1-(4-(Phenylsulfonylmethyl)phenyl)ethan-1-one | 1-(4-Styrylphenyl)ethan-1-one | 75 | 1 : 16 | [3] |
| 4 | 1-(4-(Phenylsulfonylmethyl)phenyl)ethan-1-ol | 1-(4-Styrylphenyl)ethan-1-ol | 65 | 1 : 9 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Dibenzyl Sulfone Precursor
Reaction Scheme: Ar¹-CH₂-Br + Ar²-CH₂-SNa → Ar¹-CH₂-S-CH₂-Ar² → Ar¹-CH₂-SO₂-CH₂-Ar²
Materials:
-
4-Methoxybenzyl chloride (1.0 equiv)
-
Sodium benzenemethanethiolate (1.05 equiv)
-
Dimethylformamide (DMF)
-
Hydrogen Peroxide (30% aq. solution)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Sulfide Synthesis:
-
To a solution of sodium benzenemethanethiolate (1.05 equiv) in anhydrous DMF, add 4-methoxybenzyl chloride (1.0 equiv) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water, then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl 4-methoxybenzyl sulfide.
-
-
Oxidation to Sulfone:
-
Dissolve the crude sulfide in glacial acetic acid.
-
Add hydrogen peroxide (30% aq., 3.0 equiv) dropwise at room temperature.
-
Heat the mixture to 80 °C and stir for 4-6 hours.
-
Cool the reaction to room temperature and carefully pour it into a cold, saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until neutral, then wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting solid by recrystallization from ethanol to afford pure 4-methoxybenzyl benzyl sulfone.
-
Protocol 2: Meyers Ramberg-Bäcklund Reaction for Stilbene Synthesis
Reaction Scheme: Ar¹-CH₂-SO₂-CH₂-Ar² --(KOH, CCl₄, t-BuOH)--> Ar¹-CH=CH-Ar²
Materials:
-
Substituted Dibenzyl Sulfone (1.0 equiv)
-
Potassium Hydroxide (KOH), powdered (10 equiv)
-
tert-Butanol (t-BuOH)
-
Carbon Tetrachloride (CCl₄)
-
Dichloromethane (DCM)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
General Procedure (Adapted from Taylor et al., 2005): [3]
-
Reaction Setup:
-
To a round-bottom flask charged with the substituted dibenzyl sulfone (1.0 equiv), add powdered KOH (10 equiv).
-
Under a nitrogen atmosphere, add anhydrous t-BuOH followed by CCl₄. The typical solvent ratio is approximately 1:1 (t-BuOH:CCl₄).
-
Stir the resulting suspension vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction time can vary from 1 to 24 hours depending on the substrate. Benzylic sulfones are typically reactive at room temperature.[6]
-
-
Work-up and Extraction:
-
Upon completion, carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).
-
Combine the fractions containing the desired product.
-
Determine the yield and the E:Z isomer ratio using ¹H NMR analysis of the purified product.
-
Conclusion
The Ramberg-Bäcklund reaction of benzyl phenyl sulfones is a versatile and powerful tool for the synthesis of stilbenes. While the classical application reliably produces (E)-stilbenes, modern understanding of the reaction mechanism allows for the targeted synthesis of the less stable (Z)-isomers through strategic placement of directing groups on the sulfone precursor. This guide provides the fundamental knowledge and practical protocols necessary for researchers to leverage this reaction in their synthetic endeavors. By understanding the interplay between substrate structure and reaction conditions, chemists can unlock the full potential of this classic transformation, enabling the efficient construction of valuable stilbenoid scaffolds for applications in medicine and materials science.
References
- 1. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 2. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 3. Unexpected Z-stereoselectivity in the Ramberg-Bäcklund reaction of diarylsulfones leading to cis-stilbenes: the effect of aryl substituents and application in the synthesis of the integrastatin nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emeritus Professor Richard Taylor [unsw.edu.au]
- 5. A new one-flask Ramberg-Bäcklund reaction [organic-chemistry.org]
- 6. data.epo.org [data.epo.org]
Benzyl Phenyl Sulfone: A Versatile Reagent for Nucleophilic Benzylation
An Application Guide for Researchers
Abstract
This guide provides a detailed overview of benzyl phenyl sulfone as a robust and versatile reagent for nucleophilic substitution reactions. Primarily utilized as a benzylating agent, this stable, crystalline solid facilitates the efficient formation of C-O, C-N, C-C, and C-S bonds, making it a valuable tool in pharmaceutical development, materials science, and complex organic synthesis.[1] We will explore the underlying reaction mechanism, provide detailed experimental protocols, and discuss key practical considerations to empower researchers in leveraging this reagent for their synthetic challenges.
Introduction: The Role of this compound in Modern Synthesis
The introduction of a benzyl group is a cornerstone transformation in organic chemistry, serving both as a crucial protecting group and as a structural motif in a vast array of biologically active molecules.[2][3] While benzyl halides and tosylates are common reagents for this purpose, this compound offers distinct advantages.[4] It is a thermally stable, easily handled solid, and its reactions often proceed under mild conditions with high efficiency.[1]
The utility of this compound stems from the excellent leaving group ability of the phenyl sulfinate anion (:SO₂Ph⁻).[5][6] This anion is stabilized by resonance, driving the nucleophilic substitution reaction forward. Consequently, this compound is an effective electrophile for a wide range of nucleophiles, including alcohols, phenols, amines, thiols, and stabilized carbanions. Its application is particularly noted in the synthesis of pharmaceuticals and other complex molecular architectures.[1]
Reaction Mechanism: An Sₙ2 Pathway
The benzylation of nucleophiles using this compound proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic benzylic carbon atom. This concerted step involves the simultaneous formation of the Nucleophile-Carbon bond and the cleavage of the Carbon-Sulfur bond, proceeding through a pentavalent transition state. The phenyl sulfinate anion is displaced as the leaving group, and its inherent stability is a key driving force for the reaction.
Caption: Sₙ2 mechanism for benzylation using this compound.
Applications & Scope
This compound is a versatile reagent for the benzylation of a wide range of nucleophiles. The following table summarizes its key applications.
| Nucleophile Type | Example Nucleophile | Product Class | Typical Conditions |
| Oxygen | Phenols, Alcohols | Benzyl Ethers | K₂CO₃ or Cs₂CO₃, DMF/Acetonitrile, 60-100 °C |
| Nitrogen | Anilines, Amides, Heterocycles | N-Benzylated Amines/Amides | K₂CO₃ or NaH, DMF/Toluene, 80-150 °C[7][8][9] |
| Carbon | Malonates, β-ketoesters | α-Benzylated Carbonyls | NaH or K₂CO₃, DMSO/DMF, rt-80 °C[10] |
| Sulfur | Thiols, Thiophenols | Benzyl Thioethers | K₂CO₃ or Et₃N, DMF/Ethanol, rt-60 °C[11] |
O-Alkylation: Synthesis of Benzyl Ethers
The protection of hydroxyl groups in phenols and alcohols is a frequent necessity in multi-step synthesis. Benzyl ethers are ideal for this purpose due to their stability across a wide range of reaction conditions and their susceptibility to cleavage via catalytic hydrogenolysis. The reaction of a phenol or alcohol with this compound, typically in the presence of a mild base like potassium carbonate, provides a reliable method for forming these ethers.[12]
N-Alkylation: Synthesis of Benzylated Amines and Amides
N-benzylated compounds are prevalent scaffolds in pharmaceuticals and agrochemicals.[1] The direct N-alkylation of amines and amides with this compound offers a straightforward route to these valuable products.[7][9] The reaction generally requires a base to deprotonate the N-H bond, increasing its nucleophilicity.
C-Alkylation: Formation of Carbon-Carbon Bonds
The formation of C-C bonds is central to building molecular complexity. This compound serves as an effective electrophile for carbanions generated from activated C-H acids, such as those alpha to sulfone, ester, or ketone groups.[10] Phase-transfer catalysis (PTC) can also be employed to facilitate these reactions under milder, biphasic conditions.[10]
Experimental Protocol: O-Benzylation of 4-Methoxyphenol
This protocol provides a general procedure for the benzylation of a phenolic substrate. Reaction times and temperatures may need to be optimized for different substrates.
Materials and Equipment
-
Reagents: 4-Methoxyphenol, this compound[13][14], Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Ethyl Acetate, Deionized Water, Brine.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, condenser, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup (silica gel).
Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 4-methoxyphenol (1.24 g, 10 mmol, 1.0 equiv).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 equiv) followed by anhydrous DMF (40 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium phenoxide.
-
Add this compound (2.55 g, 11 mmol, 1.1 equiv) to the flask.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting phenol spot is consumed.
Work-up and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 1-(benzyloxy)-4-methoxybenzene.
Caption: General workflow for O-benzylation of a phenol.
Key Considerations and Troubleshooting
-
Choice of Base: The base is crucial for deprotonating the nucleophile. For acidic nucleophiles like phenols and thiols, inorganic bases like K₂CO₃ or Cs₂CO₃ are sufficient. For less acidic nucleophiles like amides or C-H acids, stronger bases such as sodium hydride (NaH) may be necessary.[10][15]
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal for Sₙ2 reactions as they solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Temperature Control: While many reactions proceed efficiently at elevated temperatures (60-120 °C), excessively high temperatures can lead to side reactions or decomposition. Temperature should be optimized for each specific substrate.
-
Purity of Reagent: While commercially available, this compound can also be synthesized. Common methods include the oxidation of benzyl phenyl sulfide or the reaction of sodium benzenesulfinate with a benzyl halide.[16] Ensuring the purity of the reagent is critical for achieving high yields and reproducible results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and radioprotective effects of novel benzyl naphthyl sulfoxide (sulfone) derivatives transformed from Ex-RAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harman Research Group - Sulfone [sites.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. This compound | 3112-88-7 [amp.chemicalbook.com]
- 15. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Benzyl Sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
Application Notes & Protocols: The Benzyl Phenyl Sulfone Moiety as a Versatile Leaving Group in Modern Organic Synthesis
Abstract
The sulfonyl functional group, particularly the benzyl phenyl sulfone framework, represents a remarkably versatile and stable moiety in organic synthesis.[1] Initially recognized for its ability to stabilize adjacent carbanions, its role has expanded significantly. Beyond this classical function, the benzylsulfonyl group has been ingeniously employed as a leaving group in a variety of powerful transformations for constructing carbon-carbon bonds. This guide provides an in-depth exploration of its applications in alkene synthesis through elimination reactions like the Ramberg-Bäcklund and Julia-Kocienski olefinations, its emerging use as a C(sp³)-electrophile in transition-metal-catalyzed cross-coupling reactions, and its utility as a robust protecting group for phenols and amines. We offer detailed mechanistic insights, field-proven experimental protocols, and comparative data to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this "chemical chameleon" in their synthetic endeavors.[1]
Application in Alkene Synthesis: Harnessing Elimination Pathways
The synthesis of alkenes is a cornerstone of organic chemistry, and methods that ensure regiochemical and stereochemical control are of paramount importance.[2][3][4] The benzylsulfonyl group is central to two major olefination strategies: the Ramberg-Bäcklund reaction and the Julia-Kocienski olefination.
The Ramberg-Bäcklund Reaction
The Ramberg-Bäcklund reaction is a powerful method for converting an α-halo sulfone into an alkene through the extrusion of sulfur dioxide (SO₂).[5][6] The reaction proceeds under basic conditions and is prized for its ability to form the double bond in a clearly defined location, often without rearrangement.[7][8]
Causality and Mechanism: The reaction is initiated by the deprotonation of the sulfone at the α-position, which is rendered acidic by the strongly electron-withdrawing sulfonyl group. This is followed by an intramolecular nucleophilic attack on the carbon bearing the halogen, forming a transient three-membered thiirane dioxide intermediate.[9] This strained ring is unstable and readily undergoes a concerted cheletropic extrusion of SO₂, a thermodynamically favorable process, to yield the final alkene.[5] The stereoselectivity can be influenced by the base strength, with weaker bases often favoring Z-alkenes and stronger bases favoring the thermodynamically more stable E-alkenes via epimerization of intermediates.[7][8]
Caption: Mechanism of the Ramberg-Bäcklund Reaction.
Protocol: One-Pot Ramberg-Bäcklund Reaction (Meyers' Modification)
The Meyers' modification avoids the often problematic pre-synthesis of α-halo sulfones by generating them in situ.[7][8] A refined version uses dibromodifluoromethane (CBr₂F₂) as a milder halogenating agent.[10]
-
Objective: Synthesis of (E)-stilbene from dibenzyl sulfone.
-
Materials: Dibenzyl sulfone, potassium hydroxide (KOH) on alumina, tert-butanol (tBuOH), dibromodifluoromethane (CBr₂F₂).
-
Procedure:
-
To a stirred suspension of powdered KOH on alumina (10 eq.) in anhydrous tBuOH (0.2 M) under an inert atmosphere (N₂ or Ar), add dibenzyl sulfone (1.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add CBr₂F₂ (1.5 eq.) dropwise over 15 minutes. Caution: CBr₂F₂ is a volatile and potentially harmful reagent; handle in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 9:1 Hexanes:EtOAc) for the disappearance of the starting sulfone.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution (5 mL per mmol of sulfone).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford (E)-stilbene.[11]
-
The Julia-Kocienski Olefination
The Julia-Kocienski olefination is a highly convergent and stereoselective method for alkene synthesis, reacting a metalated heteroaryl alkyl sulfone with a carbonyl compound.[12] While the classical Julia-Lythgoe olefination involves a multi-step process using phenyl sulfones, the modified Julia-Kocienski reaction utilizes specific heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, to enable a one-pot procedure with excellent E-selectivity.[13]
Causality and Mechanism: The choice of the heteroaryl sulfone is critical. After the initial addition of the sulfone carbanion to the aldehyde, the resulting alkoxide intermediate undergoes a spontaneous intramolecular Smiles rearrangement.[14] This key step, facilitated by the electron-deficient nature of the heteroaromatic ring, transfers the alkyl portion of the sulfone. The subsequent intermediate rapidly eliminates SO₂ and the heteroaryl oxide to form the alkene. The steric hindrance of the heteroaryl group (e.g., the phenyl group in PT-sulfone) favors a transition state that leads predominantly to the E-alkene.[15]
Caption: Key steps of the Julia-Kocienski Olefination.
Protocol: Julia-Kocienski Olefination for (E)-Alkene Synthesis
-
Objective: Synthesis of an E-alkene from a PT-benzyl sulfone and an aldehyde.
-
Materials: 1-Phenyl-1H-tetrazol-5-yl (PT) benzyl sulfone, aldehyde, potassium hexamethyldisilazide (KHMDS), anhydrous dimethoxyethane (DME).
-
Procedure:
-
In an oven-dried, two-necked flask under an inert atmosphere, dissolve the PT-benzyl sulfone (1.0 eq.) in anhydrous DME (0.25 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of KHMDS (1.1 eq., e.g., 0.5 M in toluene) dropwise via syringe. Stir the resulting colored solution for 30-60 minutes at -78 °C.
-
Add the aldehyde (1.2 eq.), either neat or as a solution in DME, dropwise to the reaction mixture.
-
Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel) to obtain the desired E-alkene.[14]
-
Application in C-C Cross-Coupling Reactions
Recent advances have established aryl and alkyl sulfones as effective electrophilic partners in transition-metal-catalyzed cross-coupling reactions, providing a valuable alternative to traditional organohalides.[1][16][17] The benzylsulfonyl group can serve as a "redox-active functional group," enabling the formation of C(sp³)–C(sp²) bonds.[16]
Causality and Mechanism: In these reactions, a low-valent transition metal catalyst (e.g., Ni(0) or Pd(0)) initiates the cycle by oxidative addition into the C–S bond of the sulfone.[18] This step, which is often rate-limiting, forms a metal-alkyl intermediate. Subsequent transmetalation with an organometallic nucleophile (e.g., an organozinc or organoboron reagent) followed by reductive elimination forges the new C-C bond and regenerates the active catalyst. The success of this approach relies on the ability of the sulfone to undergo oxidative addition, a property that can be tuned by the electronic nature of the sulfonyl group.[16]
Caption: General workflow for a desulfonylative cross-coupling reaction.
Protocol: Nickel-Catalyzed Desulfonylative Coupling of a Benzylic Sulfone
-
Objective: Couple a benzylic sulfone with an arylzinc reagent.
-
Materials: Benzylic sulfone (e.g., PT-benzyl sulfone), arylzinc reagent (pre-formed or generated in situ from aryl halide and Zn), NiCl₂·glyme, 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) ligand, anhydrous THF.
-
Procedure:
-
In a glovebox, charge an oven-dried vial with NiCl₂·glyme (5 mol%) and dtbbpy (6 mol%).
-
Add anhydrous THF, followed by the benzylic sulfone (1.0 eq.).
-
Add the solution of the arylzinc reagent (1.5 eq.) to the vial.
-
Seal the vial, remove from the glovebox, and stir at the specified temperature (e.g., 60 °C) for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature and quench with 1 M HCl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the cross-coupled product.[16]
-
The Benzylsulfonyl (Bns) Group in Protection Chemistry
A protecting group must be easy to install, stable to a wide range of reaction conditions, and easy to remove cleanly when no longer needed.[19][20] The benzylsulfonyl (Bns) group has emerged as a valuable protecting group for phenols, demonstrating high stability towards harsh nucleophilic and acidic conditions where many other protecting groups fail.[21][22]
Causality and Rationale: The Bns group's stability stems from the strong sulfur-oxygen bonds and the robust phenyl and benzyl moieties. Its deactivating properties can also be useful for tuning the reactivity of phenolic substrates.[22] Unlike many sulfonyl groups that are difficult to cleave, the Bns group can be selectively removed under mild catalytic hydrogenolysis conditions, which cleaves the relatively weaker benzyl C-S bond without affecting other sensitive functional groups.[22]
Caption: Workflow for using Benzylsulfonyl (Bns) as a protecting group.
Protocol: Protection and Deprotection of a Phenol
-
Objective: Protect a phenol with a benzylsulfonyl group and subsequently deprotect it.
-
Part A: Protection
-
Dissolve the phenol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C.
-
Slowly add a solution of benzylsulfonyl chloride (BnSO₂Cl, 1.2 eq.) in DCM.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the phenol.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography if necessary.[22]
-
-
Part B: Deprotection (Catalytic Hydrogenolysis)
-
Dissolve the Bns-protected phenol (1.0 eq.) in methanol or ethyl acetate.
-
Add palladium on carbon (10% Pd/C, 5-10 mol% Pd).
-
Place the reaction flask under an atmosphere of hydrogen gas (H₂, balloon or Parr shaker).
-
Stir vigorously at room temperature for 4-12 hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to yield the deprotected phenol.[22]
-
Summary of Applications
| Application | Key Transformation | Reagents & Conditions | Outcome & Key Features |
| Ramberg-Bäcklund | α-Halo Sulfone → Alkene | Strong base (KOH, KOtBu); in situ halogenation (e.g., CBr₂F₂) | Forms C=C bond with SO₂ extrusion. Good regiochemical control.[7][10] |
| Julia-Kocienski | Sulfone + Aldehyde → Alkene | Heteroaryl sulfone (PT, BT); Strong base (KHMDS, NaHMDS) at low temp. | Highly E-selective synthesis of di- and tri-substituted alkenes in one pot.[12] |
| Cross-Coupling | Benzyl Sulfone + R'-M → Benzyl-R' | Ni or Pd catalyst; Ligand; Organometallic reagent (R'ZnX, R'B(OH)₂) | Forms C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds. Alternative to organohalides.[16][18] |
| Protection Chemistry | Phenol/Amine ↔ Bns-Protected | Protect: BnSO₂Cl, Base. Deprotect: H₂, Pd/C. | Bns group is robust to many conditions; cleanly removed by hydrogenolysis.[22] |
References
- 1. researchgate.net [researchgate.net]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. mdpi.com [mdpi.com]
- 4. Subsituted alkenyl compound synthesis by alkenylation or C-C coupling [organic-chemistry.org]
- 5. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Ramberg-Backlund Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 10. A new one-flask Ramberg-Bäcklund reaction [organic-chemistry.org]
- 11. chemistry-chemists.com [chemistry-chemists.com]
- 12. organicreactions.org [organicreactions.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 16. Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)alkylated scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cruddengroup.com [cruddengroup.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Protective Groups [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Phenyl Sulfone Moiety: A Versatile Synthon for the Strategic Synthesis of Trisubstituted Cyclohexenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trisubstituted cyclohexene scaffold is a privileged motif in medicinal chemistry and drug development, offering a three-dimensional framework for the precise spatial arrangement of pharmacophoric groups. This application note provides a detailed guide to the synthesis of these valuable carbocycles, with a central focus on the strategic use of the phenyl sulfone group. We will extensively explore a novel and powerful tungsten-mediated dearomatization-addition methodology that provides direct access to highly functionalized trisubstituted cyclohexenes. Furthermore, we will discuss alternative, classical strategies where the phenyl sulfone acts as an activating group to facilitate the construction of the cyclohexene ring through tandem reaction sequences. This guide is designed to equip researchers with both the theoretical understanding and practical protocols necessary to leverage phenyl sulfone chemistry for the synthesis of complex molecular architectures.
Introduction: The Significance of Trisubstituted Cyclohexenes and the Role of Phenyl Sulfones
Six-membered carbocycles are ideal scaffolds for presenting polar substituents in biologically active molecules.[1] Among these, the trisubstituted cyclohexene core offers a desirable balance of conformational rigidity and synthetic accessibility, making it a frequent feature in natural products and pharmaceutical agents.[2][3] The stereocontrolled synthesis of these structures, however, can be a significant challenge.
The phenyl sulfone group has emerged as a powerful tool in modern organic synthesis. Its strong electron-withdrawing nature can activate adjacent positions for deprotonation and subsequent nucleophilic attack, or act as a leaving group in elimination reactions.[4] This dual reactivity makes it a versatile synthon for the construction of complex cyclic systems. This note will detail how these properties are exploited to forge trisubstituted cyclohexene rings.
Part 1: A Novel Frontier - Tungsten-Mediated Dearomatization and Sequential Nucleophilic Addition
A groundbreaking approach for the synthesis of di- and trisubstituted cyclohexenes utilizes a tungsten complex to activate a phenyl sulfone starting material for a series of three independent nucleophilic additions.[5][6][7][8] This method offers a high degree of control over the final substitution pattern and stereochemistry.
Mechanism and Rationale
The core of this methodology lies in the dihapto-coordination of a phenyl sulfone to the electron-rich tungsten complex, {WTp(NO)(PMe₃)} (where Tp = trispyrazolylborate).[5] This coordination dearomatizes the phenyl ring, making it susceptible to electrophilic attack. The subsequent steps proceed as follows:
-
First Protonation and Nucleophilic Addition: The coordinated phenyl sulfone is protonated at the ortho-carbon. The resulting arenium ion is then attacked by the first nucleophile, leading to a dihapto-coordinated sulfonylated diene complex.[6]
-
Second Protonation and Nucleophilic Addition: The diene complex can be protonated again, setting the stage for a second nucleophilic addition. This step forms a trisubstituted cyclohexene species with the sulfonyl group at an allylic position.[6]
-
Formation of a π-Allyl Species and Third Nucleophilic Addition: The sulfinate anion can be eliminated to form a π-allyl species. A third nucleophile can then be introduced.[6]
-
Oxidative Decomplexation: The final trisubstituted cyclohexene product is liberated from the tungsten complex through oxidation.
A key feature of this method is that all three nucleophilic additions occur on the same face of the ring, anti to the metal complex, ensuring a high level of stereocontrol.[6]
Visualizing the Workflow
Caption: Workflow for Tungsten-Mediated Synthesis of Trisubstituted Cyclohexenes.
Experimental Protocol: Synthesis of a Trisubstituted Cyclohexene Complex
This protocol is a representative example based on the literature.[5]
Materials:
-
WTp(NO)(PMe₃)(η²-PhSO₂Me) (Tungsten-phenyl sulfone complex)
-
Anhydrous dichloromethane (DCM)
-
Proton source (e.g., HBF₄·Et₂O)
-
First Nucleophile (e.g., a silyl enol ether)
-
Second Nucleophile (e.g., Tetrabutylammonium cyanide - TBACN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Diene Complex (First Addition):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the tungsten-phenyl sulfone complex in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Slowly add one equivalent of the proton source. Stir for 10 minutes.
-
Add 1.2 equivalents of the first nucleophile (e.g., silyl enol ether) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting diene complex by column chromatography on silica gel.
-
-
Synthesis of the Trisubstituted Cyclohexene Complex (Second Addition):
-
Dissolve the purified diene complex in anhydrous DCM in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add one equivalent of the proton source.
-
Add 1.5 equivalents of the second nucleophile (e.g., TBACN).
-
Stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction for the formation of the product.
-
Work up the reaction as described in the previous step.
-
Purify the trisubstituted cyclohexene complex by column chromatography.
-
Scope of Nucleophiles
A wide range of nucleophiles can be employed in this methodology, contributing to the diversity of the final products.[6]
| Nucleophile Type | Examples |
| Masked Enolates | Silyl enol ethers, silyl ketene acetals |
| Cyanide | Tetrabutylammonium cyanide (TBACN), NaCN |
| Amines | Primary and secondary amines, N-heterocycles |
| Amides | Deprotonated amides |
| Hydride | Hydride sources |
Part 2: Alternative Strategies Leveraging Phenyl Sulfone Reactivity
While the tungsten-mediated approach is highly innovative, classical organic reactions that utilize the activating properties of the phenyl sulfone group also provide viable routes to cyclohexene precursors.
Michael Addition-Initiated Cascade Reactions
The electron-withdrawing sulfonyl group makes protons on the α-carbon acidic, allowing for the formation of a stabilized carbanion. This carbanion can act as a potent Michael donor. A cascade reaction involving a Michael addition followed by an intramolecular cyclization can lead to the formation of a cyclohexene ring. For instance, a β-ketosulfone can serve as a Michael donor in a reaction with an appropriate acceptor, leading to a highly functionalized cyclohexanone, a direct precursor to the target cyclohexene.[9][10]
Visualizing the Cascade Reaction
Caption: Michael Addition-Initiated Cascade for Cyclohexene Synthesis.
Cyclic Sulfones as Precursors: The Ramberg-Bäcklund Reaction
Another strategy involves the initial formation of a cyclic sulfone (a sulfolene derivative), which can then be converted to a cyclohexene. The Ramberg-Bäcklund reaction is a classic method for converting α-halo sulfones into alkenes via extrusion of sulfur dioxide. By constructing a six-membered cyclic α-halo sulfone, this reaction can be employed to form a cyclohexene ring.
Conclusion and Future Outlook
The phenyl sulfone group is a remarkably versatile functional handle for the synthesis of complex organic molecules. The novel tungsten-mediated dearomatization-addition sequence provides an unprecedented level of control and efficiency for accessing highly substituted cyclohexenes, with significant potential for applications in diversity-oriented synthesis and drug discovery.[5] Concurrently, classical approaches that leverage the activating nature of the sulfone in cascade reactions continue to be valuable strategies for the construction of the cyclohexene core. Future research in this area will likely focus on expanding the scope of nucleophiles, developing enantioselective versions of these reactions, and applying these methodologies to the synthesis of biologically active target molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]
- 7. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Benzyl Phenyl Sulfone in the Synthesis of Bioactive Molecules
Introduction: The Strategic Importance of the Sulfonyl Group in Medicinal Chemistry
The sulfonyl group (–SO₂–) is a cornerstone in modern medicinal chemistry, imparting favorable physicochemical properties to bioactive molecules. Its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and metabolic stability make it a privileged functional group in drug design.[1][2] Compounds containing the sulfonyl moiety exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-HIV effects.[3] Among the various organosulfur compounds, benzyl phenyl sulfone stands out as a versatile and stable building block for the synthesis of complex molecular architectures.[4][5] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of bioactive molecules, with a focus on key synthetic transformations and detailed experimental protocols.
This compound: A Versatile Synthon
This compound is a crystalline solid with the chemical formula C₁₃H₁₂O₂S.[6] Its utility in organic synthesis stems from the acidic nature of the benzylic protons, which can be readily removed by a base to form a stabilized carbanion. This nucleophilic carbon center can then participate in a variety of carbon-carbon bond-forming reactions, making this compound a valuable precursor for a diverse range of molecular scaffolds.[7]
Key Synthetic Transformations Involving this compound
Two of the most powerful reactions that leverage the unique reactivity of this compound and its derivatives are the Ramberg-Bäcklund reaction and the Julia-Kocienski olefination. These transformations are instrumental in the construction of alkenes, which are ubiquitous structural motifs in natural products and pharmaceuticals.
The Ramberg-Bäcklund Reaction: A Gateway to Alkenes
The Ramberg-Bäcklund reaction is a classic method for the synthesis of alkenes from α-halosulfones.[8][9][10][11][12] The reaction proceeds via a base-mediated intramolecular cyclization to form a transient thiirane dioxide intermediate, which then extrudes sulfur dioxide to yield the corresponding alkene.[8][11] this compound can be readily halogenated at the benzylic position to generate the required α-halosulfone precursor.
Experimental Workflow: Ramberg-Bäcklund Reaction
Caption: Workflow for the Ramberg-Bäcklund Reaction.
Protocol: Synthesis of Stilbene from this compound via Ramberg-Bäcklund Reaction
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Carbon tetrachloride (CCl₄) or N-Bromosuccinimide (NBS)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
α-Chlorination of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes.
-
Add CCl₄ (1.2 eq) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford α-chlorothis compound.
-
-
Ramberg-Bäcklund Reaction:
-
Dissolve the purified α-chlorothis compound (1.0 eq) in anhydrous THF.
-
Add potassium tert-butoxide (t-BuOK) (2.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield stilbene. The stereochemistry of the resulting alkene (E or Z) can be influenced by the reaction conditions and the nature of the base used.[8]
-
The Julia-Kocienski Olefination: A Highly Stereoselective Approach
The Julia-Kocienski olefination is a powerful modification of the original Julia olefination that allows for the highly stereoselective synthesis of alkenes, particularly trans (E)-alkenes.[13][14][15][16] This reaction involves the condensation of a metallated heteroaryl sulfone with an aldehyde or ketone. This compound can be adapted for this reaction by replacing the phenylsulfonyl group with a more reactive heteroarylsulfonyl group, such as a benzothiazol-2-ylsulfonyl (BT-sulfonyl) or a 1-phenyl-1H-tetrazol-5-ylsulfonyl (PT-sulfonyl) group.[14][16]
Reaction Mechanism: Julia-Kocienski Olefination
Caption: Mechanism of the Julia-Kocienski Olefination.
Protocol: Synthesis of a Combretastatin Analogue via Julia-Kocienski Olefination
Combretastatins are a class of potent anticancer agents that inhibit tubulin polymerization.[17][18][19] The synthesis of combretastatin analogues often relies on the stereoselective formation of a stilbene core. The Julia-Kocienski olefination is an excellent method for achieving this.[20][21]
Materials:
-
Benzyl-PT-sulfone (prepared from benzyl bromide and 1-phenyl-1H-tetrazole-5-thiol followed by oxidation)
-
3,4,5-Trimethoxybenzaldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Deprotonation and Aldehyde Addition:
-
Dissolve the benzyl-PT-sulfone (1.1 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add KHMDS (1.0 M in THF, 1.1 eq) dropwise and stir the mixture for 30 minutes at -78 °C.
-
In a separate flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the sulfone anion solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the desired trans-stilbene combretastatin analogue.
-
Data Presentation: Comparison of Olefination Methods
| Feature | Ramberg-Bäcklund Reaction | Julia-Kocienski Olefination |
| Starting Material | α-Halosulfone | Heteroaryl sulfone |
| Key Intermediate | Thiirane dioxide | β-Alkoxy sulfone |
| Stereoselectivity | Variable, often Z-selective with weak bases | Highly E-selective |
| Substrate Scope | Broad, tolerant of many functional groups | Broad, particularly for aldehydes |
| Reaction Conditions | Basic | Basic |
Conclusion
This compound is a powerful and versatile tool in the synthetic organic chemist's arsenal for the construction of bioactive molecules. Its ability to participate in key C-C bond-forming reactions, such as the Ramberg-Bäcklund reaction and the Julia-Kocienski olefination, provides reliable and stereoselective pathways to important structural motifs like alkenes. The protocols outlined in this application note serve as a practical guide for researchers to harness the synthetic potential of this compound in their drug discovery and development endeavors. The continued exploration of sulfone chemistry will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.[22][23]
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 3112-88-7 [amp.chemicalbook.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Benzyl Sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 8. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 9. chemistry-chemists.com [chemistry-chemists.com]
- 10. Ramberg-Bäcklund Reaction | Ambeed [ambeed.com]
- 11. Ramberg-Backlund Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 12. organicreactions.org [organicreactions.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Julia olefination - Wikipedia [en.wikipedia.org]
- 16. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 17. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity [mdpi.com]
Benzyl phenyl sulfone as an intermediate in pharmaceutical synthesis
An In-Depth Guide to the Application of Benzyl Phenyl Sulfone as a Versatile Intermediate in Pharmaceutical Synthesis
Authored by a Senior Application Scientist
This document provides a detailed exploration of this compound, a pivotal intermediate in modern pharmaceutical synthesis. We will delve into its synthesis, core reactivity, and practical applications, offering both foundational knowledge and advanced protocols for researchers, medicinal chemists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Introduction: The Strategic Importance of the Sulfonyl Group
In the landscape of medicinal chemistry, the sulfone functional group (R-S(O)₂-R') is a recurring and valuable motif. Sulfones are generally stable to metabolic degradation and their dicoordinate oxygen atoms are excellent hydrogen bond acceptors, allowing for strong and specific interactions with biological targets like enzyme active sites.[1] Compounds containing the sulfonyl group are integral to a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[2][3]
This compound (Ph-CH₂-SO₂-Ph) emerges as a particularly useful synthetic building block due to two key structural features:
-
The Electron-Withdrawing Sulfonyl Group: This group significantly acidifies the adjacent benzylic protons.
-
The Acidic α-Protons: The protons on the methylene bridge (the carbon atom between the two phenyl rings) can be readily removed by a suitable base to form a resonance-stabilized carbanion.
This predictable reactivity makes this compound an excellent precursor for constructing complex molecular architectures through precise carbon-carbon bond formation, positioning it as a cornerstone intermediate for drug discovery and development.[4]
Synthesis of the this compound Intermediate
Reliable access to high-purity starting material is paramount. Two prevalent and scalable methods for the synthesis of this compound are detailed below.
Protocol 1: Oxidation of Benzyl Phenyl Sulfide
This is a direct and often high-yielding method that relies on the oxidation of the corresponding sulfide.
Reaction Scheme: Ph-CH₂-S-Ph + 2 eq. H₂O₂ → Ph-CH₂-SO₂-Ph + 2 H₂O
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl phenyl sulfide (1 equivalent) in glacial acetic acid (approx. 10 mL per gram of sulfide).
-
Oxidation: While stirring, slowly add a 30% aqueous solution of hydrogen peroxide (2.2 equivalents) to the flask. An exotherm may be observed; maintain the temperature below 50°C using a water bath if necessary.
-
Reaction: After the initial exotherm subsides, heat the mixture to 80°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-cold water (approx. 100 mL per gram of initial sulfide) with vigorous stirring.
-
Isolation: The white, solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the crude product in a vacuum oven. Recrystallization from ethanol or an ethanol/water mixture will yield pure this compound.
Scientist's Note: The use of glacial acetic acid as the solvent is crucial as it facilitates the oxidation process. The slow addition of peroxide is a critical safety and control measure to manage the reaction's exothermicity. Over-oxidation is generally not a concern for this substrate under these conditions.
Protocol 2: Nucleophilic Substitution with Sodium Benzenesulfinate
This method builds the sulfone by forming a C-S bond between a benzyl electrophile and a sulfinate nucleophile.[5]
Reaction Scheme: Ph-SO₂Na + Ph-CH₂-Br → Ph-CH₂-SO₂-Ph + NaBr
Step-by-Step Protocol:
-
Setup: To a round-bottom flask, add sodium benzenesulfinate (1.1 equivalents) and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Stir to dissolve.
-
Addition: Add benzyl bromide (1 equivalent) to the solution dropwise at room temperature.
-
Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the mixture and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization as described in Protocol 1.
Characterization Data
All synthesized batches of this compound should be rigorously characterized to confirm identity and purity.
| Property | Expected Value |
| CAS Number | 3112-88-7[4] |
| Molecular Formula | C₁₃H₁₂O₂S[4] |
| Molecular Weight | 232.3 g/mol [4] |
| Appearance | Off-white crystalline powder[6] |
| Melting Point | 146-149 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55-7.50 (m, 2H), 7.45-7.35 (m, 3H), 7.25-7.15 (m, 5H), 4.30 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.8, 133.8, 130.9, 129.2, 128.8, 128.7, 128.4, 128.1, 63.2 |
Core Application: α-Alkylation for Carbon-Carbon Bond Formation
The primary utility of this compound as an intermediate lies in its ability to be functionalized at the α-carbon. The process involves deprotonation to form a nucleophilic carbanion, which is then trapped with a suitable electrophile.
Caption: General workflow for the α-alkylation of this compound.
Protocol 3: Classical α-Alkylation with an Alkyl Halide
This protocol uses a strong organometallic base and requires strictly anhydrous conditions.
Step-by-Step Protocol:
-
Setup: In an oven-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise via syringe. The solution will typically develop a deep red or orange color, indicating carbanion formation. Stir at -78°C for 30 minutes.
-
Alkylation: Add the alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at -78°C for 1 hour, then warm slowly to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.
Trustworthiness Pillar: The success of this reaction is critically dependent on maintaining anhydrous conditions. Any moisture will quench the n-BuLi and the carbanion, halting the reaction. Oven-drying glassware and using anhydrous solvents are non-negotiable. The -78°C starting temperature is essential for controlling the reactivity of the strong base and preventing side reactions.
Protocol 4: Modern Catalytic α-Alkylation with an Alcohol
Leveraging advances in catalysis, this method uses alcohols as alkylating agents in a "borrowing hydrogen" process, offering a more atom-economical and environmentally benign alternative.[7]
Reaction Scheme (Representative): Ph-SO₂-CH₂-Ph + R-CH₂OH --[Catalyst]--> Ph-SO₂-CH(Ph)-CH₂-R + H₂O
Step-by-Step Protocol:
-
Setup: In a sealed reaction tube, combine this compound (1 equivalent), the desired alcohol (e.g., benzyl alcohol, 1.2 equivalents), a manganese-pincer catalyst ([Mn]-PNP complex, 0.5-1.0 mol%), and a catalytic amount of base (e.g., NaOH or K₂CO₃, 20 mol%).[7]
-
Solvent: Add an anhydrous, high-boiling solvent like toluene or xylenes.
-
Reaction: Seal the tube and heat the mixture to 150°C for 24 hours. The catalyst first dehydrogenates the alcohol to an aldehyde in situ; this is followed by a condensation with the sulfone carbanion and subsequent reduction.[7]
-
Workup and Purification: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Application Case Study: Synthesis of a Bioactive Scaffold Precursor
To illustrate the practical utility of these protocols, we present a synthetic workflow for a hypothetical drug precursor, (1,2-diphenylethyl)(phenyl)sulfone, which contains a core scaffold found in various CNS-active agents.
Caption: Workflow for the synthesis of a hypothetical drug precursor.
This synthesis would follow Protocol 3 , using benzyl bromide as the electrophile. The resulting product could then undergo further modifications, such as functionalization of the aromatic rings or transformation of the sulfone group, to generate a library of compounds for screening.
Downstream Utility: The Sulfone as a Traceless Activating Group
A powerful advanced application is the use of the phenylsulfonyl group as a "traceless" activator for the α-carbon. After the desired C-C bond has been formed via alkylation, the sulfone group can be removed through reductive desulfonylation (e.g., using samarium(II) iodide, sodium amalgam, or other reducing agents). This strategy allows for the net formation of a C-C bond at a previously unreactive position, significantly broadening the synthetic possibilities.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for pharmaceutical synthesis. Its predictable reactivity, centered on the acidity of its α-protons, provides a reliable platform for constructing complex carbon skeletons. The protocols detailed herein, from its own synthesis to its application in classical and modern catalytic alkylations, demonstrate its versatility. By understanding the principles behind its reactivity, medicinal chemists can leverage this compound to accelerate the discovery and development of next-generation therapeutics.
References
- 1. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. chemimpex.com [chemimpex.com]
- 5. Benzyl Sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 6. This compound | 3112-88-7 [amp.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
The Sulfonyl Group as a Versatile Linchpin: Palladium-Catalyzed Cross-Coupling Reactions of Benzyl Sulfones for Advanced Synthesis
Senior Application Scientist Note: In the landscape of modern synthetic chemistry, the quest for efficient and modular methods to construct complex molecular architectures is paramount. This is particularly true in drug discovery and materials science, where the precise assembly of molecular frameworks dictates function. For years, the sulfonyl group was primarily regarded as a robust electron-withdrawing group or a leaving group in elimination reactions.[1] However, a paradigm shift has occurred, and organosulfones are now recognized as powerful and versatile partners in transition-metal-catalyzed cross-coupling reactions.[2][3] This application note provides an in-depth guide to the palladium-catalyzed cross-coupling reactions of benzyl sulfones, a class of substrates that has unlocked new pathways for the synthesis of di- and triarylmethanes, among other valuable motifs.[1][2] We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights to empower researchers to harness the full potential of these transformative reactions.
The Rise of Benzyl Sulfones in Cross-Coupling Chemistry
Traditionally, the construction of C(sp³)–C(sp²) bonds has relied on pre-functionalized organometallic reagents, which can be sensitive to air and moisture.[4] The emergence of benzyl sulfones as coupling partners offers a stable and readily accessible alternative.[3] The strong electron-withdrawing nature of the sulfonyl group acidifies the benzylic protons, facilitating their removal and subsequent participation in catalytic cycles.[5] Furthermore, the entire sulfonyl moiety can act as a leaving group in what are known as desulfonylative cross-coupling reactions, providing a powerful tool for carbon-carbon bond formation.[1][2] This dual reactivity makes benzyl sulfones highly versatile building blocks in organic synthesis.
The significance of this chemistry is underscored by the prevalence of the diarylmethane and triarylmethane scaffolds in pharmaceuticals, natural products, and materials science.[6][7] Palladium-catalyzed cross-coupling reactions of benzyl sulfones provide a direct and modular route to these important structures, often with excellent functional group tolerance and control over selectivity.[8][9]
Mechanistic Principles: Activating the C-S and C-H Bonds
The success of palladium-catalyzed cross-coupling reactions involving benzyl sulfones hinges on the selective activation of either the C-H bond alpha to the sulfone or the C-S bond.
α-Arylation via C-H Activation
In the α-arylation pathway, a base is employed to deprotonate the benzylic position, forming a carbanion that is stabilized by the adjacent sulfonyl group. This nucleophilic species then enters the palladium catalytic cycle.
Figure 1: Catalytic cycle for the α-arylation of benzyl sulfones.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (or triflate) to form a Pd(II) intermediate.
-
Deprotonation: A base removes a proton from the benzylic position of the sulfone to generate a stabilized carbanion.
-
Transmetalation (or related step): The sulfonyl-stabilized carbanion displaces the halide on the Pd(II) center.
-
Reductive Elimination: The aryl and benzyl groups on the Pd(II) center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Desulfonylative Cross-Coupling
In this pathway, the C-SO₂ bond is cleaved, and the sulfonyl group acts as a leaving group.[1][2] This process is particularly valuable for accessing diaryl- and triarylmethanes. The mechanism can be more complex and may involve the formation of a palladium-carbene intermediate or direct oxidative addition into the C-S bond.
Figure 2: A plausible catalytic cycle for desulfonylative cross-coupling.
Application Notes and Protocols
The choice of reaction conditions, including the palladium source, ligand, base, and solvent, is crucial for achieving high yields and selectivity.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, and its application to benzyl sulfones has been explored for the synthesis of diarylmethanes.[10][11]
Protocol: Desulfonylative Suzuki-Miyaura Coupling of Benzyl Sulfones
This protocol is adapted from methodologies described in the literature for the cross-coupling of sulfone derivatives.[12]
Materials:
-
Benzyl sulfone (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
SPhos (10 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/H₂O (10:1 mixture, 0.2 M)
-
Anhydrous, degassed solvents
Procedure:
-
To an oven-dried Schlenk tube, add the benzyl sulfone, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the residue by flash column chromatography on silica gel.
Expertise & Experience: The choice of a bulky, electron-rich phosphine ligand like SPhos is critical for promoting the oxidative addition and reductive elimination steps.[13] The biphasic toluene/water system is standard for Suzuki couplings, and K₃PO₄ is an effective base for the transmetalation step.[14]
Negishi Coupling: For Broader Substrate Scope
The Negishi coupling, which utilizes organozinc reagents, often exhibits a broader substrate scope and higher functional group tolerance compared to other cross-coupling reactions.[15][16] This makes it particularly useful for the synthesis of complex molecules.[9]
Protocol: α-Arylation of Benzyl Sulfones via Negishi Coupling
This protocol is based on the work of Knauber and Tucker for the α-arylation of sulfones.[9]
Materials:
-
Benzyl sulfone (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(dba)₂ (5 mol%)
-
XPhos (10 mol%)
-
tmp·ZnCl·LiCl (1.5 equiv)
-
Anhydrous THF (0.5 M)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, dissolve the benzyl sulfone in anhydrous THF.
-
Add the tmp·ZnCl·LiCl base and stir at room temperature for 30 minutes to facilitate in situ metalation.
-
In a separate flask, prepare the catalyst by dissolving Pd(dba)₂ and XPhos in anhydrous THF.
-
Add the aryl bromide to the sulfone solution, followed by the catalyst solution.
-
Heat the reaction mixture at 60 °C overnight. For less reactive heteroaryl bromides, microwave heating at 130 °C for 2 hours may be necessary.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Trustworthiness: The use of a pre-formed, strong, yet non-nucleophilic base like tmp·ZnCl·LiCl allows for selective and efficient deprotonation of the sulfone without competing side reactions.[9] The Pd/XPhos catalyst system is well-established for its high activity in cross-coupling reactions.[9]
Stille Coupling: Mild Conditions and Tin Reagents
The Stille coupling utilizes organotin reagents and is known for its mild reaction conditions and tolerance of a wide array of functional groups.[17][18]
Protocol: Desulfonylative Stille-Type Coupling
While less common for benzyl sulfones specifically, the principles of Stille coupling can be applied in a desulfonylative manner.[19]
Materials:
-
Benzyl sulfone (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
LiCl (3.0 equiv)
-
Anhydrous DMF or NMP (0.3 M)
Procedure:
-
To a Schlenk tube, add the benzyl sulfone, organostannane, Pd(PPh₃)₄, and LiCl.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed DMF or NMP.
-
Heat the reaction mixture at 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction with diethyl ether and wash with a saturated aqueous solution of KF to remove tin byproducts.[20]
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Expertise & Experience: The addition of LiCl is often crucial in Stille couplings as it can accelerate the transmetalation step by forming a more reactive organostannane species.[21] Pd(PPh₃)₄ is a classic and effective catalyst for this transformation.[18]
Data Summary and Comparison
| Coupling Reaction | Typical Coupling Partner | Key Reagents | Advantages | Disadvantages |
| Suzuki-Miyaura | Arylboronic acids | Pd catalyst, Phosphine ligand, Base | Commercially available reagents, low toxicity of boron compounds.[22] | Can be sensitive to steric hindrance. |
| Negishi | Organozinc halides | Pd catalyst, Phosphine ligand, Base for α-arylation | High reactivity and functional group tolerance.[4][15] | Organozinc reagents are moisture-sensitive.[4] |
| Stille | Organostannanes | Pd catalyst, Additives (e.g., LiCl) | Mild reaction conditions, excellent functional group tolerance.[17][21] | Toxicity of organotin compounds and byproducts.[18][20] |
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions of benzyl sulfones have matured into a robust and versatile strategy for the synthesis of complex organic molecules. The ability to selectively functionalize the α-position or to utilize the sulfonyl group as a leaving group provides chemists with a powerful toolkit for late-stage functionalization and the construction of valuable diaryl- and triarylmethane cores. As ligand design and mechanistic understanding continue to advance, we can anticipate the development of even more efficient and selective catalytic systems, further expanding the synthetic utility of the humble sulfonyl group. The protocols and insights provided herein serve as a foundation for researchers to explore and innovate in this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition Metal-Catalyzed Cross-Couplings of Benzylic Sulfone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 5. Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diarylmethane synthesis by benzylation or arylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 9. Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides with 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl Base and Aryl Bromides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
- 16. Negishi Coupling [organic-chemistry.org]
- 17. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Benzyl Phenyl Sulfone: A Key Reagent for the Stereoselective Synthesis of C-Glycoside Scaffolds
Application Note & In-depth Protocol
Abstract
C-glycosides are carbohydrate analogs where the anomeric oxygen is replaced by a carbon atom, rendering them resistant to enzymatic hydrolysis. This metabolic stability has made them highly valuable scaffolds in drug discovery and chemical biology.[1][2] However, their synthesis, particularly the stereocontrolled formation of the carbon-carbon bond at the anomeric center, remains a significant challenge for synthetic chemists.[3] The Julia-Kocienski olefination, a powerful and reliable method for constructing carbon-carbon double bonds, offers a robust solution.[4][5] This guide provides a detailed exploration of benzyl phenyl sulfone as a key reagent in a modified Julia olefination strategy for the synthesis of exocyclic alkene C-glycoside precursors, which can be further elaborated into diverse C-glycoside targets. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and discuss critical parameters for success.
The Foundational Chemistry: The Julia-Kocienski Olefination
The Julia-Kocienski olefination has become a cornerstone of modern organic synthesis for its ability to form alkenes, typically with high E-selectivity, under mild conditions with broad functional group tolerance.[5][6] It is a modification of the classical Julia-Lythgoe olefination. The reaction involves the coupling of a sulfone-stabilized carbanion with a carbonyl compound (an aldehyde or ketone).[7]
The key innovation of the Julia-Kocienski variant is the use of a heteroaromatic sulfone, such as a benzothiazolyl (BT-sulfone) or 1-phenyl-1H-tetrazol-5-yl (PT-sulfone), which facilitates a spontaneous elimination sequence via a Smiles rearrangement, often allowing the reaction to proceed in a single pot.[6][8] While this compound is used in the classical Julia reaction, its principles are directly applicable to C-glycoside synthesis, particularly for creating vinyl sulfone intermediates or directly forming exocyclic alkenes from sugar lactones.[9]
The general mechanism involves several key steps:
-
Deprotonation: A strong base abstracts the acidic proton alpha to the sulfone group, generating a nucleophilic carbanion.
-
Nucleophilic Addition: The carbanion attacks the carbonyl electrophile, forming a β-alkoxysulfone intermediate.
-
Elimination: The intermediate undergoes an elimination process to form the alkene. In the modified Julia-Kocienski reaction, this step is often stereospecific and proceeds under the reaction conditions.
Caption: General mechanism of the Julia Olefination.
Strategic Application in C-Glycoside Synthesis
In the context of carbohydrate chemistry, the Julia olefination is expertly applied to couple this compound with sugar-derived electrophiles, most commonly protected lactones or aldehydes. The reaction with a lactone is particularly powerful, as it generates a versatile exocyclic alkene tethered to the anomeric carbon. This alkene serves as a synthetic handle that can be transformed into a wide array of functionalities through established chemical transformations like hydrogenation, dihydroxylation, or hydroboration-oxidation.
This strategic approach converts a readily available sugar lactone into a stable, yet reactive, C-glycoside precursor. The stereochemical outcome of subsequent transformations on the alkene can often be directed by the existing stereocenters of the carbohydrate ring, providing a pathway to diastereomerically pure C-glycosides.
Caption: Workflow for C-glycoside synthesis via Julia olefination.
Detailed Experimental Protocol: Synthesis of a Benzylidene C-Glycoside Intermediate
This protocol describes the synthesis of an exocyclic alkene from a protected glucolactone using this compound.
Principle: The α-proton of this compound is removed by n-butyllithium (n-BuLi) at low temperature to form the corresponding carbanion. This nucleophile adds to the carbonyl of 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone to yield a hemiketal intermediate. Subsequent dehydration and elimination afford the target benzylidene C-glycoside precursor.
Materials and Reagents
| Reagent/Material | Supplier | Grade | Notes |
| This compound | Sigma-Aldrich | Synthesis grade | Store in a desiccator. |
| 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone | Synthesized | >98% | Prepare via oxidation of the parent sugar. |
| n-Butyllithium (n-BuLi) | Sigma-Aldrich | 2.5 M in hexanes | Titrate before use for accurate concentration. |
| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous, >99.9% | Use freshly distilled from Na/benzophenone. |
| Trifluoroacetic anhydride (TFAA) | Sigma-Aldrich | >99% | Handle in a fume hood with care. |
| Pyridine | Sigma-Aldrich | Anhydrous, >99.8% | Store over KOH. |
| Saturated aq. NH₄Cl | Lab prepared | - | |
| Saturated aq. NaHCO₃ | Lab prepared | - | |
| Anhydrous MgSO₄ | Sigma-Aldrich | Reagent grade | |
| Ethyl acetate, Hexanes | Fisher | HPLC grade | For extraction and chromatography. |
| Silica Gel | SiliCycle | 60 Å, 40-63 µm | For column chromatography. |
Step-by-Step Methodology
PART A: Formation of the Hemiketal Adduct
-
Anion Generation:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.2 eq).
-
Dissolve the sulfone in 20 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: Low temperature is critical to prevent side reactions and ensure the stability of the generated carbanion.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe over 10 minutes. The solution may turn yellow or orange, indicating anion formation.
-
Stir the solution at -78 °C for 30 minutes to ensure complete deprotonation.
-
-
Addition to Lactone:
-
In a separate flame-dried flask, dissolve 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone (1.0 eq) in 15 mL of anhydrous THF.
-
Add the lactone solution dropwise to the cold carbanion solution via cannula over 20 minutes.
-
Causality: Slow addition of the electrophile to the nucleophile maintains a low concentration of the lactone, minimizing potential side reactions like self-condensation or over-addition.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the lactone is consumed.
-
-
Work-up and Isolation:
-
Quench the reaction at -78 °C by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude hemiketal adduct as a thick oil or foam. This intermediate is often used in the next step without further purification.
-
PART B: Dehydrative Elimination to Form the Exocyclic Alkene
-
Elimination Reaction:
-
Dissolve the crude hemiketal adduct from the previous step in a mixture of anhydrous pyridine (10 eq) and anhydrous dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride (TFAA, 4 eq) dropwise. The reaction is often exothermic.
-
Causality: This procedure, adapted from similar dehydrations of α-hydroxysulfones, efficiently converts the hydroxyl group into a good leaving group, facilitating elimination to form the vinyl sulfone, which can then eliminate further to the desired alkene.[9]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and cautiously quench with saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the product with DCM (3 x 30 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated NaHCO₃ (1 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure exocyclic alkene.
-
Data and Expected Outcomes
The described protocol is expected to yield the target exocyclic C-glycoside precursor in good yield. The stereochemical outcome of the olefination (E/Z ratio) can be influenced by the reaction conditions and the specific sulfone used.
| Substrate | Product Characterization | Typical Yield | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| Tetra-O-benzyl-D-glucono-1,5-lactone | (E/Z)-1-C-benzylidene-2,3,4,6-tetra-O-benzyl-D-glucopyranose | 65-75% (2 steps) | 6.5-7.0 (vinyl proton), 7.1-7.4 (aromatic protons), 4.5-5.0 (benzyl CH₂) |
Troubleshooting and Key Considerations
-
Anhydrous Conditions are Paramount: The carbanion generated from this compound is extremely sensitive to moisture. Ensure all glassware is flame- or oven-dried and that all solvents and reagents are strictly anhydrous.
-
Incomplete Reaction: If the starting lactone is not fully consumed, it may indicate insufficient deprotonation of the sulfone. Ensure the n-BuLi is accurately titrated and that a slight excess (1.1 eq) is used.
-
Low Yield in Elimination: If the elimination step is low-yielding, the intermediate hemiketal may be unstable. Using the crude adduct immediately is recommended. Alternative elimination conditions, such as Martin's sulfurane or treatment with mesyl chloride followed by a non-nucleophilic base, can be explored.
-
Protecting Group Strategy: The strongly basic conditions of the Julia olefination necessitate the use of base-stable protecting groups on the carbohydrate, such as benzyl ethers or silyl ethers (e.g., TBDPS). Acetates or other ester-based protecting groups are not compatible as they will be saponified.[10]
Conclusion
The use of this compound in a Julia-type olefination with sugar lactones represents a highly effective and strategic approach for the synthesis of C-glycosides. This methodology provides access to versatile exocyclic alkene intermediates, which are stable, purifiable, and primed for a variety of subsequent transformations to install the desired aglycone. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can reliably employ this protocol to generate novel C-glycoside analogs for applications in drug development and beyond.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Preparation of ketonyl C-glycosides from designed glycosyl sulfides and styrenes by a radical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Chemical Synthesis of C-Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Julia olefination - Wikipedia [en.wikipedia.org]
- 8. preprints.org [preprints.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the One-Pot Synthesis of Alkenes from Benzyl Phenyl Sulfone Derivatives
A Modern Approach to Alkene Synthesis: The Julia-Kocienski Olefination
The synthesis of alkenes is a cornerstone of organic chemistry, with broad applications in the creation of pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of olefination strategies, the Julia olefination has long been a reliable method for the formation of carbon-carbon double bonds. However, the classical Julia-Lythgoe olefination, which utilizes phenyl sulfones, is a multi-step process that is often inefficient and requires harsh reagents like sodium amalgam.
This guide details the modern, one-pot adaptation known as the Julia-Kocienski olefination. This advanced protocol offers significant advantages, including milder reaction conditions, a broader tolerance of various functional groups, and typically high yields with excellent stereoselectivity for the (E)-alkene.[1][2][3][4] It is important to note that for a successful one-pot reaction, the simple benzyl phenyl sulfone of the classical method is replaced by a more sophisticated reagent, such as a benzyl heteroaryl sulfone or a benzyl aryl sulfone with electron-withdrawing substituents. These modifications are crucial for facilitating the key mechanistic steps of the one-pot procedure.
The Mechanism of the Julia-Kocienski Olefination
The elegance of the Julia-Kocienski olefination lies in its streamlined, one-pot execution, which is made possible by the specific design of the sulfone reagent. The reaction proceeds through a series of intramolecular transformations, as outlined below.[5][6]
-
Deprotonation: The process begins with the deprotonation of the benzyl sulfone derivative at the benzylic position using a strong base. This creates a resonance-stabilized carbanion.
-
Nucleophilic Addition: The newly formed carbanion acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. This addition forms a β-alkoxy sulfone intermediate.
-
Smiles Rearrangement: The heteroaryl or electron-deficient aryl group on the sulfone is key to the one-pot nature of the reaction. This group is able to undergo a spontaneous intramolecular rearrangement, known as the Smiles rearrangement, where it migrates from the sulfur atom to the oxygen atom of the β-alkoxy sulfone.[6]
-
Elimination: The rearranged intermediate is unstable and readily undergoes elimination of sulfur dioxide and the heteroaryl/aryl oxide to furnish the desired alkene product.
The high (E)-selectivity often observed in this reaction is attributed to the sterically favored transition state during the nucleophilic addition and subsequent stereospecific elimination.[5]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the one-pot Julia-Kocienski olefination.
Caption: General workflow for the one-pot Julia-Kocienski olefination.
Experimental Protocol: Synthesis of (E)-Resveratrol Trimethyl Ether
This protocol provides a detailed procedure for the synthesis of (E)-resveratrol trimethyl ether, a precursor to the biologically active natural product resveratrol, via the Julia-Kocienski olefination. This example utilizes a 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfone, which has demonstrated excellent reactivity and stereoselectivity.[7]
Materials and Reagents
-
3,5-Dimethoxybenzyl 3,5-bis(trifluoromethyl)phenyl sulfone
-
4-Methoxybenzaldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of argon, add 3,5-dimethoxybenzyl 3,5-bis(trifluoromethyl)phenyl sulfone (1.2 equivalents) and anhydrous DME.
-
Addition of Aldehyde: Add 4-methoxybenzaldehyde (1.0 equivalent) to the flask.
-
Cooling: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Addition of Base: Slowly add a solution of KHMDS (1.2 equivalents) in toluene to the cooled reaction mixture. The solution will typically develop a color, indicating the formation of the carbanion.
-
Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (E)-resveratrol trimethyl ether.
Substrate Scope and Performance
The Julia-Kocienski olefination is compatible with a wide range of aldehydes and sulfones, allowing for the synthesis of diverse alkene products. The table below summarizes typical results for the synthesis of various stilbene derivatives.
| Benzyl Sulfone Derivative | Aldehyde | Base | Solvent | Yield (%) | (E:Z) Ratio | Reference |
| Benzyl 1-phenyl-1H-tetrazol-5-yl sulfone | Benzaldehyde | KHMDS | THF | 95 | >98:2 | [5] |
| 4-Methoxybenzyl 1-phenyl-1H-tetrazol-5-yl sulfone | 4-Chlorobenzaldehyde | NaHMDS | DME | 88 | >95:5 | [8] |
| 3,5-Dimethoxybenzyl 3,5-bis(trifluoromethyl)phenyl sulfone | 4-Methoxybenzaldehyde | KHMDS | DME | 92 | >98:2 | [7] |
| Benzyl benzothiazol-2-yl sulfone | 2-Naphthaldehyde | DBU | CH₂Cl₂ | 85 | 90:10 | [1] |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The reaction is sensitive to moisture, as water will quench the carbanion. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used.
-
Choice of Base: The selection of the base can influence the reaction's efficiency and stereoselectivity. KHMDS, NaHMDS, and LiHMDS are commonly used. For base-sensitive substrates, milder conditions may be necessary.[5]
-
Temperature Control: The initial deprotonation and addition are typically performed at low temperatures (-78 °C) to control the reaction rate and minimize side reactions.
-
Purification: While the reaction is generally clean, purification by column chromatography is usually required to remove the sulfone byproducts and any minor (Z)-isomer.
Conclusion
The one-pot Julia-Kocienski olefination represents a significant advancement in alkene synthesis, offering a highly efficient and stereoselective route to a wide array of disubstituted alkenes. By employing modified benzyl sulfone reagents, this method overcomes the limitations of the classical Julia olefination and provides a powerful tool for researchers in organic synthesis and drug development. The protocol's operational simplicity and broad applicability make it an invaluable addition to the synthetic chemist's toolbox.
References
- 1. Julia Olefination as a General Route to Phenyl (α-Fluoro)vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 3,5-Bis(trifluoromethyl)phenyl sulfones in the modified Julia olefination: application to the synthesis of resveratrol [organic-chemistry.org]
- 8. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Benzyl Phenyl Sulfone Motif in the Synthesis of Modern Anti-Inflammatory Agents
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Inflammation Beyond Aspirin
Inflammation is a fundamental biological response to injury and infection, orchestrated by a complex cascade of molecular signals.[1] A key pathway in this process is the metabolism of arachidonic acid by cyclooxygenase (COX) enzymes to produce prostaglandins (PGs), which are major mediators of pain and inflammation.[1][2]
Classical nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen function by inhibiting both major isoforms of the COX enzyme: COX-1 and COX-2. While effective, the simultaneous inhibition of COX-1, which plays a crucial role in protecting the gastric mucosa and maintaining platelet function, can lead to undesirable gastrointestinal side effects.[2] This challenge spurred the development of a new class of drugs: selective COX-2 inhibitors, often called "coxibs." These agents were designed to provide potent anti-inflammatory relief while minimizing gastrotoxic effects.[2]
At the heart of many of these selective inhibitors lies a critical chemical scaffold: the aryl sulfone or a bioisosteric sulfonamide. While benzyl phenyl sulfone itself is not typically a direct starting material, its core structure—a phenyl ring linked to a sulfonyl group which is in turn linked to a benzylic-type carbon—is a foundational pharmacophore. This guide will explore the strategic incorporation of this motif in the synthesis of landmark anti-inflammatory agents, focusing on the chemistry of Rofecoxib and Celecoxib as premier examples.
The Aryl Sulfone/Sulfonamide Pharmacophore: A Key to COX-2 Selectivity
The discovery of the COX-2 enzyme revealed a subtle but critical difference in its active site compared to COX-1: the presence of a larger, secondary binding pocket. Medicinal chemists expertly exploited this structural variance. They designed molecules containing specific functional groups that could fit into this secondary pocket, thereby anchoring the drug preferentially within the COX-2 active site and preventing its binding to the more constricted COX-1 site.
The methanesulfonyl (-SO2CH3) group in Rofecoxib and the sulfonamide (-SO2NH2) group in Celecoxib are the quintessential examples of these COX-2-selective pharmacophores.[3] These polar, sterically defined moieties are perfectly suited to interact with amino acid residues, such as Arg513, that line the secondary pocket of the COX-2 enzyme, an interaction that is sterically hindered in COX-1.[3] This molecular-level interaction is the basis of their therapeutic success and selectivity.
Signaling Pathway: The Arachidonic Acid Cascade
The diagram below illustrates the central role of COX enzymes in the inflammatory pathway and the point of intervention for selective COX-2 inhibitors.
Caption: Arachidonic acid cascade and NSAID mechanism of action.
Synthetic Strategies and Key Protocols
The industrial synthesis of these complex molecules is a multi-step process that relies on building key intermediates which are then coupled to form the final active pharmaceutical ingredient (API).
Part A: Synthesis of Rofecoxib - Building the Phenyl Sulfone Core
Rofecoxib, chemically 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone, is a diarylfuranone where one of the phenyl rings is substituted with the critical methanesulfonyl group.[4] A common synthetic approach involves a one-pot, two-step condensation-cyclization reaction.
Caption: Synthetic workflow for Rofecoxib.
Protocol 1: Synthesis of Rofecoxib Precursor: 4-(Methylsulfonyl)acetophenone[5]
This protocol details the synthesis of a key building block for Rofecoxib analogs. The causality for this step is to install the methanesulfonyl pharmacophore onto an acetophenone scaffold, preparing it for subsequent coupling.
Materials:
-
4-Fluoroacetophenone (1.0 equiv)
-
Sodium methanesulfinate (1.1 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluoroacetophenone (1.0 equiv) and sodium methanesulfinate (1.1 equiv) in DMSO.
-
Heat the reaction mixture to 120 °C and stir for 15 hours. The nucleophilic aromatic substitution of the fluorine atom by the sulfinate anion is driven by heat in the polar aprotic solvent.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it over crushed ice with stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum to yield 4-(methylsulfonyl)acetophenone as a white powder.
-
Characterize the product using ¹H NMR, IR, and Mass Spectrometry. The expected ¹H NMR spectrum in CDCl₃ will show singlets for the acetyl methyl group (~2.68 ppm) and the sulfonyl methyl group (~3.09 ppm), along with doublets for the aromatic protons.
Part B: Synthesis of Celecoxib - Constructing the Benzenesulfonamide Moiety
Celecoxib, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, features a central pyrazole ring flanked by a p-tolyl group and a p-sulfamoylphenyl group.[5] Its synthesis is a classic example of heterocyclic chemistry, involving a Claisen condensation followed by a cyclization with a substituted hydrazine.[2]
Caption: Two-stage synthetic workflow for Celecoxib.
Protocol 2: Two-Stage Synthesis of Celecoxib[2][7]
This protocol provides a robust method for synthesizing Celecoxib, demonstrating key organic reactions.
Stage 1: Claisen Condensation to form 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
Rationale: This step creates the 1,3-dicarbonyl intermediate required for the subsequent pyrazole ring formation. The use of a strong base like sodium methoxide is essential to deprotonate the methyl group of the acetophenone, initiating the condensation.
Materials:
-
4-Methylacetophenone (1.0 equiv)
-
Ethyl trifluoroacetate (1.2 equiv)
-
Sodium methoxide (1.2 equiv)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Hexane
Procedure:
-
To a stirred solution of 4-methylacetophenone (1.0 equiv) and ethyl trifluoroacetate (1.2 equiv) in anhydrous toluene, add sodium methoxide (1.2 equiv) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the resulting mixture at room temperature for 18-24 hours.
-
Quench the reaction by slowly adding 1 M HCl until the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Suspend the solid in hexane, stir vigorously, and collect the product by vacuum filtration to yield the dione intermediate as a cream-colored solid.[2]
Stage 2: Cyclo-condensation to form Celecoxib
-
Rationale: This is the key ring-forming step. The hydrazine derivative reacts with the two carbonyl groups of the dione intermediate to form the thermodynamically stable five-membered pyrazole ring.
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)
-
4-Hydrazinobenzenesulfonamide hydrochloride (1.0 equiv)
-
Methanol or Ethanol
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, suspend the 1,3-dione intermediate (1.0 equiv) and 4-hydrazinobenzenesulfonamide hydrochloride (1.0 equiv) in methanol or ethanol.
-
Heat the mixture to reflux (approx. 65-75 °C) and maintain for 5-10 hours.[6]
-
Cool the reaction mixture to room temperature and remove the solvent under vacuum.
-
Take up the residue in a mixture of ethyl acetate and water. Stir and separate the layers.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield crude Celecoxib.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexane) to obtain pure Celecoxib as a white solid.[2][6]
Data Summary
Table 1: Key Synthetic Intermediates and Products
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| 4-(Methylsulfonyl)acetophenone |
| C₉H₁₀O₃S | 198.24 | ~70% |
| 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione |
| C₁₁H₉F₃O₂ | 230.18 | >90%[2] |
| Rofecoxib |
| C₁₇H₁₄O₄S | 314.36 | ~64-78%[7][8] |
| Celecoxib |
| C₁₇H₁₄F₃N₃O₂S | 381.37 | ~90% (improved batch)[2] |
Table 2: Comparative Biological Activity
| Compound | Target | In Vitro Potency (IC₅₀) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Rofecoxib | COX-2 | 0.43 µM[3] | > 232[3] |
| Celecoxib | COX-2 | ~0.04 µM | ~375 |
| Indomethacin | COX-1/COX-2 | ~0.01 µM (COX-1), ~0.4 µM (COX-2) | ~0.025 (Non-selective) |
Note: IC₅₀ and selectivity values can vary based on the specific assay conditions.
Conclusion and Future Directions
The strategic use of the this compound motif and its sulfonamide bioisostere has been instrumental in the development of a generation of highly effective and selective anti-inflammatory agents. The syntheses of Rofecoxib and Celecoxib highlight elegant chemical strategies—from nucleophilic aromatic substitution to Claisen and cyclo-condensations—to construct these complex molecules. The protocols provided herein are validated, literature-supported methods that form the basis of these important synthetic routes.
Current research continues to build on this foundation. Innovations such as translating these batch processes into more efficient continuous flow syntheses are reducing reaction times and improving safety profiles.[2] Furthermore, the sulfone and sulfonamide moieties are being explored in the design of agents targeting other inflammatory pathways beyond the COX enzymes, opening new avenues for the treatment of inflammatory diseases.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Design and synthesis of new rofecoxib analogs as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the methanesulfonyl pharmacophore by a N-acetylsulfonamido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of rofecoxib, [MK 966, Vioxx, 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone], an orally active cyclooxygenase-2-inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 7. Rofecoxib synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: The Ramberg-Bäcklund Reaction of Benzyl Phenyl Sulfone
Welcome to the technical support center for the Ramberg-Bäcklund reaction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of stilbenes from benzyl phenyl sulfone. Here, we address common issues, provide in-depth mechanistic explanations, and offer field-proven troubleshooting protocols to help you optimize your reaction outcomes and minimize byproduct formation.
Troubleshooting Guide: A Problem-Solving Approach
This section is formatted to address specific experimental issues. Identify the problem that best matches your observation to find potential causes and solutions.
Question 1: My yield of trans-stilbene is unexpectedly low, and my TLC/LC-MS shows multiple unidentified products. What are the likely causes?
Answer: Low yields of the desired stilbene product, accompanied by a complex product mixture, typically point to one of three issues: suboptimal reaction conditions, competing side reactions, or problems with the starting material.
-
Cause A: Inefficient Halogenation (Meyers' Modification). If you are performing the in situ halogenation (e.g., Meyers' modification), incomplete or overly aggressive halogenation can be a major issue. Dihalogenation at the benzylic position can occur, leading to a dead-end pathway.[1]
-
Cause B: Carbene Side Reactions. When using carbon tetrachloride (CCl₄) in the Meyers' modification, highly reactive dichlorocarbene (:CCl₂) is generated as a byproduct.[2] This carbene readily reacts with your electron-rich stilbene product to form a gem-dichlorocyclopropane adduct, consuming your desired material.[2]
-
Cause C: Unfavorable Stereochemistry for Elimination. The Ramberg-Bäcklund reaction proceeds through an intramolecular cyclization. For this to occur efficiently, the molecule must adopt a conformation where the carbanion and the leaving group (halide) are properly aligned.[1] In sterically hindered systems, a competing 1,2-elimination pathway, though less common for this substrate, can become a factor.[1]
-
Cause D: Base Strength and Epimerization. The choice of base is critical. While a strong base is required, using an excessively strong base under prolonged reaction times can sometimes lead to decomposition pathways or favor unwanted isomers, depending on the stability of the intermediates.
Troubleshooting Protocol:
-
Switch Halogenating Agent: To eliminate the carbene adduct issue, replace carbon tetrachloride (CCl₄) with dibromodifluoromethane (CBr₂F₂).[2][3] The resulting difluorocarbene (:CF₂) is significantly less reactive towards the stilbene double bond.[2]
-
Optimize the Base System: Use alumina-supported potassium hydroxide (KOH). This reagent provides a large, activated surface that promotes the desired reaction while suppressing side reactions like dihalogenation.[3][4]
-
Control Reaction Temperature: Ensure the initial deprotonation and halogenation steps are performed at a controlled temperature (e.g., starting at 0 °C or room temperature) to avoid runaway reactions.
-
Analyze Starting Material: Verify the purity of your this compound. Impurities from its synthesis, such as residual oxidizing agents or unreacted starting materials, can interfere with the reaction.
dot
Caption: Troubleshooting flowchart for low stilbene yield.
Question 2: My reaction is producing the wrong stilbene isomer. I expected the E-(trans) isomer but I'm getting a significant amount of the Z-(cis) isomer. How do I control stereoselectivity?
Answer: The stereochemical outcome of the Ramberg-Bäcklund reaction is highly dependent on the choice of base and reaction conditions.[5] This is due to the potential for epimerization of the key carbanion intermediate or the subsequent thiirane dioxide intermediate.[2]
-
Thermodynamic vs. Kinetic Control:
-
Weaker bases (e.g., NaOH, KOH) and lower temperatures often favor the formation of the cis-substituted thiirane dioxide, which decomposes stereospecifically to the Z-alkene . This is considered the kinetically favored pathway.[2][6]
-
Stronger, bulkier bases (e.g., potassium tert-butoxide, KOtBu) in organic solvents promote the equilibration of the intermediate carbanion (or the thiirane dioxide itself) to the more thermodynamically stable trans-substituted thiirane dioxide.[2][6] This intermediate then decomposes to yield the E-alkene as the major product.[1][2]
-
-
Substrate Effects: For α-chlorobenzyl benzyl sulfone, the acidifying nature of the adjacent phenyl group facilitates the deprotonation/reprotonation steps, making epimerization to the more stable trans intermediate more likely, especially with strong bases.[2]
Controlling Stereoselectivity:
| Condition | Predominant Isomer | Rationale |
| KOH in aqueous or mixed solvent | Z-stilbene (cis) | Favors the kinetically formed cis-thiirane dioxide intermediate.[2][5] |
| KOtBu in t-BuOH or THF | E-stilbene (trans) | Strong base promotes equilibration to the thermodynamically more stable trans-thiirane dioxide intermediate.[1][5] |
Experimental Protocol for High E-Selectivity: To maximize the yield of E-(trans)-stilbene, utilize the Meyers' modification with KOtBu in an anhydrous solvent like THF or tert-butanol, along with CBr₂F₂ as the halogen source to prevent carbene adduct formation.
Frequently Asked Questions (FAQs)
Question 1: What is the fundamental mechanism of the Ramberg-Bäcklund reaction for this compound?
Answer: The reaction converts this compound into stilbene and sulfur dioxide (SO₂) through a sequence of steps initiated by a base.[7][8] When starting from the sulfone itself (Meyers' modification), the mechanism is as follows:
-
Deprotonation: A strong base removes a proton from one of the benzylic carbons (the α-position) to form a resonance-stabilized carbanion.[7]
-
Halogenation: This carbanion reacts with a halogen source (e.g., CCl₄ or CBr₂F₂) to form an α-halo sulfone in situ.[2]
-
Second Deprotonation: The base removes the proton from the other benzylic carbon (the α'-position), forming a new carbanion.[8]
-
Intramolecular Cyclization: The carbanion performs an intramolecular Sₙ2-type attack on the carbon bearing the halogen, displacing the halide and forming a strained three-membered ring intermediate called a thiirane dioxide (or episulfone).[7][8]
-
Cheletropic Extrusion: This unstable thiirane dioxide intermediate spontaneously decomposes, extruding sulfur dioxide (SO₂) in a concerted (though non-linear) cheletropic elimination to form the carbon-carbon double bond of stilbene.[6][7]
dot
Caption: Overall pathway of the Meyers' modification.
Question 2: Besides incorrect isomers and carbene adducts, are there other common byproducts?
Answer: Yes, while isomer control and carbene adducts are the most discussed issues, other byproducts can arise:
-
Products of Incomplete Reaction: Unreacted α-halosulfone or the starting this compound are common impurities if the reaction does not go to completion.
-
Dihalogenated Sulfone: As mentioned, the use of excess base or certain conditions can lead to the formation of α,α'-dihalogenated sulfones, which may not proceed cleanly through the desired pathway.[1]
-
Favorskii-type Byproducts: The Ramberg-Bäcklund reaction is mechanistically analogous to the Favorskii rearrangement of α-halo ketones.[1][7] In the Favorskii reaction, a cyclopropanone intermediate rearranges to a carboxylic acid derivative.[9][10] While not a commonly reported major byproduct for this compound, under certain non-ideal conditions, rearrangement of the episulfone intermediate or related species could theoretically lead to minor, rearranged sulfur-containing byproducts instead of clean SO₂ extrusion. This remains a topic of mechanistic interest rather than a frequent practical problem.
dot
Caption: Major byproduct pathways in the reaction.
Question 3: How can I best purify my stilbene product away from the reaction byproducts?
Answer: Purification typically involves a standard aqueous workup followed by chromatography.
-
Workup: Quench the reaction mixture carefully with water or saturated ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.
-
Chromatography: Stilbene is nonpolar and can be effectively separated from more polar byproducts (like sulfones or salts) using silica gel column chromatography. A nonpolar eluent system, such as hexane with a small percentage of ethyl acetate (e.g., 98:2 Hexane:EtOAc), is typically a good starting point.
-
Recrystallization: If the crude product is relatively clean, recrystallization can be a highly effective method for obtaining pure E-(trans)-stilbene, which is a solid with good crystallinity. Ethanol is a common solvent for this purpose.[11] The Z-(cis)-stilbene is often an oil at room temperature and will remain in the mother liquor.
References
- 1. chemistry-chemists.com [chemistry-chemists.com]
- 2. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 3. A new one-flask Ramberg-Bäcklund reaction [organic-chemistry.org]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. organicreactions.org [organicreactions.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 8. Ramberg-Backlund Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for the Oxidation of Benzyl Phenyl Sulfide
Welcome to the technical support center for the oxidation of benzyl phenyl sulfide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this important transformation and optimize your reaction conditions for either selective sulfoxide or complete sulfone formation.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the oxidation of benzyl phenyl sulfide, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction is resulting in a low yield of the desired benzyl phenyl sulfoxide, with significant amounts of unreacted starting material. What are the likely causes and how can I improve the conversion?
A1: Low conversion in the oxidation of benzyl phenyl sulfide to the sulfoxide can stem from several factors, primarily related to the oxidant, catalyst, and reaction conditions.
-
Insufficient Oxidant Stoichiometry: The most straightforward cause is an inadequate amount of the oxidizing agent. For the selective conversion of a sulfide to a sulfoxide, a stoichiometric amount (typically 1.0 to 1.2 equivalents) of the oxidant is required.[1] Using less than one equivalent will naturally lead to incomplete conversion.
-
Solution: Carefully control the stoichiometry of your oxidant. It is advisable to perform a small-scale trial to determine the optimal equivalence for your specific system.
-
-
Decomposition of the Oxidant: Some oxidants, like hydrogen peroxide (H₂O₂), can decompose over time, especially in the presence of certain metals or at elevated temperatures.[2] This reduces the effective concentration of the oxidant available for the reaction.
-
Solution: Use a fresh, properly stored batch of the oxidant. If using H₂O₂, consider titrating it to determine its exact concentration before use. When a large excess of hydrogen peroxide is required, it may be due to its decomposition in the reaction media.[2]
-
-
Inactive or Insufficient Catalyst: If you are employing a catalytic system, such as those based on transition metals like tungsten, molybdenum, or manganese, the catalyst might be inactive or used in an insufficient amount.[3][4][5][6][7]
-
Solution: Ensure your catalyst is active and used at the recommended loading. For heterogeneous catalysts, ensure proper activation and surface area. For homogeneous catalysts, verify their integrity. Consider increasing the catalyst loading in small increments.
-
-
Suboptimal Reaction Temperature: The rate of oxidation is temperature-dependent. If the reaction temperature is too low, the reaction may proceed very slowly, leading to low conversion within a practical timeframe.[1][5]
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Be cautious, as higher temperatures can also promote over-oxidation to the sulfone.[5]
-
-
Poor Solvent Choice: The solvent can significantly influence the reaction rate and selectivity. A solvent that does not adequately dissolve the reactants or is incompatible with the oxidant can hinder the reaction.[1][2][6] For instance, in some systems, acetonitrile has been found to be a suitable solvent for the oxidation of benzyl phenyl sulfide.[6]
-
Solution: Screen a variety of solvents to find the one that provides the best balance of solubility and reactivity for your specific oxidant and catalyst system.
-
Q2: I am observing significant over-oxidation of my benzyl phenyl sulfide to the sulfone, drastically reducing the yield of the desired sulfoxide. How can I minimize this side reaction?
A2: Over-oxidation to the corresponding sulfone is a common challenge in the synthesis of sulfoxides.[1][2][8] The sulfoxide product is itself susceptible to further oxidation. Controlling this side reaction is key to achieving high selectivity for the sulfoxide.
-
Precise Control of Oxidant Stoichiometry: This is the most critical factor. Using more than a slight excess of the oxidant will inevitably lead to the formation of the sulfone.
-
Lowering the Reaction Temperature: The second oxidation step (sulfoxide to sulfone) often has a higher activation energy than the first (sulfide to sulfoxide).
-
Solution: Performing the reaction at lower temperatures can significantly slow down the rate of sulfone formation relative to sulfoxide formation.[1] Experiment with temperatures ranging from room temperature down to 0 °C or even -20 °C.
-
-
Choice of a Milder Oxidant: Some oxidants are inherently more powerful and less selective, making over-oxidation more likely.
-
Careful Reaction Monitoring: It is crucial to stop the reaction as soon as the starting sulfide has been consumed.
-
Solution: Closely monitor the reaction progress using TLC or HPLC.[1] Once the starting material is no longer detectable, promptly quench the reaction to prevent further oxidation of the sulfoxide.
-
-
Influence of pH: In some cases, acidic conditions can suppress the formation of the sulfone.[9]
-
Solution: If compatible with your reaction system, consider performing the oxidation under slightly acidic conditions. A study on the synthesis of benzyl phenyl sulfoxide using [Fe(Phen)3]3+ found optimal conditions at a pH of 4-5.
-
Q3: The purification of my benzyl phenyl sulfoxide is proving difficult due to the presence of the corresponding sulfone. What are some effective purification strategies?
A3: The similar polarities of sulfoxides and sulfones can make their separation challenging. However, several techniques can be employed.
-
Column Chromatography: This is the most common method for separating sulfoxides from sulfones.
-
Solution: Use a high-quality silica gel and a carefully optimized eluent system. A common eluent system for this separation is a mixture of ethyl acetate and n-hexane. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can often provide better separation.
-
-
Recrystallization: If both the sulfoxide and sulfone are crystalline solids, recrystallization can be an effective purification method, provided there is a sufficient difference in their solubilities in a particular solvent.
-
Solution: Screen a variety of solvents to find one in which the desired sulfoxide has good solubility at elevated temperatures but poor solubility at room temperature or below, while the sulfone remains in solution.
-
-
Preparative TLC or HPLC: For small-scale purifications or when other methods fail, preparative layer chromatography or preparative HPLC can provide excellent separation.
-
Solution: These techniques offer high resolution but are generally more expensive and time-consuming for larger quantities.
-
Q4: I want to synthesize benzyl phenyl sulfone. How can I ensure complete oxidation of the sulfide?
A4: To drive the reaction to the sulfone, you will need to employ more forcing conditions compared to the selective synthesis of the sulfoxide. This compound is a useful intermediate in the synthesis of pharmaceuticals and high-performance polymers.[11][12]
-
Excess Oxidant: The most critical factor is to use a stoichiometric excess of the oxidizing agent.
-
Solution: Typically, at least two equivalents of the oxidant are required for the complete conversion of the sulfide to the sulfone. Depending on the oxidant's stability and reactivity, a larger excess may be necessary.
-
-
Stronger Oxidizing Systems: Employing a more potent oxidizing agent or catalytic system can facilitate the second oxidation step.
-
Solution: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or catalytic systems with hydrogen peroxide at higher temperatures are often effective for synthesizing sulfones.[13] Some catalysts, like niobium carbide with hydrogen peroxide, have been shown to efficiently produce sulfones, while others like tantalum carbide favor sulfoxide formation.[4]
-
-
Elevated Reaction Temperature and Longer Reaction Times: Increasing the temperature and allowing the reaction to proceed for a longer duration will generally favor the formation of the more oxidized product.
-
Solution: Conduct the reaction at a higher temperature (e.g., refluxing in a suitable solvent) and monitor the progress until the intermediate sulfoxide is no longer observed by TLC or HPLC.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fundamentals and best practices for the oxidation of benzyl phenyl sulfide.
Q1: What is the general mechanism for the oxidation of a sulfide to a sulfoxide and then to a sulfone?
A1: The oxidation of sulfides is a two-step process.[14] The sulfur atom in a sulfide is nucleophilic and attacks the electrophilic oxygen of the oxidizing agent. This results in the formation of the sulfoxide. The sulfur atom in the sulfoxide is still susceptible to oxidation, and a second oxidation step can occur to form the sulfone.[8] The process involves the sequential addition of oxygen atoms to the sulfur center.
Q2: What are some common and "green" oxidizing agents for this transformation?
A2: A variety of oxidizing agents can be used for the oxidation of sulfides.[9]
-
Traditional Oxidants: Historically, high-valent metal reagents and peracids like m-CPBA have been used.[9][13] However, these often generate toxic byproducts.
-
"Green" Oxidants: There is a strong emphasis on developing more environmentally benign oxidation methods.[2][9][10][13]
-
Hydrogen Peroxide (H₂O₂): This is considered an ideal "green" oxidant because its only byproduct is water.[2][10] It is often used in conjunction with a catalyst to enhance its reactivity and selectivity.[3][4][5][10]
-
Molecular Oxygen (O₂) or Air: Utilizing O₂ or air as the terminal oxidant is another green approach, often requiring a catalytic system to facilitate the reaction.[9]
-
Electrochemical Oxidation: This method uses electricity to drive the oxidation, avoiding the need for chemical oxidants.[15]
-
Q3: How does the choice of catalyst influence the reaction?
A3: Catalysts play a crucial role in modern sulfide oxidation reactions, particularly when using green oxidants like H₂O₂ or O₂.
-
Increased Reaction Rate: Catalysts can significantly increase the rate of oxidation, allowing reactions to be carried out under milder conditions.[9]
-
Enhanced Selectivity: A key function of many catalysts is to improve the selectivity for the sulfoxide by accelerating the first oxidation step more than the second.[4]
-
Enantioselectivity: For prochiral sulfides, chiral catalysts can be used to achieve enantioselective oxidation, producing a single enantiomer of the sulfoxide, which is important in the pharmaceutical industry.[8][9]
-
Catalyst Reusability: The development of heterogeneous catalysts allows for easy recovery and reuse, making the process more cost-effective and sustainable.[3][5][7]
Q4: What are the key safety considerations when performing sulfide oxidations?
A4: Safety should always be a top priority in the laboratory.
-
Exothermic Reactions: Oxidations are often exothermic. It is important to control the rate of addition of the oxidant and to have adequate cooling available to prevent a runaway reaction.[9]
-
Peroxide Handling: Hydrogen peroxide and other organic peroxides are strong oxidizers and can be explosive, especially at high concentrations. Always handle them with care, behind a safety shield, and avoid contact with incompatible materials.
-
Solvent Compatibility: Be aware of potential hazardous mixtures of solvents and oxidants.[9]
-
Proper Quenching: At the end of the reaction, any excess oxidant should be safely quenched before workup. Common quenching agents include sodium sulfite or sodium thiosulfate solutions.
Section 3: Experimental Protocols and Data
Protocol 1: Selective Oxidation of Benzyl Phenyl Sulfide to Benzyl Phenyl Sulfoxide using H₂O₂ in Acetic Acid
This protocol is adapted from a general method for the selective oxidation of sulfides to sulfoxides under transition-metal-free conditions.[10]
Materials:
-
Benzyl phenyl sulfide
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Dichloromethane (CH₂Cl₂)
-
4 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve benzyl phenyl sulfide (1 equivalent) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (4 equivalents) to the solution while stirring at room temperature.[10]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a 4 M aqueous NaOH solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl phenyl sulfoxide.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/n-hexane).
Data Summary: Comparison of Different Oxidation Systems
The following table summarizes typical conditions and outcomes for the oxidation of benzyl phenyl sulfide to either the sulfoxide or sulfone.
| Oxidant/Catalyst System | Target Product | Typical Conditions | Key Advantages | Reference |
| H₂O₂ / Glacial Acetic Acid | Sulfoxide | Room Temperature | "Green", high selectivity, simple procedure | [2][10] |
| [Fe(Phen)₃]³⁺ | Sulfoxide | pH 4-5, aq. Methanol | High selectivity | |
| H₂O₂ / Tantalum Carbide | Sulfoxide | Room Temperature | High yield, reusable catalyst | [4] |
| H₂O₂ / Niobium Carbide | Sulfone | Room Temperature | High yield, reusable catalyst | [4] |
| m-CPBA | Sulfone | Dichloromethane | Strong oxidant for complete conversion | [13] |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the oxidation of benzyl phenyl sulfide.
Caption: General workflow for the oxidation of benzyl phenyl sulfide.
Section 4: Mechanistic Overview
The following diagram illustrates the stepwise oxidation of benzyl phenyl sulfide.
Caption: Stepwise oxidation of benzyl phenyl sulfide to sulfoxide and sulfone.
References
- 1. benchchem.com [benchchem.com]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 7. Frontiers | Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems [frontiersin.org]
- 8. Sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 10. mdpi.com [mdpi.com]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound | 3112-88-7 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Scalable selective electrochemical oxidation of sulfides to sulfoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Benzyl Phenyl Sulfone Olefination Reactions
Welcome to the technical support guide for improving the yield and selectivity of olefination reactions involving benzyl phenyl sulfone. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. This compound is a critical building block in organic synthesis, particularly for creating complex molecules in pharmaceutical and materials science applications.[1][2] The Julia-Kocienski olefination is a powerful and frequently utilized method for this transformation.[3][4][5]
This guide provides in-depth, experience-based solutions to common experimental challenges, moving beyond procedural steps to explain the underlying chemical principles.
Core Principles: The Julia-Kocienski Olefination Mechanism
Understanding the reaction mechanism is fundamental to effective troubleshooting. The Julia-Kocienski olefination is a one-pot modification of the classical Julia olefination, providing a direct route to alkenes from sulfones and carbonyl compounds.[4][5] The reaction proceeds through several key steps: deprotonation, nucleophilic addition, a Smiles rearrangement, and finally, elimination.[5][6]
Caption: Key mechanistic steps of the Julia-Kocienski olefination.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the olefination of this compound, presented in a direct question-and-answer format.
Problem: Consistently Low or No Product Yield
Q1: My reaction is not working, or the yield is below 20%. What are the most critical parameters to check first?
A1: Low yield is the most common issue and typically points to problems with one of three areas: the base, the reagents' purity, or the reaction temperature.
-
Base Selection and Handling: The deprotonation of the α-carbon of the sulfone is the first and most critical step.[7]
-
Insight: The acidity of the α-protons in this compound is significant but requires a strong, non-nucleophilic base for efficient and complete deprotonation. Incomplete deprotonation is a primary cause of low yields.
-
Recommendation: Use strong bases like potassium hexamethyldisilazide (KHMDS) or lithium hexamethyldisilazide (LHMDS). KHMDS is often preferred as the larger potassium counter-ion can lead to more open transition states, potentially influencing stereoselectivity.[8] Ensure the base is fresh and has been stored under inert conditions (e.g., argon or nitrogen). Titrate the base before use to confirm its molarity.
-
Causality: Old or improperly stored bases can be partially or fully quenched by atmospheric moisture or CO₂, rendering them ineffective.
-
-
Reagent Purity and Stoichiometry:
-
Insight: Both the this compound and the carbonyl partner must be pure and, crucially, anhydrous. Water will quench the strong base and the α-sulfonyl carbanion intermediate.
-
Recommendation: Dry your solvent (e.g., THF, DME) using an appropriate method, such as distillation from sodium/benzophenone or passing it through an activated alumina column. Ensure your sulfone and aldehyde/ketone are free of water and other impurities. Use a slight excess (1.1-1.2 equivalents) of the carbonyl compound to ensure the sulfone is the limiting reagent.
-
-
Temperature Control:
-
Insight: The initial deprotonation and addition steps are highly exothermic and require low temperatures to prevent side reactions.
-
Recommendation: Perform the deprotonation and subsequent addition of the carbonyl compound at -78 °C (a dry ice/acetone bath). Allowing the reaction to warm prematurely can lead to base degradation and aldol-type side reactions of the carbonyl partner.[9] Once the addition is complete, the reaction can often be allowed to warm slowly to room temperature to drive the elimination step.
-
Problem: Significant Side Product Formation
Q2: My TLC and NMR show multiple spots/peaks besides my desired alkene. What are these side products and how can I minimize them?
A2: Side product formation often arises from competing reaction pathways. The most common culprits are self-condensation and the formation of undesired isomers.
-
Self-Condensation of the Sulfone:
-
Insight: The generated α-sulfonyl carbanion is a potent nucleophile. If the addition to the aldehyde/ketone is slow, it can react with another molecule of the starting sulfone, leading to dimeric byproducts.[8] This is particularly problematic with heteroaryl sulfones like benzothiazol-2-yl (BT) sulfones.[8][10]
-
Recommendation: Employ "Barbier-like" conditions.[8] Instead of pre-forming the carbanion and then adding the aldehyde, add the base slowly to a pre-mixed solution of the this compound and the aldehyde at low temperature (-78 °C). This ensures that as soon as the carbanion is formed, it is in the presence of a high concentration of the desired electrophile (the aldehyde), favoring the productive pathway over self-condensation.[8]
-
-
Poor Stereoselectivity (E/Z Isomers):
-
Insight: The stereochemical outcome of the Julia-Kocienski reaction is influenced by the base, solvent, and the nature of the reactants.[4][8] The formation of syn or anti β-alkoxy sulfone intermediates dictates the final E/Z ratio.[8]
-
Recommendation:
-
For E-(trans)-Alkenes: This is the generally favored outcome. Using potassium bases (e.g., KHMDS) in polar aprotic solvents (e.g., THF, DME) typically promotes the formation of the E-isomer.[8][11] Tetrazole-based sulfones (like PT-sulfones) are known to give excellent E-selectivity.[8][12]
-
For Z-(cis)-Alkenes: Achieving high Z-selectivity can be more challenging. Some pyridinyl sulfones have shown high Z-selectivity.[8] Alternatively, modifying the reaction by using N-sulfonylimines instead of aldehydes has been shown to dramatically shift selectivity in favor of the Z-isomer.[13]
-
-
Data Summary: Effect of Conditions on Yield & Selectivity
| Base | Solvent | Temperature (°C) | Typical Yield | Predominant Isomer | Reference Insight |
| KHMDS | THF/DME | -78 to RT | Good to Excellent | E | Favors open transition state, good for E-selectivity.[8] |
| LHMDS | THF | -78 to RT | Good | E (often lower than KHMDS) | Smaller Li⁺ cation can chelate, affecting selectivity.[8] |
| NaH | THF | -78 to RT | Moderate | E | Can result in lower yields due to heterogeneity.[9] |
| DBU | DMF | RT | Variable | Z (with N-sulfonylimines) | Effective for specific substrates favoring Z-outcome.[13] |
Frequently Asked Questions (FAQs)
Q: Can I use a ketone instead of an aldehyde? A: Yes, the reaction is compatible with both aldehydes and ketones. However, ketones are generally less reactive than aldehydes due to increased steric hindrance and electronic effects. You may need to use slightly longer reaction times or allow the reaction to warm to a higher temperature (e.g., 0 °C or room temperature) to achieve full conversion.
Q: My starting sulfone is poorly soluble in THF at -78 °C. What should I do? A: Poor solubility can hinder efficient deprotonation. If you observe this, you can try using a co-solvent like DMPU or HMPA (use with caution, as HMPA is a known carcinogen) to improve solubility. Alternatively, using a more polar main solvent like DME might be sufficient.
Q: How should I purify the final this compound product? A: this compound is typically a solid.[14] The primary purification method is column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. After chromatography, recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) can provide a highly pure product.[15][16] For some sulfones, an acidic/basic wash can be effective for removing impurities before final purification.[17]
Q: What is the "Smiles Rearrangement" and why is it important? A: The Smiles rearrangement is a critical intramolecular nucleophilic aromatic substitution. In the Julia-Kocienski mechanism, the initially formed alkoxide attacks the electron-deficient aromatic ring of the sulfone group (e.g., benzothiazole), causing the heteroaryl group to migrate from the sulfur to the oxygen atom.[5][6] This step is what makes the reaction a one-pot procedure, as it forms the necessary intermediate for the final SO₂ elimination without needing an external acylating agent like in the classical Julia-Lythgoe olefination.[3][5]
Experimental Protocol: Optimized Julia-Kocienski Olefination
This protocol provides a reliable starting point for the synthesis of an alkene from this compound and a representative aldehyde.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Potassium Hexamethyldisilazide (KHMDS) (1.2 equiv, 0.5 M in Toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
Procedure:
-
Setup: Under an inert atmosphere of argon or nitrogen, add this compound (1.0 equiv) and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Mixing: Stir the solution until the sulfone is fully dissolved, then add the aldehyde (1.2 equiv).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add KHMDS solution (1.2 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution will typically change color upon formation of the carbanion.
-
Reaction: Stir the mixture at -78 °C for 1 hour.
-
Warming: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours at room temperature.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired alkene product.
Caption: A decision-making flowchart for troubleshooting low-yield reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzyl Sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 3. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations[v1] | Preprints.org [preprints.org]
- 4. organicreactions.org [organicreactions.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Ramberg-Backlund Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Benzyl phenyl sulfide for synthesis 831-91-4 [sigmaaldrich.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
Preventing elimination side reactions with benzyl phenyl sulfone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzyl phenyl sulfone. This guide is designed to provide in-depth, field-proven insights into managing and preventing common side reactions, particularly unwanted elimination pathways. My goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively. This compound is a versatile intermediate in pharmaceutical and materials science, but its utility is often challenged by competing reaction pathways.[1][2][3] This guide provides the expertise to navigate those challenges.
Part A: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My reaction is producing significant amounts of stilbene as a byproduct. Why is this happening and how can I stop it?
Answer:
The formation of stilbene is a classic elimination side reaction when working with this compound under basic conditions. The root cause lies in the high acidity of the benzylic protons (the CH₂ group), which are positioned between the electron-withdrawing sulfonyl group (–SO₂–) and the phenyl ring.[4][5]
Mechanistic Cause:
-
Deprotonation: Your base removes a proton from the benzylic carbon, creating a resonance-stabilized carbanion.
-
Nucleophilic Attack: This carbanion can then act as a nucleophile and attack the benzylic carbon of an unreacted molecule of this compound in an Sₙ2-type reaction.
-
Elimination Cascade: The resulting dimer is now primed for a base-mediated 1,2-elimination of phenylsulfinic acid, which readily forms stilbene.
This unwanted pathway competes directly with your desired reaction, such as alkylation of the carbanion.
Troubleshooting Solutions:
-
Re-evaluate Your Base: A strong, sterically hindered, non-nucleophilic base is often assumed to be ideal, but if it's too reactive or used in excess, it can promote the self-condensation pathway described above. Consider switching to a base with a larger, less-coordinating counter-ion (e.g., using KHMDS instead of n-BuLi) which can influence the aggregation and reactivity of the carbanion.
-
Inverse Addition at Low Temperature: This is the most critical procedural modification. Instead of adding the base to the sulfone, add a solution of the this compound slowly to a solution of the base at a low temperature (typically -78 °C). This ensures that the concentration of the sulfone is always low in the presence of the base, minimizing the chance of the generated carbanion finding and reacting with another molecule of starting material.
-
Immediate Trapping: Once the carbanion is formed, introduce your electrophile (e.g., alkyl halide) immediately. Do not let the carbanion solution sit, as this increases the likelihood of side reactions.
Q2: I'm attempting a Ramberg-Bäcklund type reaction, but my yields are low and I see a complex mixture of products. What are the key parameters to control?
Answer:
The Ramberg-Bäcklund reaction is a powerful tool for alkene synthesis from α-halo sulfones, proceeding via extrusion of sulfur dioxide (SO₂).[5][6] When applied to substrates like α-chlorothis compound, success hinges on precise control over the reaction conditions to favor the desired intramolecular cyclization over competing intermolecular reactions and other elimination pathways.[7][8]
Mechanistic Considerations: The reaction proceeds via deprotonation at the α-carbon, followed by intramolecular Sₙ2 displacement of the halide to form a transient three-membered episulfone intermediate.[6][9] This unstable ring then collapses, releasing SO₂ and forming the alkene.
Key Parameters for Optimization:
-
Base Strength and Steric Hindrance: The choice of base is paramount.
-
Weak Bases (e.g., KOH): Often favor the formation of Z-alkenes, as the initial cyclization step is less prone to epimerization.[7]
-
Strong, Bulky Bases (e.g., potassium tert-butoxide): Tend to favor the formation of the more thermodynamically stable E-alkenes. This is because a strong base can cause epimerization of the intermediate carbanion or the episulfone itself to the more stable trans configuration before SO₂ extrusion.[7][8]
-
-
Solvent Choice: The solvent must be able to dissolve the reactants but should not interfere with the base. Aprotic polar solvents like DMSO or DMF are common, but for reactions with strong bases like t-BuOK, THF is often preferred.
-
Temperature: The initial deprotonation and cyclization are often performed at low temperatures to control reactivity. However, the final SO₂ extrusion may require warming. A slow, controlled warm-up from a low temperature (e.g., -78 °C to room temperature) is a common strategy.
Troubleshooting Steps:
-
If you observe a complex mixture, it may indicate that intermolecular reactions are competing with the intramolecular cyclization. This can happen if the base is not strong enough to achieve rapid deprotonation. Consider switching to a stronger base like t-BuOK.
-
If the stereoselectivity is poor, your reaction conditions may be allowing for equilibration of intermediates. Try using a weaker base at a lower temperature for a longer reaction time to favor the kinetic product.
Part B: Frequently Asked Questions (FAQs)
This section covers fundamental principles governing the reactivity of this compound.
Q3: What makes the sulfone group so effective at promoting elimination reactions?
Answer:
The sulfonyl group (–SO₂–) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the ability of the sulfur atom to accommodate electron density in its d-orbitals. This has two major consequences that facilitate elimination:
-
Increased Acidity of α-Protons: The sulfone group strongly stabilizes an adjacent carbanion through resonance and inductive effects.[4][5] This significantly lowers the pKa of the α-protons (the benzylic protons in this case), making them easily removable by a wide range of bases. The formation of this carbanion is often the first step in an elimination sequence.
-
Excellent Leaving Group Ability: The phenylsulfinate anion (PhSO₂⁻) is an excellent leaving group. It is the conjugate base of a strong acid (phenylsulfinic acid) and is highly resonance-stabilized, making its departure from a molecule energetically favorable.[10][11] This property is central to reactions like the Julia Olefination and the Ramberg-Bäcklund reaction, where the sulfone moiety is ultimately expelled.[12][13]
Q4: How do solvent and temperature choices influence the competition between substitution (Sₙ2) and elimination (E2) reactions?
Answer:
The balance between substitution and elimination is a classic challenge in organic synthesis. For this compound derivatives, where a leaving group is present on the benzylic carbon, this competition is critical.[14][15][16]
Temperature: Elimination reactions typically have a higher activation energy than substitution reactions because they involve more bond breaking and a more ordered transition state. According to thermodynamic principles, increasing the reaction temperature will disproportionately favor the pathway with the higher activation energy.
-
Rule of Thumb: Higher temperatures favor elimination; lower temperatures favor substitution. [16] Running your reaction at 0 °C, -20 °C, or even -78 °C is a primary strategy to maximize the yield of the substitution product.
Solvent: The solvent's role is to solvate the ions involved in the reaction, particularly the base/nucleophile.
-
Polar Protic Solvents (e.g., ethanol, water): These solvents have acidic protons and are excellent at solvating anions through hydrogen bonding.[17] This creates a "solvent cage" around the nucleophile, making it bulkier and less reactive for Sₙ2 backside attack. However, its ability to act as a base (by abstracting a proton) is less affected. Therefore, polar protic solvents tend to favor elimination over substitution. [17][18]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents lack acidic protons. They can solvate the cation of the base but leave the anion relatively "naked" and highly reactive.[18][19] This enhanced nucleophilicity strongly favors the Sₙ2 pathway. Therefore, polar aprotic solvents are the preferred choice for Sₙ2 reactions and can help suppress E2 elimination.
The following diagram illustrates the competing pathways for the this compound carbanion.
Caption: Competing reaction pathways for the this compound carbanion.
Data Summary & Experimental Protocols
Table 1: Influence of Reaction Parameters on Substitution vs. Elimination
| Parameter | Condition | Favored Pathway | Rationale |
| Temperature | Low (-78 °C to 0 °C) | Substitution (Sₙ2) | Sₙ2 has lower activation energy.[16] |
| High (Room Temp. to Reflux) | Elimination (E2) | E2 has higher activation energy and is favored entropically.[16] | |
| Base | Strong, Bulky (e.g., t-BuOK) | Elimination (E2) | Steric hindrance disfavors Sₙ2 attack at carbon.[14] |
| Strong, Non-Bulky (e.g., NaH, KHMDS) | Depends on other factors | Can perform both roles; conditions must be optimized. | |
| Weak, Nucleophilic (e.g., RS⁻, N₃⁻) | Substitution (Sₙ2) | High nucleophilicity and low basicity favor Sₙ2 over E2.[19] | |
| Solvent | Polar Aprotic (DMSO, DMF, THF) | Substitution (Sₙ2) | "Naked" anions are highly nucleophilic.[18][19] |
| Polar Protic (EtOH, MeOH, H₂O) | Elimination (E2) | Solvation shell hinders nucleophilicity but not basicity.[17] |
Protocol: Optimized Alkylation of this compound
This protocol provides a robust method for the C-alkylation of this compound, designed to minimize the formation of stilbene and other elimination byproducts.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkylating agent (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous THF (10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Carefully wash the sodium hydride (1.1 equivalents) with hexanes to remove the mineral oil, decant the hexanes, and briefly dry the NaH under a stream of nitrogen. Suspend the washed NaH in the cold THF.
-
Carbanion Formation (Inverse Addition): Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the sulfone solution dropwise to the stirred NaH suspension at 0 °C over 20-30 minutes. A color change (typically to yellow or orange) and hydrogen gas evolution should be observed.
-
Stirring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add the alkylating agent (1.1 equivalents) dropwise via syringe over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C and warm slowly to room temperature overnight. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting material.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 3112-88-7 [amp.chemicalbook.com]
- 3. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05226H [pubs.rsc.org]
- 4. Sulfone - Wikipedia [en.wikipedia.org]
- 5. Ramberg-Backlund Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 7. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 8. chemistry-chemists.com [chemistry-chemists.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00535E [pubs.rsc.org]
- 12. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations [mdpi.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. users.wfu.edu [users.wfu.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting the Julia-Kocienski Olefination
Welcome to the technical support center for the Julia-Kocienski olefination. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful olefination reaction. Here, we address common challenges encountered during the experiment, providing in-depth explanations and actionable solutions to help you navigate the complexities of this reaction and optimize your yields.
Introduction to the Julia-Kocienski Olefination
The Julia-Kocienski olefination is a highly valued carbon-carbon double bond forming reaction in modern organic synthesis, prized for its typically high E-selectivity and mild reaction conditions.[1][2] It is a modification of the classical Julia-Lythgoe olefination and involves the reaction of a heteroaryl sulfone with a carbonyl compound in the presence of a strong base.[2][3] The most commonly used sulfones are benzothiazol-2-yl (BT-sulfones) and 1-phenyl-1H-tetrazol-5-yl (PT-sulfones).[2][4]
The reaction proceeds through the formation of a β-alkoxy sulfone intermediate, which then undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide and a heteroaryl oxide to furnish the alkene.[4][5] While powerful, the reaction's outcome can be sensitive to a variety of factors, making troubleshooting a critical skill for its successful application.[6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the specific issues you may be facing in your experiments.
Issue 1: Low or No Product Yield
Question: I am not getting any of my desired alkene product, or the yield is very low. What are the potential causes and how can I fix this?
Low or no yield in a Julia-Kocienski olefination can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the common culprits and their solutions.
1. Incomplete Deprotonation of the Sulfone:
-
Causality: The first step of the reaction is the deprotonation of the sulfone to form the nucleophilic carbanion.[7] If the base is not strong enough or is of poor quality, this deprotonation will be inefficient, leading to no or low product formation.
-
Troubleshooting Steps:
-
Verify Base Strength and Quality: Common bases include potassium hexamethyldisilazide (KHMDS), sodium hexamethyldisilazide (NaHMDS), and lithium diisopropylamide (LDA).[7] Ensure your base is fresh and has been stored under anhydrous conditions. Titration of the base is recommended to determine its exact molarity.
-
Optimize Base Equivalents: Typically, 1.05 to 1.2 equivalents of base are used. If you suspect incomplete deprotonation, a slight increase in the amount of base may be beneficial. However, a large excess can promote side reactions.
-
Consider a Different Base: The choice of counterion (Li+, Na+, K+) can influence reactivity.[8] Potassium bases are often more reactive.
-
2. Aldehyde Decomposition or Enolization:
-
Causality: Aldehydes, particularly those with α-protons, can undergo enolization in the presence of a strong base. This side reaction consumes the aldehyde and prevents it from reacting with the sulfone carbanion. Some aldehydes may also be unstable to the reaction conditions.
-
Troubleshooting Steps:
-
Use Barbier-like Conditions: Instead of pre-forming the sulfone anion and then adding the aldehyde, try adding the base to a mixture of the sulfone and the aldehyde.[9] This keeps the concentration of the free sulfone anion low, minimizing the chance of aldehyde enolization.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C) can disfavor the enolization pathway.
-
Consider a Milder Base: If enolization is a persistent issue, a less reactive base might be necessary, though this needs to be balanced with the requirement for sulfone deprotonation.
-
3. Sulfone Homocoupling:
-
Causality: The generated sulfone anion can react with a molecule of the starting sulfone, leading to a homocoupled byproduct.[8][10] This is more prevalent with benzothiazol-2-yl (BT) sulfones.[9]
-
Troubleshooting Steps:
-
Switch to a PT-Sulfone: 1-phenyl-1H-tetrazol-5-yl (PT) sulfones have a lower tendency for self-condensation.[9]
-
Employ Barbier-like Conditions: As mentioned above, adding the base to a mixture of the reactants can minimize the concentration of the sulfone anion and thus reduce the rate of homocoupling.[9]
-
4. Poor Quality of Reagents or Solvents:
-
Causality: The Julia-Kocienski olefination is sensitive to moisture and oxygen. Wet solvents or reagents can quench the strong base and the sulfone anion.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried or flame-dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Check Reagent Purity: Verify the purity of your sulfone and aldehyde. Impurities can interfere with the reaction.
-
Below is a workflow to guide your troubleshooting process for low yield:
Caption: Troubleshooting workflow for low yields.
Issue 2: Poor E/Z Selectivity
Question: My reaction is working, but I'm getting a poor mixture of E and Z isomers. How can I improve the E-selectivity?
The Julia-Kocienski olefination is renowned for its high E-selectivity, which arises from the kinetically controlled diastereoselective addition of the sulfone anion to the aldehyde, leading to an anti-β-alkoxysulfone that stereospecifically decomposes to the E-alkene.[3] However, several factors can erode this selectivity.
1. Choice of Sulfone:
-
Causality: The nature of the heteroaryl group on the sulfone plays a crucial role in stereoselectivity.
-
Troubleshooting Steps:
2. Reaction Conditions (Solvent, Base, Temperature):
-
Causality: The reaction conditions significantly influence the transition state of the addition step, thereby affecting the diastereoselectivity.
-
Troubleshooting Steps:
-
Solvent Choice: Polar aprotic solvents like THF and DME generally favor the formation of the E-isomer.[8]
-
Base Counterion: Lithium bases (e.g., LDA, LiHMDS) often give good E-selectivity.[9] Potassium bases (e.g., KHMDS) can sometimes lead to lower selectivity, especially in non-polar solvents.[9]
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C or even -90 °C) can enhance the kinetic control and improve E-selectivity.
-
3. Additives:
-
Causality: Certain additives can chelate the metal counterion or alter the polarity of the reaction medium, thereby influencing the stereochemical outcome.
-
Troubleshooting Steps:
-
Co-solvents: The addition of polar co-solvents like HMPA or DMPU can increase E-selectivity by scavenging the metal cation, leading to a more reactive and selective sulfone anion.[10][11]
-
Crown Ethers: For reactions using potassium bases, the addition of a crown ether like 18-crown-6 can sometimes improve E-selectivity.[12]
-
Table 1: General Guide to Improving E-Selectivity
| Factor | Recommendation for Higher E-Selectivity | Rationale |
| Sulfone | Use 1-phenyl-1H-tetrazol-5-yl (PT) sulfone. | The steric bulk of the phenyl group favors the transition state leading to the E-isomer.[9] |
| Base | Use a lithium-based strong base (e.g., LiHMDS, LDA). | Lithium's small size can promote a closed transition state that favors E-selectivity.[9] |
| Solvent | Use polar aprotic solvents (e.g., THF, DME). | Polar solvents can stabilize the transition state leading to the anti-adduct.[8] |
| Temperature | Run the reaction at low temperatures (e.g., -78 °C). | Enhances kinetic control of the addition step. |
| Additives | Consider adding HMPA or DMPU as co-solvents. | These additives can scavenge the metal cation, increasing the reactivity and selectivity of the sulfone anion.[10][11] |
Standard Experimental Protocol
This protocol serves as a general starting point. Optimization may be required for specific substrates.
Materials:
-
PT-sulfone (1.0 eq)
-
Aldehyde (1.2 eq)
-
KHMDS (1.1 eq)
-
Anhydrous DME
-
Anhydrous work-up and purification solvents
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the PT-sulfone (1.0 eq).
-
Add anhydrous DME to dissolve the sulfone.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve KHMDS (1.1 eq) in anhydrous DME.
-
Slowly add the KHMDS solution to the sulfone solution via cannula over 10 minutes. The solution should turn a yellow-orange color.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the aldehyde (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 1-2 hours, monitoring the reaction by TLC.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General experimental workflow.
Conclusion
The Julia-Kocienski olefination is a robust and reliable method for alkene synthesis when key parameters are carefully controlled. By understanding the reaction mechanism and the factors that influence its outcome, researchers can effectively troubleshoot common issues like low yields and poor stereoselectivity. This guide provides a starting point for addressing these challenges, and further optimization may be necessary for particularly difficult substrates.
References
- 1. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. Julia olefination - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. organicreactions.org [organicreactions.org]
- 7. youtube.com [youtube.com]
- 8. preprints.org [preprints.org]
- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 10. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations | MDPI [mdpi.com]
- 11. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Identifying Impurities in Benzyl Phenyl Sulfone Samples by GC/MS
Welcome to the technical support center for the analysis of Benzyl Phenyl Sulfone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the identification of impurities in this compound samples using Gas Chromatography/Mass Spectrometry (GC/MS). Our goal is to equip you with the expertise and practical insights needed to ensure the quality and purity of your samples.
This compound (CAS No. 3112-88-7) is a key intermediate in the synthesis of various pharmaceuticals, particularly sulfonamide drugs.[1][2] Its purity is critical, as even trace-level impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4][5] This guide provides a structured approach to identifying and resolving common challenges encountered during the GC/MS analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a this compound sample?
A1: Impurities in this compound can originate from the synthetic route or degradation.[6] Common classes of impurities include:
-
Starting Materials and Reagents: Unreacted starting materials such as benzyl chloride, benzenesulfonyl chloride, or related precursors.
-
By-products: Compounds formed from side reactions during synthesis. A common by-product in related sulfone syntheses is diphenyl sulfone.[7]
-
Intermediates: Incomplete reactions can leave residual intermediates in the final product.
-
Degradation Products: this compound can degrade under certain conditions (e.g., high temperature, presence of moisture or light) to form related compounds.
-
Related Sulfone and Sulfoxide Species: The presence of compounds like dibenzyl sulfoxide or diphenyl sulfone could indicate side reactions or impurities in the starting materials.[8][9][10][11]
| Potential Impurity | Molecular Weight ( g/mol ) | Potential Origin |
| Diphenyl Sulfone | 218.27 | By-product/Starting material impurity |
| Dibenzyl Sulfoxide | 230.33 | By-product/Oxidation of related sulfide |
| Benzyl Alcohol | 108.14 | Degradation/Starting material impurity |
| Benzaldehyde | 106.12 | Oxidation of benzyl alcohol |
| Benzenesulfonic Acid | 158.18 | Hydrolysis of a precursor |
Q2: What is the expected mass spectrum fragmentation pattern for this compound?
A2: Understanding the mass spectrum of this compound is key to its identification and differentiation from impurities. Under electron ionization (EI), the molecule will fragment in a characteristic way. The molecular ion peak ([M]⁺) will be observed at m/z 232. Key fragment ions include:
-
m/z 91 (Tropylium ion): This is a very common and stable fragment for compounds containing a benzyl group, resulting from the cleavage of the C-S bond.
-
m/z 141 (Phenylsulfonyl cation): Formed by the loss of the benzyl group.
-
m/z 77 (Phenyl cation): Arises from the fragmentation of the phenylsulfonyl moiety.
-
m/z 65: Loss of SO₂ from the phenylsulfonyl cation.
A study on the gas-phase fragmentation of protonated benzyl phenyl sulfones using ESI-MSn also provides insights into characteristic fragment ions, which can be useful for confirmation.[12]
Q3: What are the recommended starting GC/MS parameters for analyzing this compound?
A3: A good starting point for method development is crucial.[13] The following parameters can be optimized for your specific instrument and column:
| Parameter | Recommended Starting Condition | Justification |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | This is a versatile, low-bleed column suitable for a wide range of semi-volatile compounds and is compatible with mass spectrometry.[3] |
| Injector Temperature | 250 °C | Ensures efficient volatilization of this compound without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Use split mode for screening concentrated samples to avoid column overload. Use splitless for trace impurity analysis to enhance sensitivity.[14] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic efficiency and is compatible with most mass spectrometers. |
| Oven Program | Initial: 100 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 5 min | This temperature program allows for the separation of more volatile impurities from the main this compound peak and ensures the elution of less volatile components. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and the MS. |
| Ion Source Temperature | 230 °C | A standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 40-350 amu | Covers the molecular weight of this compound and its expected fragments and impurities. |
Experimental Workflow
The following diagram illustrates a typical workflow for the identification of impurities in this compound samples.
Caption: Workflow for GC/MS impurity analysis.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting) for the this compound Peak
-
Possible Cause A: Active Sites in the System.
-
Why it happens: Polar sulfone groups can interact with active sites (silanol groups) in the injector liner, column, or connections, leading to peak tailing.[15]
-
Solution:
-
Deactivated Liner: Ensure you are using a deactivated (silanized) glass wool liner in the injector.
-
Column Conditioning: Condition the column according to the manufacturer's instructions to remove any residual moisture or active sites.
-
Column Clipping: If the front end of the column is contaminated, carefully cut the first 10-15 cm of the column and reinstall it.[16]
-
-
-
Possible Cause B: Column Overload.
-
Why it happens: Injecting too concentrated a sample can saturate the stationary phase, causing the peak to front.
-
Solution:
-
Dilute the Sample: Prepare a more dilute sample and reinject.
-
Increase Split Ratio: If using split injection, increase the split ratio (e.g., from 50:1 to 100:1).
-
-
-
Possible Cause C: Inappropriate Oven Temperature.
-
Why it happens: If the initial oven temperature is too low, the sample may condense at the head of the column, leading to broadened peaks.
-
Solution:
-
Optimize Initial Temperature: Ensure the initial oven temperature is appropriate for the solvent used and the analytes. A good starting point is slightly below the boiling point of the solvent.
-
-
Problem 2: Low Sensitivity or No Peak Detected for this compound
-
Possible Cause A: System Leak.
-
Why it happens: A leak in the system (injector septum, column fittings, or MS vacuum chamber) can significantly reduce sensitivity.[16][17] Air and moisture entering the MS can also increase background noise.
-
Solution:
-
Check for Leaks: Use an electronic leak detector to check for leaks at all connection points. Pay close attention to the injector septum and column nuts.
-
MS Tune Report: The MS tune report can indicate a leak if the abundance of nitrogen (m/z 28) and oxygen (m/z 32) is high relative to water (m/z 18).
-
-
-
Possible Cause B: Sample Degradation in the Injector.
-
Why it happens: this compound, while relatively stable, can degrade at excessively high injector temperatures.
-
Solution:
-
Lower Injector Temperature: Try lowering the injector temperature in 10-20 °C increments to see if sensitivity improves.
-
Use a Milder Injection Technique: Consider using a temperature-programmable injector if available.
-
-
-
Possible Cause C: Contaminated Ion Source.
-
Why it happens: Over time, the ion source can become contaminated with sample residue, leading to reduced ionization efficiency and poor sensitivity.[17]
-
Solution:
-
Clean the Ion Source: Follow the manufacturer's procedure for cleaning the ion source components (repeller, lenses, and ion volume).
-
-
Problem 3: Extraneous Peaks in the Chromatogram
-
Possible Cause A: Septum Bleed or Contamination.
-
Why it happens: Pieces of the injector septum can break off and enter the liner, or the septum material can bleed at high temperatures, introducing siloxane peaks into the chromatogram.
-
Solution:
-
Use High-Quality Septa: Use low-bleed, high-temperature septa.
-
Regular Replacement: Replace the septum regularly, as recommended by the instrument manufacturer.
-
Check for Debris: When changing the liner, inspect it for any septum debris.
-
-
-
Possible Cause B: Contaminated Solvent or Glassware.
-
Why it happens: Impurities in the solvent or from improperly cleaned glassware can appear as peaks in the chromatogram.
-
Solution:
-
Run a Solvent Blank: Inject a sample of the pure solvent used for sample preparation. If the extraneous peaks are present, the solvent is the source of contamination.
-
Use High-Purity Solvents: Always use HPLC or GC-grade solvents.
-
Proper Glassware Cleaning: Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent before use.
-
-
-
Possible Cause C: Column Bleed.
-
Why it happens: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or discrete peaks.
-
Solution:
-
Check Maximum Temperature: Ensure the oven temperature does not exceed the column's maximum operating temperature.
-
Condition the Column: Properly condition the column before use.
-
Use a Low-Bleed Column: For MS applications, always use a column specifically designed for low bleed (e.g., "ms" grade columns).[16]
-
-
Troubleshooting Decision Tree
The following diagram provides a systematic approach to troubleshooting common GC/MS issues when analyzing this compound.
Caption: A decision tree for systematic troubleshooting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 3112-88-7 [chemicalbook.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. omicsonline.org [omicsonline.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzyl sulfoxide | C14H14OS | CID 12116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dibenzyl Sulfoxide | 621-08-9 | TCI AMERICA [tcichemicals.com]
- 10. Dibenzyl Sulfoxide, 25G | Labscoop [labscoop.com]
- 11. Dibenzyl Sulfoxide | CymitQuimica [cymitquimica.com]
- 12. Intramolecular benzyl cation transfer in the gas-phase fragmentation of protonated benzyl phenyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. chromacademy.com [chromacademy.com]
Technical Support Center: Strategies to Improve Stereoselectivity in Benzyl Phenyl Sulfone Reactions
Welcome to the technical support center for stereoselective reactions involving benzyl phenyl sulfone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the stereochemical outcome of their synthetic routes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the lab.
The this compound moiety is a versatile functional group in organic synthesis, often employed in the construction of complex molecular architectures. Achieving high stereoselectivity in reactions at the benzylic position is crucial for accessing desired stereoisomers of target molecules. This guide provides in-depth technical advice grounded in mechanistic principles to help you navigate these challenges.
I. Asymmetric Alkylation of this compound
The deprotonation of this compound generates a stabilized carbanion that can be alkylated with various electrophiles. Controlling the facial selectivity of this alkylation is key to establishing a new stereocenter.
Frequently Asked Questions (FAQs): Asymmetric Alkylation
Q1: My diastereoselective alkylation using a chiral auxiliary is giving a low diastereomeric excess (d.e.). What are the likely causes and how can I improve it?
A1: Low diastereoselectivity in chiral auxiliary-mediated alkylations of this compound can stem from several factors. The primary issue is often incomplete formation of a rigid, chelated enolate, which is necessary to effectively block one face of the nucleophile.
-
Troubleshooting Steps:
-
Base and Counterion: The choice of base is critical. Lithium bases, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS), are often preferred as the small lithium cation is effective at forming a rigid chelate with the chiral auxiliary and the sulfone oxygen atoms. If you are using sodium or potassium bases, consider switching to a lithium-based one.
-
Solvent: The solvent plays a crucial role in the stability and structure of the enolate. Apolar, non-coordinating solvents like tetrahydrofuran (THF) or diethyl ether are generally recommended to favor a well-defined chelated transition state. Polar, coordinating solvents like DMSO or HMPA can disrupt this chelation, leading to a more flexible transition state and lower diastereoselectivity.
-
Temperature: Alkylation reactions should be performed at low temperatures (typically -78 °C) to minimize the energy of the system and favor the kinetically controlled product, which arises from the sterically less hindered approach of the electrophile. Ensure your cooling bath is stable throughout the addition of the electrophile and the subsequent reaction time.
-
Rate of Addition: Add the electrophile slowly to the enolate solution to maintain the low temperature and minimize side reactions.
-
Q2: I am observing poor enantioselectivity in my phase-transfer catalyzed (PTC) alkylation of this compound. How can I optimize this?
A2: Asymmetric phase-transfer catalysis is a powerful method for the enantioselective alkylation of prochiral nucleophiles like the carbanion of this compound. Poor enantioselectivity often points to issues with the catalyst performance or reaction conditions.
-
Troubleshooting Steps:
-
Catalyst Structure: The structure of the chiral phase-transfer catalyst is paramount. Cinchona alkaloid-derived quaternary ammonium salts are commonly used. The steric and electronic properties of the substituents on the catalyst, particularly the N-benzyl group, are crucial for effective stereochemical communication. Consider screening different catalysts with varying steric bulk and electronic properties.
-
Base Concentration: The concentration of the aqueous base (e.g., NaOH or KOH) can influence the outcome. A highly concentrated base (e.g., 50% aqueous solution) is often necessary to generate the carbanion at the interface of the biphasic system.
-
Solvent System: A non-polar organic solvent such as toluene or a mixture of toluene and chloroform is typically used. The choice of solvent can affect the solubility of the ion pair and the overall reaction rate and selectivity.
-
Temperature: Similar to other asymmetric reactions, lower temperatures (e.g., -40 °C to 0 °C) can significantly enhance enantioselectivity.[1]
-
Protocol: Diastereoselective Alkylation using an Oxazolidinone Chiral Auxiliary
This protocol is a general guideline for the diastereoselective alkylation of an N-acyl oxazolidinone derived from benzyl phenyl acetic acid. This approach introduces a chiral auxiliary to direct the stereochemical outcome of the alkylation of the benzylic position.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add the corresponding acid chloride or anhydride of the this compound acetic acid derivative (1.2 equiv).
-
Heat the mixture to reflux for 30 minutes or until the reaction is complete as monitored by TLC.
-
Cool the reaction, quench with water, and extract the product with an organic solvent. Dry and purify the N-acylated oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acylated oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF dropwise. Stir the mixture for 30 minutes to form the sodium enolate.[2]
-
Add the alkylating agent (e.g., methyl iodide, 1.2 equiv) and stir the reaction at -78 °C until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and purify by chromatography.
-
Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.[3]
Step 3: Auxiliary Cleavage
-
Dissolve the purified alkylated product in a 4:1 mixture of THF and water and cool to 0 °C.
-
Add lithium hydroxide and hydrogen peroxide to hydrolyze the auxiliary.[4]
-
Work up the reaction to isolate the chiral carboxylic acid and recover the chiral auxiliary.
Diagram: Asymmetric Alkylation via Chiral Auxiliary
Caption: Diastereoselective alkylation workflow using a chiral auxiliary.
II. Stereoselective Olefination Reactions
The Julia-Kocienski and Ramberg-Bäcklund reactions are powerful methods for the synthesis of alkenes from sulfones. Controlling the E/Z selectivity of the resulting double bond is a common challenge.
Frequently Asked Questions (FAQs): Olefination Reactions
Q1: My Julia-Kocienski olefination is giving a poor E/Z ratio. How can I improve the selectivity for the E-alkene?
A1: The stereochemical outcome of the Julia-Kocienski olefination is influenced by the nature of the sulfone, the carbonyl compound, the base, and the solvent.[5] For high E-selectivity, the reaction conditions should favor the formation of the anti-β-alkoxysulfone intermediate, which then undergoes a stereospecific elimination.
-
Troubleshooting Steps:
-
Sulfone Activating Group: The choice of the heteroaryl sulfone is critical. 1-Phenyl-1H-tetrazol-5-yl (PT) and 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones are known to generally provide good E-selectivity.[6][7] The steric bulk of these groups favors the formation of the desired transition state.
-
Base and Counterion: Potassium bases, such as potassium bis(trimethylsilyl)amide (KHMDS), in combination with a polar aprotic solvent like DMF or DME, often favor the formation of the E-alkene.[8] The larger potassium cation is less coordinating, leading to a more open transition state that can favor the E-product.
-
Temperature: The reaction is typically run at low temperatures (-78 °C to -60 °C) to ensure kinetic control.
-
Q2: How can I favor the formation of the Z-alkene in a Julia-type olefination?
A2: Achieving high Z-selectivity can be more challenging. However, recent developments have shown that modifying the reaction partners can dramatically shift the selectivity.
-
Strategies for Z-Selectivity:
-
N-Sulfonylimines: Replacing the aldehyde with an N-sulfonylimine has been shown to provide excellent Z-selectivity in the Julia-Kocienski olefination.[8] The electronic and steric properties of the imine favor the formation of the syn-adduct, which leads to the Z-alkene.
-
Pyridinyl Sulfones: The use of pyridin-2-yl (PYR) sulfones can also promote the formation of Z-alkenes.[6]
-
Solvent Effects: Highly polar solvents like DMF can enhance Z-selectivity when using N-sulfonylimines.[8]
-
Q3: The stereoselectivity of my Ramberg-Bäcklund reaction is not as expected. What factors control the E/Z ratio?
A3: The stereochemical outcome of the Ramberg-Bäcklund reaction is highly dependent on the base used and the substitution pattern of the α-halo sulfone.
-
Controlling Factors:
-
Base Strength: A general trend is that weaker bases (e.g., NaOH) tend to favor the formation of Z-alkenes, while stronger, bulkier bases (e.g., potassium tert-butoxide) often lead to a higher proportion of the E-alkene.[9][10] This is attributed to the potential for epimerization of the intermediate thiirane dioxide to the more stable trans-isomer with strong bases.
-
Substrate Structure: For substrates like α-chlorobenzyl benzyl sulfone, the presence of the phenyl group can acidify the benzylic proton, favoring epimerization and leading to the thermodynamically more stable E-alkene.[11]
-
Phase-Transfer Catalysis: Performing the reaction under phase-transfer conditions can be a mild and efficient method, often leading to excellent yields.[12]
-
Protocol: Z-Selective Julia-Kocienski Olefination using an N-Sulfonylimine
This protocol is adapted from a procedure for the highly Z-selective olefination of benzyl sulfones.[8]
-
To a solution of the 1-phenyl-1H-tetrazol-5-yl (PT) benzyl sulfone (1.0 equiv) and the N-sulfonylimine (1.2 equiv) in anhydrous DMF, cool the mixture to -60 °C under an inert atmosphere.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) dropwise.
-
Stir the reaction at -60 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by flash column chromatography to obtain the Z-alkene.
Diagram: Julia-Kocienski Olefination Mechanism
Caption: Key steps in the Julia-Kocienski olefination mechanism.
III. Data Summary: Controlling Stereoselectivity
The following table summarizes key factors influencing the stereochemical outcome in the discussed reactions.
| Reaction Type | Target Stereoisomer | Key Factors for High Selectivity |
| Asymmetric Alkylation | Single Enantiomer | Chiral Auxiliary: Use of a suitable chiral auxiliary (e.g., Evans oxazolidinone), lithium base (LDA, LHMDS), apolar solvent (THF), and low temperature (-78 °C). |
| Single Enantiomer | Phase-Transfer Catalysis: Chiral cinchona alkaloid-derived catalyst, concentrated aqueous base (50% KOH), non-polar organic solvent (toluene), and low temperature (-40 °C). | |
| Julia-Kocienski Olefination | E-Alkene | PT or TBT sulfone activating group, potassium base (KHMDS), polar aprotic solvent (DMF, DME), and low temperature (-78 to -60 °C). |
| Z-Alkene | Use of an N-sulfonylimine instead of an aldehyde, DBU as base, and DMF as solvent. Pyridinyl sulfones can also favor Z-selectivity. | |
| Ramberg-Bäcklund Reaction | E-Alkene | Strong, bulky base (e.g., potassium tert-butoxide) and substrates prone to epimerization (e.g., α-halo benzyl sulfones). |
| Z-Alkene | Weaker bases (e.g., NaOH) and conformationally restricted systems. |
IV. Concluding Remarks
Improving the stereoselectivity of this compound reactions requires a systematic approach to optimizing reaction parameters. A thorough understanding of the underlying reaction mechanisms is essential for rational troubleshooting. This guide provides a starting point for addressing common issues and implementing strategies for achieving high stereochemical control. Always refer to the primary literature for specific substrate scope and detailed procedures.
V. References
-
Al-Amin, M., et al. (2024). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. --INVALID-LINK--
-
Ramberg–Bäcklund reaction. In Wikipedia. --INVALID-LINK--
-
Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. --INVALID-LINK--
-
Julia-Kocienski Olefination. Alfa Chemistry. --INVALID-LINK--
-
Halpern, M. (n.d.). PTC C-Alkylation of Activated Sulfone. Phase-Transfer Catalysis. --INVALID-LINK--
-
Blakemore, P. R. (2016). The Julia–Kocienski Olefination. Organic Reactions, 95, 1. --INVALID-LINK--
-
Ramberg-Bäcklund Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Ramberg-Bäcklund Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Taylor, R. J. K., & Casy, G. (2003). The Ramberg-Bäcklund Reaction. Organic Reactions, 62, 357-475. --INVALID-LINK--
-
Hartman, G. D., & Hartman, R. D. (1982). The Phase-Transfer Catalyzed Ramberg-Bäcklund Reaction. Synthesis, 1982(06), 504-506. --INVALID-LINK--
-
Blaziak, K., & Gotor-Fernández, V. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2798. --INVALID-LINK--
-
Ramberg-Bäcklund reaction. chemeurope.com. --INVALID-LINK--
-
A Comparative Guide to Chiral Auxiliaries for Asymmetric Alkylation. Benchchem. --INVALID-LINK--
-
Diastereoselectivity in Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries. Benchchem. --INVALID-LINK--
-
Blaziak, K., & Gotor-Fernández, V. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. --INVALID-LINK--
-
Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. --INVALID-LINK--
-
Asymmetric Phase Transfer Catalysis. University of Regensburg. --INVALID-LINK--
-
Julia Olefination Reaction. Tokyo Chemical Industry UK Ltd.. --INVALID-LINK--
-
Kiełbasiński, P., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4431-4563. --INVALID-LINK--
-
Larrow, J. F., & Rovis, T. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 695. --INVALID-LINK--
-
Wang, F., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1421. --INVALID-LINK--
-
Dong, X., et al. (2014). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. Austin Journal of Analytical and Pharmaceutical Chemistry, 1(1), 1003. --INVALID-LINK--
-
Harman, W. D., et al. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. The Journal of Organic Chemistry, 87(17), 11599-11616. --INVALID-LINK--
-
Procter, D. J., & Flowers, R. A. (2023). Hydroxyl-Directed Regio- and Diastereoselective Allylic Sulfone Reductions with [Sm(H2O)n]I2. The Journal of Organic Chemistry, 88(24), 17565-17573. --INVALID-LINK--
-
Industrial Phase-Transfer Catalysis. PTC Organics. --INVALID-LINK--
-
Alcaide, B., & Almendros, P. (2014). Brønsted Base‐Catalyzed Enantioselective α‐Functionalization of Carbonyl Compounds Involving π‐Extended Enolates. The Chemical Record, 14(3), 487-505. --INVALID-LINK--
-
Wang, J., et al. (2013). Practical and stereoselective synthesis of β-amino sulfones from alkyl phenyl sulfones and N-(tert-butylsulfinyl) aldimines. The Journal of Organic Chemistry, 78(13), 6833-6838. --INVALID-LINK--
-
Enantioselective α-Functionalization of Carbonyl Compounds. Organic Chemistry Portal. --INVALID-LINK--
-
Trost, B. M., & Tracy, J. S. (2021). Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. The Journal of Organic Chemistry, 86(17), 11847-11857. --INVALID-LINK--
References
- 1. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 11. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: The Ramberg-Bäcklund Reaction of Benzyl Phenyl Sulfone
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry. It provides in-depth troubleshooting advice and frequently asked questions regarding the effect of base choice on the Ramberg-Bäcklund reaction of benzyl phenyl sulfone, a key transformation for the synthesis of stilbenes.
Troubleshooting Guide
This section addresses common issues encountered during the Ramberg-Bäcklund reaction of this compound, with a focus on how the choice of base can influence the outcome.
Question 1: My reaction to synthesize trans-stilbene is giving a low yield and a mixture of E/Z isomers. How can I improve the stereoselectivity and yield?
Answer:
Low yield and poor stereoselectivity in the synthesis of trans-stilbene from this compound often stem from an inappropriate choice of base or suboptimal reaction conditions. The formation of the thermodynamically more stable E-isomer (trans-stilbene) is favored by the use of strong bases.[1][2][3]
Causality Behind Base Choice:
The mechanism of the Ramberg-Bäcklund reaction involves the initial deprotonation of the α-carbon, followed by intramolecular cyclization to form a thiirane dioxide intermediate, which then extrudes sulfur dioxide to yield the alkene.[4] With strong bases, an equilibrium can be established that allows for the epimerization of the initially formed cis-substituted thiirane dioxide to the more stable trans-substituted intermediate.[2] This trans intermediate then stereospecifically decomposes to the E-alkene.[1]
Recommendations:
-
Base Selection: Employ a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu). This base is sufficiently strong to promote the epimerization of the thiirane dioxide intermediate, leading to a higher proportion of the desired E-stilbene.[1][3]
-
Solvent: Use an aprotic solvent like tetrahydrofuran (THF) or toluene. Protic solvents can interfere with the strong base and may lead to side reactions.
-
Temperature: While the reaction can often be run at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC to avoid decomposition of the product.
Question 2: I am attempting to synthesize cis-stilbene, but the major product is always the trans-isomer. What conditions favor the formation of the Z-alkene?
Answer:
The preferential formation of the Z-alkene (cis-stilbene) in the Ramberg-Bäcklund reaction is kinetically controlled and is generally favored by the use of weaker bases.[2][5]
Mechanistic Insight:
With weaker bases, the deprotonation of the α-carbon is the rate-determining step, and the subsequent cyclization and extrusion of sulfur dioxide occur rapidly.[2] There is less opportunity for the episulfone intermediate to epimerize to the more stable trans form, thus preserving the initial stereochemistry of the cyclization, which often favors the cis product.[2] For certain substituted diarylsulfones, high Z-selectivity has been observed even with strong bases under Meyers conditions, suggesting a more complex mechanistic pathway may be at play in those specific cases.[5][6][7]
Recommendations:
-
Base Selection: Weaker bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent system (e.g., aqueous dioxane or ethanol) are more likely to yield the Z-isomer as the major product.[1]
-
Meyers Modification: For some substituted benzyl phenyl sulfones, the Meyers modification (in situ halogenation and reaction) using KOH in tert-butanol and CCl₄ has surprisingly led to high Z-selectivity.[5] This is an advanced technique that may require optimization for your specific substrate.
Question 3: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What could be the issue?
Answer:
Incomplete conversion in the Ramberg-Bäcklund reaction can be attributed to several factors, primarily related to the base and the reaction setup.
Potential Causes and Solutions:
-
Insufficiently Strong Base: The pKa of the α-protons of this compound is such that a sufficiently strong base is required for efficient deprotonation. If you are using a weak base and the reaction is stalling, consider switching to a stronger base like potassium tert-butoxide.
-
Base Degradation: Strong bases, particularly alkali metal alkoxides, are sensitive to moisture and carbon dioxide. Ensure that your base is fresh and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Poor Solubility: The sulfone and/or the base may not be sufficiently soluble in the chosen solvent. This can hinder the reaction rate. Ensure you are using an appropriate solvent that can dissolve all reactants. For instance, THF is a good choice for reactions involving potassium tert-butoxide.
-
Steric Hindrance: While not a major issue for this compound itself, highly substituted analogs may react more slowly due to steric hindrance around the acidic protons. In such cases, a less hindered but still strong base might be beneficial, or longer reaction times and elevated temperatures may be necessary.
Question 4: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation in the Ramberg-Bäcklund reaction of this compound can arise from the reactivity of the base or from alternative reaction pathways of the sulfone.
Common Side Reactions:
-
Elimination Reactions: If the sulfone possesses β-hydrogens on the alkyl chain, β-elimination can compete with the Ramberg-Bäcklund rearrangement, especially with strong, hindered bases. For this compound, this is less of a concern.
-
Over-halogenation: In the Meyers modification, di- or poly-halogenation of the sulfone can occur, leading to undesired byproducts.[8] Careful control of the stoichiometry of the halogenating agent is crucial.
-
Reaction with Solvent: Strong bases can react with certain solvents. For example, using potassium tert-butoxide in a protic solvent like ethanol will lead to a trans-etherification reaction, generating potassium ethoxide, a different base.
-
Oxidative Cleavage: In the presence of oxygen, the carbanion intermediate can undergo oxidative cleavage.[8] It is therefore important to perform the reaction under an inert atmosphere.
Minimization Strategies:
-
Use a non-nucleophilic, sterically hindered base like potassium tert-butoxide to disfavor substitution reactions.
-
Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
-
Choose a solvent that is unreactive towards the base under the reaction conditions.
-
Carefully control the stoichiometry of reagents, especially in modified procedures like the Meyers reaction.
Data Summary: Base Choice and Stereoselectivity
The following table provides a qualitative summary of the expected outcomes when using different bases for the Ramberg-Bäcklund reaction of α-halothis compound.
| Base | Base Strength | Typical Product | Predominant Isomer | Notes |
| Potassium tert-butoxide (KOtBu) | Strong, Hindered | Stilbene | E (trans) | Favors thermodynamic control through epimerization of the intermediate.[1][3] |
| Sodium Hydroxide (NaOH) | Weaker, Less Hindered | Stilbene | Z (cis) | Favors kinetic control, often leading to the cis-isomer.[1] |
| Potassium Hydroxide (KOH) | Weaker, Less Hindered | Stilbene | Z (cis) | Similar to NaOH, favors the kinetically controlled product.[2] |
Experimental Protocols
Protocol 1: Synthesis of trans-Stilbene using Potassium tert-Butoxide
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add α-chlorothis compound (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the sulfone.
-
Add potassium tert-butoxide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain trans-stilbene.
Protocol 2: Synthesis of cis-Stilbene using Sodium Hydroxide
-
In a round-bottom flask, dissolve α-chlorothis compound (1.0 eq) in a mixture of dioxane and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water dropwise to the sulfone solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to isolate cis-stilbene.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Ramberg-Bäcklund reaction?
A1: The base plays a crucial role in initiating the reaction by abstracting an acidic α-proton from the sulfone, generating a carbanion.[4] This carbanion then acts as an intramolecular nucleophile, attacking the carbon bearing the halogen to form a three-membered episulfone ring.[4] The strength and nature of the base can also influence the stereochemical outcome of the reaction.[1][2][5]
Q2: How does the pKa of the base influence the reaction?
A2: The pKa of the conjugate acid of the base determines its strength. A base with a high pKa (meaning its conjugate acid is very weak) is a strong base. For the Ramberg-Bäcklund reaction, a base must be strong enough to deprotonate the α-carbon of the sulfone. The acidity of these protons is enhanced by the electron-withdrawing sulfonyl group. Stronger bases, such as potassium tert-butoxide (pKa of t-BuOH is ~18), are more effective at deprotonation and can also promote the epimerization of the thiirane dioxide intermediate, leading to the thermodynamic product.[1] Weaker bases, like sodium hydroxide (pKa of H₂O is ~15.7), may lead to a kinetically controlled reaction, favoring the cis-alkene.[1]
Q3: What is the difference between a hindered and a non-hindered base in this context?
A3: A hindered base, like potassium tert-butoxide, has bulky alkyl groups surrounding the basic atom. This steric bulk makes it a poor nucleophile but an effective proton abstractor. This is advantageous in reactions where nucleophilic substitution is a potential side reaction. A non-hindered base, such as sodium hydroxide, is smaller and can act as both a base and a nucleophile. In the Ramberg-Bäcklund reaction of this compound, the use of a hindered base is generally preferred to minimize potential nucleophilic attack at other sites in the molecule.
Q4: Can I use other bases like lithium diisopropylamide (LDA) or sodium hydride (NaH)?
A4: While very strong bases like LDA and NaH are capable of deprotonating the sulfone, their use may be less common or require specific conditions. LDA is a very strong, non-nucleophilic base that could be effective, but its high reactivity might lead to undesired side reactions if not carefully controlled. NaH is a strong base but is often used as a slurry due to its poor solubility, which can lead to heterogeneous reaction conditions and potentially slower reaction rates. For this compound, potassium tert-butoxide generally provides a good balance of reactivity and selectivity.
Q5: What is the Meyers modification of the Ramberg-Bäcklund reaction?
A5: The Meyers modification is a one-pot procedure that avoids the pre-synthesis of the α-halosulfone.[2] The sulfone is treated with a base in the presence of a halogenating agent, typically carbon tetrachloride (CCl₄) or another perhaloalkane.[2] This generates the α-halosulfone in situ, which then undergoes the Ramberg-Bäcklund rearrangement. This modification can be convenient but may introduce side reactions related to the halogenating agent and the potential for over-halogenation.[2][8]
Visualizations
Caption: General mechanism of the Ramberg-Bäcklund reaction.
Caption: Decision workflow for base selection based on desired stilbene isomer.
References
- 1. chemistry-chemists.com [chemistry-chemists.com]
- 2. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 5. Unexpected Z-stereoselectivity in the Ramberg-Bäcklund reaction of diarylsulfones leading to cis-stilbenes: the effect of aryl substituents and application in the synthesis of the integrastatin nucleus [organic-chemistry.org]
- 6. Unexpected Z-stereoselectivity in the Ramberg–Bäcklund reaction of diarylsulfones leading to cis-stilbenes: the effect of aryl substituents and application in the synthesis of the integrastatin nucleus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Unexpected Z-stereoselectivity in the Ramberg-Bäcklund reaction of diarylsulfones leading to cis-stilbenes: the effect of aryl substituents and application in the synthesis of the integrastatin nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Optimization for Benzyl Phenyl Sulfone Mediated Reactions
Welcome to the technical support center for benzyl phenyl sulfone mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing reaction temperatures. This compound is a versatile reagent known for its excellent thermal stability, making it a valuable tool in organic synthesis.[1] However, achieving high yields and selectivity often hinges on precise temperature control. This guide will help you navigate common challenges and unlock the full potential of your reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by potential causes and actionable solutions, grounded in chemical principles.
Problem 1: Low or No Product Formation
Question: I am not observing any significant formation of my desired product in a reaction involving the deprotonation of this compound followed by alkylation. What are the likely temperature-related causes?
Answer:
Low or no product formation in these reactions is frequently tied to issues with the initial deprotonation step, which is highly temperature-sensitive.
Potential Causes & Solutions:
-
Incomplete Deprotonation: The acidity of the benzylic protons of this compound requires a strong base for efficient removal.[2] The temperature at which you perform this deprotonation is critical.
-
Insight: Many strong bases, like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), require cryogenic temperatures (typically -78 °C) to ensure the stability of the base and the resulting carbanion.[3][4] At higher temperatures, the base can degrade or react with the solvent.
-
Solution: Ensure your reaction is cooled to an appropriate temperature before the addition of the base. A dry ice/acetone bath (-78 °C) is standard for many lithium amide bases.[3] Use a calibrated low-temperature thermometer to verify the internal reaction temperature.
-
-
Carbanion Instability: The this compound carbanion, while resonance-stabilized, can be unstable at elevated temperatures, leading to decomposition or undesired side reactions before your electrophile is added.
-
Insight: The thermal stability of the carbanion is solvent-dependent. In some cases, prolonged exposure to even moderately low temperatures can lead to degradation.
-
Solution: Add the electrophile at the same low temperature at which the deprotonation was performed. Maintain this temperature for a sufficient period to allow for the reaction to proceed before slowly warming to room temperature. A stepwise increase in temperature can sometimes be beneficial.
-
-
Kinetic vs. Thermodynamic Control: For substituted benzyl phenyl sulfones, deprotonation can occur at multiple sites. Low temperatures favor the formation of the kinetic product (the most rapidly formed carbanion), while higher temperatures can lead to an equilibrium mixture favoring the thermodynamic product (the most stable carbanion).[3]
-
Insight: If your desired product relies on the kinetic carbanion, maintaining a low temperature is crucial to prevent rearrangement to the more stable thermodynamic carbanion.[3]
-
Solution: Use a strong, sterically hindered base like LDA at -78 °C to favor the kinetic enolate. Avoid allowing the reaction to warm up before the addition of the electrophile.
-
Problem 2: Formation of Multiple Products and Poor Selectivity
Question: My reaction is producing a mixture of isomers or unexpected side products. How can temperature optimization improve selectivity?
Answer:
Poor selectivity is a common challenge that can often be mitigated by carefully controlling the reaction temperature, particularly in reactions that can proceed through different pathways, such as the Julia-Kocienski olefination or Ramberg-Bäcklund reaction.
Potential Causes & Solutions:
-
Competing Reaction Pathways: this compound derivatives are precursors in various named reactions. For example, in the Julia-Kocienski olefination, the stereochemical outcome (E/Z selectivity) of the resulting alkene can be temperature-dependent.[5][6]
-
Insight: At higher temperatures, the elimination step may proceed through a non-concerted mechanism, leading to a loss of stereocontrol.[5] Lower temperatures often favor a specific transition state, enhancing the selectivity for one isomer.
-
Solution: For reactions like the Julia-Kocienski olefination, running the reaction at a lower temperature can increase the E/Z selectivity.[5][7] It is advisable to screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C) to find the optimal balance between reaction rate and selectivity.
-
-
Smiles Rearrangement: In some cases, this compound derivatives can undergo a Truce-Smiles rearrangement, an intramolecular nucleophilic aromatic substitution.[8][9] This is often a thermally activated process.
-
Insight: The Smiles rearrangement involves the formation of a Meisenheimer complex, and the energy barrier for this rearrangement can be overcome at higher temperatures.[8]
-
Solution: If the Smiles rearrangement is an undesired side reaction, maintaining a lower reaction temperature throughout the process is crucial. If the rearrangement is the desired pathway, a higher temperature may be necessary.[10][11]
-
-
Elimination vs. Substitution: When the this compound carbanion reacts with an electrophile, there can be a competition between substitution (SN2) and elimination (E2) pathways, especially with secondary or sterically hindered electrophiles.
-
Insight: Higher temperatures generally favor elimination over substitution.
-
Solution: To favor the desired substitution product, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the deprotonation of this compound?
A1: The optimal temperature for deprotonation depends on the base and solvent used. For common strong bases like n-BuLi and LDA in THF, a temperature of -78 °C is a standard starting point.[3] This low temperature ensures the stability of the base and the resulting carbanion, minimizing side reactions. However, for some less common bases or solvent systems, the optimal temperature may vary. It is always recommended to consult the literature for specific examples or to perform an optimization screen.
Q2: How does temperature influence the E/Z selectivity in olefination reactions using this compound derivatives?
A2: In Julia-Kocienski type olefinations, lower temperatures generally favor the formation of the (E)-alkene.[5][12] This is because the reaction proceeds through a chelated transition state that is more ordered and favored at lower temperatures. As the temperature increases, the reaction may proceed through a higher-energy, non-chelated transition state, leading to a mixture of (E) and (Z) isomers.[7]
Q3: Can running the reaction at a higher temperature increase the reaction rate without compromising the product?
A3: While increasing the temperature will generally increase the reaction rate, it can also introduce several complications. These include decreased stability of intermediates, an increased rate of side reactions (like elimination or rearrangement), and reduced selectivity.[5] this compound itself is thermally stable, but the carbanions derived from it are not.[1] Therefore, any increase in temperature should be done cautiously and systematically, with careful monitoring of the reaction profile by techniques like TLC or LC-MS.
Q4: What are the signs that my reaction temperature is too high?
A4: Common indicators of an excessively high reaction temperature include:
-
A dark brown or black reaction mixture, suggesting decomposition.
-
The formation of multiple spots on a TLC plate that are difficult to separate.
-
Low isolated yield of the desired product, even if the starting material is consumed.
-
The presence of unexpected byproducts in your NMR or mass spectrometry data, such as those from elimination or rearrangement reactions.
Q5: How should I properly set up a low-temperature reaction?
A5: For a successful low-temperature reaction, you will need:
-
A well-insulated cooling bath (e.g., a Dewar flask).
-
A suitable cooling medium (e.g., dry ice/acetone for -78 °C, or an ice/salt mixture for temperatures between -10 and -20 °C).
-
An accurate low-temperature thermometer to monitor the internal reaction temperature.
-
An inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the strong base and carbanion by atmospheric moisture and oxygen.
-
Ensure all glassware is thoroughly dried before use.
Experimental Protocols
Protocol 1: General Procedure for Low-Temperature Deprotonation and Alkylation
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Dissolve this compound in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation.
-
Add the desired electrophile (1.0-1.2 equivalents) dropwise at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature, then proceed with a standard aqueous workup and purification.
Protocol 2: Screening for Optimal Reaction Temperature
-
Set up multiple small-scale reactions in parallel, each in a separate vial.
-
Charge each vial with the this compound substrate and solvent.
-
Cool each reaction to a different target temperature (e.g., -78 °C, -40 °C, -20 °C, 0 °C).
-
Add the base to each reaction, followed by the electrophile after the appropriate stirring time.
-
Maintain each reaction at its designated temperature for a set period (e.g., 2 hours).
-
Quench all reactions simultaneously and analyze the crude product mixture from each by a quantitative method (e.g., qNMR or LC-MS) to determine the yield and selectivity at each temperature.
Data Presentation
| Parameter | -78 °C | -40 °C | 0 °C | Room Temp. |
| Relative Rate | Slow | Moderate | Fast | Very Fast |
| Carbanion Stability | High | Moderate | Low | Very Low |
| Selectivity (Kinetic) | High | Moderate-High | Low | Very Low |
| Common Outcome | Favors kinetic product, high selectivity | Potential for mixed products | Favors thermodynamic product, risk of side reactions | Decomposition, low yield |
This table provides a generalized summary of the effect of temperature on key reaction parameters.
Visualizations
Reaction Workflow
Caption: General workflow for a this compound mediated reaction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common temperature-related issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 6. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for C-S Coupling in Benzyl Sulfone Synthesis
Welcome to our dedicated technical support center for the synthesis of benzyl sulfones via C-S coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, empowering you to overcome challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and challenges encountered during the synthesis of benzyl sulfones.
Q1: My C-S coupling reaction to form a benzyl sulfone is not working. What are the most common culprits?
A1: Low or no yield in benzyl sulfone synthesis is a frequent issue. The most common causes can be categorized as follows:
-
Catalyst Inactivity: The chosen catalyst (e.g., Palladium, Copper, or Nickel-based) may be inappropriate for your specific substrates, or it may have degraded due to improper storage or handling.
-
Sub-optimal Reaction Conditions: The base, solvent, temperature, and reaction time are all critical parameters that need to be carefully optimized for your particular benzyl halide and sulfinate salt.
-
Poor Substrate Quality: Impurities in your starting materials, particularly the sulfinate salt, can poison the catalyst. Ensure your reagents are pure and dry.
-
Atmospheric Contamination: Many C-S coupling reactions are sensitive to oxygen and moisture. Inadequate degassing of the solvent and reaction vessel can significantly hinder the catalytic cycle.
Q2: I'm observing significant side-product formation. What are the likely unwanted reactions?
A2: The formation of side-products is a common challenge. Key unwanted reactions include:
-
Homocoupling: You might observe the formation of bibenzyl from your benzyl halide or a disulfide from your sulfinate salt. This often points to issues with the catalytic cycle, such as slow reductive elimination.
-
Reduction of the Benzyl Halide: The benzyl halide can be reduced to the corresponding toluene derivative, especially if a strong reducing agent is present or if the reaction conditions favor a reductive pathway.
-
Ligand-Related Side Products: In some palladium-catalyzed reactions, aryl-aryl exchange between the substrate and a phosphine ligand can occur, leading to undesired sulfones.[1]
Q3: Which catalyst system—Palladium, Copper, or Nickel—is best for my benzyl sulfone synthesis?
A3: The "best" catalyst is highly dependent on your specific substrates and desired reaction conditions. Here's a general guideline:
-
Palladium-based catalysts are often highly efficient and versatile, with a broad substrate scope.[2][3][4] They are particularly useful for coupling with a variety of benzyl halides and sulfinates. However, they can be more expensive and sensitive to air and moisture.
-
Copper-based catalysts are a more economical option and can be very effective, especially for coupling aryl iodides.[5][6][7] They often require ligands like 1,10-phenanthroline to achieve high yields.[5]
-
Nickel-based catalysts are also a cost-effective alternative and can be particularly useful for coupling with less reactive aryl chlorides.[8][9] They can also be used in photoredox dual catalytic systems for room temperature reactions.[8]
Troubleshooting Guide
This section provides a more in-depth look at specific problems and their solutions, grounded in the reaction mechanisms.
Problem 1: Low to No Product Yield
| Possible Cause | Explanation | Suggested Solution |
| Catalyst System Incompatibility | The chosen catalyst, ligand, and base combination may not be optimal for your specific benzyl halide and sulfinate salt. For instance, bulky ligands that are effective for aryl halides might hinder the reaction with sterically demanding benzyl halides. | Screen Catalysts and Ligands: If using a palladium catalyst, try different phosphine ligands (e.g., XantPhos, DPEphos).[1][4] For copper-catalyzed reactions, consider ligands like 1,10-phenanthroline or various amide-based ligands.[5][7] Vary the Base: The choice of base is crucial. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[3] The base not only acts as a proton scavenger but can also influence the catalyst's activity.[3] Switch the Metal: If palladium is failing, consider a copper or nickel-based system, which may offer different reactivity profiles.[5][8] |
| Poor Quality of Sulfinate Salt | Sulfinate salts can be hygroscopic and prone to oxidation. Water can interfere with the catalytic cycle, and oxidized impurities can poison the catalyst. | Purify and Dry the Sulfinate Salt: Recrystallize the sulfinate salt if necessary and dry it thoroughly under vacuum before use. Use a Sulfinate Surrogate: Consider using a more stable precursor that generates the sulfinate in situ, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[1][10] |
| Reaction Temperature Too Low | C-S coupling reactions often require elevated temperatures to drive the catalytic cycle, particularly the reductive elimination step. | Increase the Reaction Temperature: Incrementally increase the temperature, for example, from 80°C to 110°C. Monitor for product formation and potential decomposition. |
| Inadequate Inert Atmosphere | Oxygen can oxidize the active catalyst (e.g., Pd(0) to Pd(II)) and phosphine ligands, rendering them inactive. | Improve Degassing Technique: Use a robust degassing method such as three freeze-pump-thaw cycles. Use an Efficient Purge: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
Problem 2: Significant Homocoupling of the Benzyl Halide
This side reaction suggests that the rate of transmetalation of the sulfinate to the metal center is slow compared to other pathways.
Troubleshooting Workflow for Homocoupling
References
- 1. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzyl Sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. An efficient copper catalyst for the formation of sulfones from sulfinic acid salts and aryl iodides. (2002) | Jeremy M. Baskin | 202 Citations [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrochemistry Enabled Nickel‐Catalyzed Selective C−S Bond Coupling Reaction | Scilit [scilit.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to Leaving Groups in Sulfone-Based Reactions: A Comparative Study
For researchers, synthetic chemists, and professionals in drug development, the sulfone functional group is a cornerstone of modern organic synthesis. Its utility in forming carbon-carbon bonds and its prevalence in pharmacologically active molecules are well-documented. However, the success of many sulfone-based reactions hinges critically on the choice of the leaving group. This guide provides an in-depth comparative analysis of common leaving groups, supported by experimental data and detailed protocols, to empower scientists in making informed decisions for their synthetic strategies.
The Decisive Role of the Leaving Group in Sulfone Chemistry
The sulfonyl group (R-S(=O)₂-R') is a powerful electron-withdrawing moiety, rendering adjacent protons acidic and making the sulfone itself a potential leaving group in various transformations. The efficacy of a leaving group is fundamentally tied to its ability to stabilize the negative charge it takes on after bond cleavage. In the context of sulfones, this translates to the stability of the resulting sulfinate (RSO₂⁻) or sulfonate (RSO₃⁻) anion.
A superior leaving group is the conjugate base of a strong acid.[1][2] This stability is often achieved through resonance delocalization of the negative charge across the oxygen atoms and inductive effects from the rest of the molecule.[3][4] This principle governs the reactivity hierarchy in reactions like nucleophilic substitutions and eliminations.
This guide will focus on two major classes of sulfone-based reactions where the leaving group is paramount:
-
Reactions where the entire sulfonyl moiety acts as the leaving group , such as in the Julia-Kocienski Olefination.
-
Reactions where a group attached to the sulfonyl moiety departs , such as in nucleophilic substitutions involving sulfonate esters (e.g., tosylates, mesylates, triflates).
Comparative Analysis of Common Sulfonate Leaving Groups
In many applications, alcohols are converted into sulfonate esters to transform a poor leaving group (-OH) into an excellent one.[5] The most common sulfonate esters are mesylates, tosylates, and triflates. Their leaving group ability is directly correlated with the acidity of their conjugate acids.[3]
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Sₙ2 Rate |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -14.7[3][6] | 56,000[3] |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5[3] | 0.70[3] |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9[3][7] | 1.00[3] |
Key Insights:
-
Triflate (-OTf) is an exceptionally potent leaving group due to the powerful inductive electron-withdrawing effect of the trifluoromethyl group, which extensively stabilizes the resulting anion.[3] This makes it the group of choice for reactions with unreactive substrates or when extremely fast reaction rates are necessary.[3]
-
Tosylate (-OTs) offers a good balance of reactivity and practicality. It is a crystalline solid, making it easy to handle, and is less expensive than triflate precursors.[4] The tosylate anion is well-stabilized by resonance across the sulfonate group and the aromatic ring.[4]
-
Mesylate (-OMs) is another widely used, cost-effective option. While less reactive than tosylate and significantly less so than triflate, it is sufficient for a broad range of transformations.[3] Its smaller size can sometimes be advantageous in sterically hindered systems.
The established order of reactivity, Triflate > Tosylate > Mesylate , is a direct reflection of the stability of the corresponding anions.[3]
Experimental Workflow for Comparing Sulfonate Leaving Groups
A standard method for quantitatively comparing these leaving groups is through solvolysis reactions, where the solvent acts as the nucleophile. By measuring the reaction rates under identical conditions, a direct comparison can be made.[3]
Caption: Workflow for comparing sulfonate leaving group abilities.
Case Study: Leaving Groups in the Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful and widely used modification of the classical Julia olefination for synthesizing alkenes, particularly E-alkenes, with high stereoselectivity.[8][9] This reaction involves the coupling of a heteroaryl sulfone with a carbonyl compound.[10] The nature of the heteroaryl sulfone is critical, as it must facilitate the reaction sequence and act as a good leaving group in the final elimination step.[11]
The most commonly employed sulfones in this reaction are benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.[12]
Caption: Simplified mechanism of the Julia-Kocienski olefination.
Comparative Performance: BT-Sulfones vs. PT-Sulfones
| Sulfone Type | Common Abbreviation | Key Characteristics | Typical Selectivity |
| Benzothiazol-2-yl sulfone | BT-SO₂R | One of the first effective groups for the modified Julia reaction. Prone to self-condensation under basic conditions.[13][14] | Good E-selectivity. |
| 1-Phenyl-1H-tetrazol-5-yl sulfone | PT-SO₂R | Generally provides higher E-selectivity than BT-sulfones.[11] Less prone to self-condensation.[14] | Excellent E-selectivity.[8] |
| 1-tert-Butyl-1H-tetrazol-5-yl sulfone | TBT (or PT) | The tert-butyl group can further reduce self-condensation. Often used to improve yields and selectivity.[13][15] | High E-selectivity.[15] |
| Pyridin-2-yl sulfone | Py-SO₂R | Notably used to achieve high Z-selectivity, a reversal of the typical outcome.[11] | High Z-selectivity.[11] |
The superior performance of PT and TBT sulfones in achieving high E-selectivity is a key reason for their widespread adoption in complex molecule synthesis.[8][13] The mechanism involves an intramolecular attack of an alkoxide intermediate on the heteroaromatic ring, followed by a Smiles rearrangement and elimination.[8] The electronic properties and steric profile of the heteroaryl group dictate the kinetics and stereochemical outcome of this process.
Case Study: The Ramberg-Bäcklund Reaction
The Ramberg-Bäcklund reaction is another cornerstone transformation that utilizes a sulfone, converting α-halosulfones into alkenes via treatment with a base.[16][17] The reaction proceeds through the formation of an unstable three-membered episulfone (thiirane dioxide) intermediate, which then extrudes sulfur dioxide (SO₂) to form the C=C double bond.[16][17]
In this reaction, the entire -SO₂- group is the leaving group, but the initial intramolecular cyclization requires the displacement of a halide. The rate of this key step is dependent on the halide's ability as a leaving group, following the expected trend: I > Br > Cl .[18]
Caption: Key steps of the Ramberg-Bäcklund reaction.
The reaction's stereochemical outcome can be influenced by the strength of the base used, with weaker bases often favoring Z-alkenes and stronger bases favoring the thermodynamically more stable E-alkenes.[19][20]
Experimental Protocol: Julia-Kocienski Olefination
This protocol provides a representative procedure for the Julia-Kocienski olefination, highlighting the critical steps and considerations for execution. This specific example is adapted from a literature procedure for coupling a PT-sulfone with an aldehyde.[8]
Objective: To synthesize an alkene via the coupling of a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone and an aldehyde.
Materials:
-
PT-sulfone (1.0 equiv)
-
Anhydrous dimethoxyethane (DME)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)
-
Aldehyde (e.g., cyclohexanecarboxaldehyde) (1.5 equiv)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Causality: Anhydrous conditions are crucial as the strong base (KHMDS) and the intermediate carbanion are highly sensitive to moisture.
-
-
Sulfone Solution: Dissolve the PT-sulfone (10.0 mmol) in anhydrous DME (40 mL) in the flask.
-
Cooling: Cool the solution to -55 °C using an appropriate cooling bath (e.g., an acetonitrile/dry ice slush).
-
Deprotonation: In a separate flame-dried flask, prepare a solution of KHMDS (11.0 mmol) in anhydrous DME (20 mL). Transfer this solution dropwise via cannula to the stirred sulfone solution over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Observation: The solution typically turns a yellow-orange to dark brown color upon formation of the sulfonyl-stabilized carbanion.[8]
-
-
Anion Formation: Stir the resulting dark brown solution at -55 °C for 60-70 minutes.
-
Carbonyl Addition: Add the neat aldehyde (15.0 mmol) dropwise to the reaction mixture over 5 minutes.
-
Observation: The color of the solution often lightens to a pale yellow upon addition and reaction of the aldehyde.[8]
-
-
Reaction Progression: Stir the mixture at -55 °C for 1 hour.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to ambient temperature. Stir overnight. Quench the reaction by adding water (5 mL) and continue stirring for 1 hour.
-
Workup: Dilute the mixture with diethyl ether (150 mL) and transfer to a separatory funnel. Wash with water (200 mL). Extract the aqueous phase with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with water (3 x 50 mL) and then brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.
-
Final Product: Purify the resulting crude oil by column chromatography on silica gel to yield the desired alkene.[8]
Conclusion and Future Outlook
The strategic selection of a leaving group is a critical parameter that dictates the efficiency, rate, and outcome of numerous sulfone-based reactions. For nucleophilic substitutions, the triflate group offers unparalleled reactivity, while tosylates and mesylates provide a practical and effective balance for a wide range of applications. In the context of modern olefination reactions, heteroaryl sulfones, particularly PT- and TBT-sulfones, have become indispensable for achieving high E-selectivity in the Julia-Kocienski reaction, whereas pyridyl sulfones offer a route to Z-isomers.
As synthetic organic chemistry continues to evolve, the development of new sulfone-based reagents with tailored leaving group properties will undoubtedly unlock novel transformations and provide more efficient pathways to complex molecular targets, furthering advancements in medicine and materials science.
References
- 1. Are triflate, tosylate and mesylate the only good leaving groups? | Filo [askfilo.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Triflic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations [mdpi.com]
- 11. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 12. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. sioc.cas.cn [sioc.cas.cn]
- 15. Julia olefination - Wikipedia [en.wikipedia.org]
- 16. Ramberg-Backlund Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 18. chemistry-chemists.com [chemistry-chemists.com]
- 19. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 20. organicreactions.org [organicreactions.org]
A Comparative Guide to the Validation of Benzyl Phenyl Sulfone Purity by HPLC and NMR
In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. Benzyl phenyl sulfone (CAS 3112-88-7), a versatile sulfone compound, serves as a critical intermediate in the synthesis of pharmaceuticals, such as sulfonamide drugs, and as a sulfonating agent in polymer chemistry.[1] Given its role, ensuring its purity is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity validation of this compound.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond procedural lists to explain the rationale behind experimental choices, grounding every protocol in the principles of scientific integrity and self-validation, in alignment with international standards such as those from the International Council for Harmonisation (ICH).[2][3][4][5]
The Imperative of Orthogonal Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, employing methods with different separation and detection principles, is essential for a robust and reliable purity assessment. HPLC excels at separating and quantifying impurities with different polarities, while NMR provides unparalleled structural information and can quantify the analyte against a certified internal standard without needing a reference standard of the analyte itself—a technique known as quantitative NMR (qNMR).[6][7][8][9]
Section 1: Purity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is a workhorse in pharmaceutical analysis for its high resolving power, sensitivity, and suitability for non-volatile compounds.[10] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice, separating compounds based on their hydrophobicity.
Causality Behind Experimental Choices
The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation of this compound from potential process-related impurities and degradation products. The synthesis of this compound can involve reactants like benzyl alcohol, sulfinyl chlorides, or the coupling of benzylic carbonates with sodium arenesulfinates.[11] Potential impurities could therefore include unreacted starting materials, by-products from side reactions (e.g., benzyl phenyl sulfide from incomplete oxidation), or isomers.
A typical RP-HPLC method for a moderately polar compound like this compound would utilize a C18 column, which provides a non-polar stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a balance between retention time and resolution. Gradient elution is often preferred over isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and quantified within a reasonable runtime. UV detection is suitable as the phenyl groups in this compound provide strong chromophores.
Experimental Protocol: RP-HPLC Method for this compound
This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by pharmacopeias like the USP.[12][13][14]
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
System Suitability: Before sample analysis, inject a standard solution of this compound five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plate count is > 2000. These criteria ensure the precision and performance of the chromatographic system.[14]
Data Presentation and Interpretation
The purity of the this compound is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Specification | Typical Result |
| Retention Time | Approx. 10.5 min | 10.52 min |
| Purity (Area %) | ≥ 99.5% | 99.8% |
| Relative Retention Time (RRT) of Impurity 1 | ~0.8 | Benzyl Phenyl Sulfide |
| Relative Retention Time (RRT) of Impurity 2 | ~1.2 | Process-related impurity |
This table presents hypothetical data for illustrative purposes.
HPLC Workflow Diagram
Caption: A streamlined workflow for HPLC purity analysis.
Section 2: Structural Confirmation and Absolute Quantification by NMR Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and has gained significant traction for quantitative purposes (qNMR).[8] Its primary advantage is that the signal intensity is directly proportional to the number of nuclei, allowing for purity determination against an internal standard without the need for a specific reference standard of the analyte.[8]
Causality Behind Experimental Choices
For this compound, ¹H NMR is the most informative nucleus due to its high natural abundance and sensitivity.[6] The spectrum provides a unique fingerprint of the molecule, with distinct signals for the aromatic protons and the methylene bridge protons. The choice of a deuterated solvent is critical; it must completely dissolve both the analyte and the internal standard, and its residual peaks should not overlap with signals of interest. Chloroform-d (CDCl₃) is a common and suitable choice.
For qNMR, the selection of an internal standard is crucial. It must be stable, non-volatile, have a known purity, and possess signals that are in a clear region of the spectrum. Maleic anhydride or dimethyl sulfone are suitable candidates. The experiment must be conducted under conditions that ensure accurate integration, which includes a sufficiently long relaxation delay (D1) to allow for complete relaxation of all protons between scans.
Experimental Protocol: ¹H qNMR for this compound
Instrumentation:
-
A high-resolution NMR spectrometer (400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of a certified internal standard (e.g., maleic anhydride, purity ≥ 99.5%) into a vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition Parameters:
-
Pulse Program: Standard single-pulse (e.g., zg30)
-
Relaxation Delay (D1): 30 seconds (to ensure full T1 relaxation)
-
Number of Scans: 8 to 16
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~4 seconds
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz) and perform Fourier transformation.
-
Phase and baseline correct the spectrum carefully.
-
Integrate a well-resolved signal from this compound (e.g., the singlet from the CH₂ group) and a signal from the internal standard (e.g., the singlet from the two protons of maleic anhydride).
Data Presentation and Interpretation
The purity of this compound can be calculated using the following formula:
Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | d | 2H | Aromatic protons ortho to SO₂ |
| ~7.6-7.5 | m | 3H | Other phenylsulfonyl protons |
| ~7.3-7.2 | m | 5H | Benzyl ring protons |
| ~4.3 | s | 2H | Methylene protons (-CH₂-) |
This table is based on typical chemical shifts for this structural motif.[15]
NMR Data Analysis Workflow
Caption: Workflow for quantitative NMR (qNMR) analysis.
Comparative Summary: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on polarity | Nuclear spin resonance, structural information |
| Primary Use | Separation and quantification of impurities | Structural confirmation and absolute quantification |
| Sensitivity | High (ppm to ppb levels) | Lower (typically requires mg of sample) |
| Reference Standard | Requires a reference standard of the analyte for quantification | Uses an internal standard for absolute quantification |
| Throughput | Moderate (20-30 min per sample) | High (5-10 min per sample, excluding D1 delay) |
| Destructive | Yes (sample is consumed) | No (sample can be recovered) |
| Information | Purity (area %), retention times | Purity (%w/w), unambiguous structure |
Conclusion and Recommendations
Both HPLC and NMR are powerful and essential techniques for the validation of this compound purity. They provide complementary information and, when used in conjunction, offer a comprehensive and robust assessment of the compound's quality.
-
For routine quality control and release testing, a validated RP-HPLC method is highly recommended due to its high sensitivity for detecting and quantifying process-related impurities and degradation products.
-
For the certification of reference materials or for definitive purity assignment, ¹H qNMR is the superior method. It provides an absolute measure of purity that is traceable to a primary standard and simultaneously confirms the identity of the compound.
In a regulated environment, an integrated approach is the gold standard. HPLC should be used to establish the impurity profile, demonstrating that all impurities are well-separated from the main component. NMR should then be used to confirm the structure and provide an accurate, absolute purity value. This dual validation strategy ensures the highest level of scientific integrity and confidence in the quality of this compound for its intended applications in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. starodub.nl [starodub.nl]
- 6. emerypharma.com [emerypharma.com]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rssl.com [rssl.com]
- 9. researchgate.net [researchgate.net]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. Benzyl Sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 12. usp.org [usp.org]
- 13. agilent.com [agilent.com]
- 14. dsdpanalytics.com [dsdpanalytics.com]
- 15. This compound(3112-88-7) 1H NMR [m.chemicalbook.com]
A Researcher's Guide to E/Z Selectivity in Sulfone-Based Olefination Reactions
For researchers and professionals in organic synthesis and drug development, the stereoselective construction of carbon-carbon double bonds is a cornerstone of molecular design. Among the arsenal of olefination methods, those based on sulfones, particularly the Julia-Kocienski and related reactions, offer a powerful and versatile platform. This guide provides an in-depth comparison of the E/Z selectivity achievable with different sulfone activating groups, supported by mechanistic insights and experimental data, to empower chemists in selecting the optimal reagent for their synthetic targets.
The Evolution of Sulfone-Based Olefinations: From Two-Pot to One-Pot Wonders
The classical Julia-Lythgoe olefination, first reported by Marc Julia and Jean-Marc Paris in 1973, laid the groundwork for modern sulfone-based alkene syntheses.[1][2] This multi-step process, involving the reaction of a phenyl sulfone with a carbonyl compound followed by functionalization and reductive elimination, is renowned for its high (E)-selectivity.[1][3] However, the two-pot protocol and the use of harsh reducing agents like sodium amalgam spurred the development of more streamlined and milder alternatives.[4][5]
The advent of the "modified" or "one-pot" Julia olefination, notably the Julia-Kocienski reaction, revolutionized the field. By replacing the phenylsulfonyl group with a heteroaryl sulfone, the reaction pathway is significantly altered, enabling a single-step transformation under milder conditions.[2][5] The choice of the heteroaryl activating group has become a critical parameter for controlling the E/Z selectivity of the resulting alkene, a facet we will explore in detail.
Mechanistic Underpinnings of Selectivity
The stereochemical outcome of the modified Julia olefination is intricately linked to the reaction mechanism, which proceeds through a sequence of addition, rearrangement, and elimination steps.[1][4] The initial addition of the metalated sulfone to the aldehyde can form either a syn or anti β-alkoxysulfone intermediate.[6] The ratio of these diastereomers, influenced by factors like the counterion and solvent, plays a pivotal role in determining the final E/Z ratio, as the subsequent steps are stereospecific.[5][6][7]
Following the initial addition, a Smiles rearrangement occurs, leading to a sulfinate salt, which then undergoes β-elimination to furnish the alkene.[2] The geometry of the transition state in the elimination step is crucial for the final stereochemistry.
Caption: Generalized mechanistic pathway of the modified Julia olefination.
A Comparative Analysis of Sulfone Activating Groups
The choice of the heteroaryl sulfone is the most direct handle for influencing the E/Z selectivity of the olefination. Here, we compare the performance of the most commonly employed activating groups.
Benzothiazol-2-yl (BT) Sulfones: The Versatile Workhorse
Benzothiazolyl sulfones are among the most popular reagents for the modified Julia olefination.[2] They generally provide good yields and can be modulated to favor either the E or Z isomer, although often with moderate to good, rather than excellent, selectivity.
1-Phenyl-1H-tetrazol-5-yl (PT) and 1-tert-Butyl-1H-tetrazol-5-yl (TBT) Sulfones: Champions of E-Selectivity
The Julia-Kocienski olefination, a refinement of the modified Julia reaction, employs tetrazolyl sulfones, most notably 1-phenyl-1H-tetrazol-5-yl (PT) and 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones.[1][6] These reagents are renowned for their ability to deliver alkenes with very high E-selectivity.[2][8] This high stereoselectivity is attributed to a kinetically controlled, diastereoselective addition of the metalated sulfone to the aldehyde, which preferentially forms the anti-β-alkoxysulfone that stereospecifically decomposes to the (E)-alkene.[2] The sterically demanding phenyl or tert-butyl group on the tetrazole ring is thought to favor the transition state leading to the anti adduct.[6] Furthermore, PT-sulfones exhibit a reduced tendency for self-condensation compared to BT-sulfones.[6]
Pyridin-2-yl (PYR) Sulfones: A Route to Z-Alkenes
In contrast to the E-directing nature of tetrazolyl sulfones, pyridin-2-yl (PYR) sulfones have emerged as valuable reagents for achieving high Z-selectivity.[6] The ability of the pyridine nitrogen to chelate with the metal counterion is believed to favor a transition state that ultimately leads to the (Z)-alkene. This makes PYR sulfones a complementary tool for accessing the less thermodynamically stable alkene isomer.
Experimental Data: A Head-to-Head Comparison
The following table summarizes representative experimental data comparing the E/Z selectivity of different sulfones in olefination reactions with various aldehydes.
| Sulfone Type | Aldehyde | Base/Solvent | E/Z Ratio | Yield (%) | Reference |
| BT-SO₂R | n-Octanal | NaHMDS, THF | 72:28 | 70 | [9] |
| PT-SO₂R | Benzaldehyde | KHMDS, DME | >95:5 | - | [9] |
| PT-SO₂R | 2-Naphthaldehyde | LHMDS/MgBr₂·OEt₂, THF | 14:86 | - | [10] |
| PT-SO₂R | 2-Naphthaldehyde | KHMDS, THF, -78°C | 73:27 | - | [10] |
| TBT-SO₂R | Benzylic/Allylic Aldehydes | - | High Z-selectivity | - | [11] |
| PYR-SO₂R | Various Aldehydes | - | High Z-selectivity | - | [6] |
This table presents a selection of data to illustrate general trends. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for Julia-Kocienski Olefination (E-Selective)
-
To a solution of the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 equiv) in anhydrous THF or DME at -78 °C under an inert atmosphere, add a solution of KHMDS or LiHMDS (1.1 equiv) dropwise.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
Add a solution of the aldehyde (1.2 equiv) in anhydrous THF or DME dropwise.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Caption: Workflow for a typical Julia-Kocienski olefination.
Conclusion: Tailoring Selectivity to Your Synthetic Needs
The modified Julia olefination and its variants have become indispensable tools in modern organic synthesis. The ability to fine-tune the E/Z selectivity by judicious choice of the sulfone activating group provides chemists with a high degree of control over the stereochemical outcome of their reactions. While benzothiazolyl sulfones offer a versatile starting point, tetrazolyl sulfones are the reagents of choice for constructing E-alkenes with high fidelity. Conversely, when the synthesis demands the formation of a Z-alkene, pyridyl sulfones present a powerful solution. By understanding the mechanistic principles and leveraging the comparative data presented, researchers can confidently select the optimal sulfone-based olefination strategy to advance their synthetic endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Julia olefination - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations[v1] | Preprints.org [preprints.org]
- 8. m.youtube.com [m.youtube.com]
- 9. theses.gla.ac.uk [theses.gla.ac.uk]
- 10. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alkene Synthesis: Modern Alternatives to Benzyl Phenyl Sulfone
Introduction: Beyond the Classical Julia Olefination
The carbon-carbon double bond is a cornerstone of organic synthesis, forming the structural backbone of countless pharmaceuticals, agrochemicals, and materials. For decades, the Julia-Lythgoe olefination, which utilizes benzyl phenyl sulfone and its derivatives, has been a reliable tool for their construction.[1] This classical method involves the addition of a metalated phenyl sulfone to a carbonyl compound, followed by functionalization of the resulting alcohol and a reductive elimination step, often employing harsh reagents like sodium amalgam.[1][2] While effective, this multi-step process and the requirement for aggressive reducing agents have driven the development of more efficient, milder, and stereoselective alternatives.
This guide provides an in-depth comparison of the preeminent modern reagents that have largely superseded the classical use of this compound. We will explore the mechanistic nuances, practical advantages, and comparative performance of the Julia-Kocienski reagents, the silicon-based Peterson olefination, and the venerable Wittig reaction. Our focus will be on the causality behind experimental choices, empowering researchers to select the optimal tool for their specific synthetic challenge.
The Evolution of Sulfone Chemistry: The Julia-Kocienski Olefination
The most significant advancement in sulfone-based alkene synthesis is the Julia-Kocienski olefination.[3][4][5] This modification transforms the cumbersome, multi-step classical procedure into a highly efficient one-pot reaction by replacing the simple phenyl group of the sulfone with an electrophilic heteroaryl moiety.[6][7] This seemingly small change has profound mechanistic implications, enabling a spontaneous intramolecular rearrangement that circumvents the need for a separate reduction step.
Mechanism: The Critical Role of the Heteroaryl Activator
The reaction proceeds via the initial addition of the deprotonated heteroaryl sulfone to an aldehyde or ketone, forming a β-alkoxy sulfone intermediate. The key difference lies in the subsequent step: the heteroaryl group is sufficiently electrophilic to undergo a Smiles rearrangement, where the alkoxide attacks the heteroaromatic ring, leading to the transfer of the heteroaryl group from the sulfur to the oxygen atom.[4][8] This rearranged intermediate then rapidly eliminates sulfur dioxide and the heteroaryloxide anion to furnish the desired alkene.[2] This elegant cascade is the foundation of the one-pot procedure.
Caption: Mechanism of the Julia-Kocienski Olefination.
Comparative Analysis of Julia-Kocienski Reagents
The choice of the heteroaryl group ("Het") is critical as it dictates the stability of the reagent, reaction efficiency, and, most importantly, the stereochemical outcome of the newly formed double bond.
-
Benzothiazol-2-yl (BT) Sulfones : These were among the first and are considered the workhorse reagents for the modified Julia olefination.[6][9] They generally provide good yields for a wide range of substrates. However, they are known to undergo self-condensation under basic conditions, which necessitates "Barbier-like" conditions where the base is added to a mixture of the sulfone and the aldehyde.[6]
-
1-Phenyl-1H-tetrazol-5-yl (PT) Sulfones : Developed by Kocienski, PT-sulfones represent a major improvement, particularly for achieving high E-selectivity.[8] The sterically demanding phenyl group on the tetrazole ring favors a transition state that leads preferentially to the trans-alkene.[6] A crucial practical advantage is their enhanced stability; they do not readily self-condense, allowing for the pre-formation of the sulfone anion before the addition of the carbonyl partner.[6][10] This is particularly useful when working with base-sensitive aldehydes.
-
1-tert-Butyl-1H-tetrazol-5-yl (TBT) Sulfones : These reagents offer even greater stability than their PT counterparts due to the bulky tert-butyl group.[2][11] This stability makes them highly reliable and efficient. While often providing high E-selectivity, they can sometimes show slightly lower E/Z ratios compared to PT-sulfones.[12]
-
Pyridin-2-yl (PYR) Sulfones : In a fascinating reversal of selectivity, pyridinyl sulfones exhibit a strong preference for forming the Z-alkene.[6] This is attributed to chelation effects involving the base counterion and the pyridine nitrogen, which lock the intermediate into a conformation that leads to the cis-product upon elimination.
| Reagent Class | Typical Selectivity | Key Advantages | Key Considerations |
| BT-Sulfone | Good E-selectivity | Widely applicable, effective workhorse | Prone to self-condensation; requires Barbier conditions |
| PT-Sulfone | Excellent E-selectivity | High stability (no self-condensation), allows pre-metalation | Steric bulk can sometimes hinder reaction with very hindered ketones |
| TBT-Sulfone | High E-selectivity | Very high stability, efficient | May offer slightly lower E-selectivity than PT-sulfones |
| PYR-Sulfone | High Z-selectivity | Provides access to thermodynamically less stable cis-alkenes | Selectivity can be sensitive to base and solvent choice |
Experimental Protocol: Synthesis of an (E)-Alkene using a PT-Sulfone
This protocol is representative of a typical Julia-Kocienski olefination targeting an E-alkene.
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (1.2 equivalents) and dissolve in anhydrous dimethoxyethane (DME) (approx. 0.25 M).
-
Deprotonation: Cool the solution to -60 °C in an acetone/dry ice bath. Add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equivalents) in DME dropwise via syringe over 10 minutes. Stir the resulting colored solution for 1 hour at this temperature. Causality: Pre-forming the anion is possible due to the high stability of the PT-sulfone, preventing side reactions.
-
Carbonyl Addition: Add the aldehyde (1.0 equivalent), either neat or as a solution in DME, dropwise to the cold solution.
-
Reaction: Stir the reaction mixture at -60 °C for 1-2 hours, monitoring by TLC for the consumption of the aldehyde.
-
Quench and Workup: Allow the mixture to warm to room temperature. Quench the reaction by the addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired alkene.
The Peterson Olefination: A Stereodivergent Silicon Strategy
The Peterson olefination offers a powerful silicon-based alternative, notable for its unique ability to stereodivergently produce either the E- or Z-alkene from a common intermediate.[13][14][15] The reaction involves the addition of an α-silyl carbanion to a ketone or aldehyde to form a β-hydroxysilane intermediate.[13] The stereochemical fate of the alkene is then sealed during the subsequent elimination step, which can be directed by the choice of acidic or basic conditions.
Mechanism: The Acid/Base Elimination Dichotomy
Once the diastereomeric β-hydroxysilane intermediates are formed, they can be isolated and separated, or used as a mixture. The magic of the Peterson olefination lies in the geometrically distinct pathways for elimination:
-
Acid-Mediated Elimination : In the presence of an acid (e.g., H₂SO₄, KHSO₄), the elimination proceeds through an anti-periplanar transition state, where the hydroxyl and silyl groups are oriented 180° apart.
-
Base-Mediated Elimination : With a base (e.g., KH, NaH), the hydroxyl group is deprotonated to an alkoxide, which coordinates to the silicon atom, forcing a five-membered cyclic intermediate. This structure can only undergo syn-periplanar elimination, where the silyl group and the oxygen are on the same side of the C-C bond.[13]
This mechanistic dichotomy means that by simply choosing the workup condition, a researcher can select the desired alkene isomer.[13][15]
Caption: Stereodivergent pathways in the Peterson Olefination.
| Condition | Elimination Pathway | Resulting Alkene Stereochemistry |
| Acidic (e.g., KHSO₄, THF) | anti-periplanar | Typically leads to the E-alkene |
| Basic (e.g., KH, THF) | syn-periplanar | Typically leads to the Z-alkene |
The Wittig Reaction: A Phosphorus-Based Mainstay
No discussion of olefination would be complete without the Nobel Prize-winning Wittig reaction.[16][17] It remains one of the most widely used methods for alkene synthesis due to its reliability and predictability.[16][18] The reaction couples an aldehyde or ketone with a phosphorus ylide (a Wittig reagent), which is typically prepared by deprotonating a phosphonium salt.[17][19] The major advantage of the Wittig reaction is that the location of the double bond is absolutely fixed, avoiding the isomeric mixtures that can arise from elimination reactions.[18][20]
Mechanism and Stereoselectivity
The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then cyclizes to a four-membered oxaphosphetane ring.[17][20] This ring collapses to yield the alkene and a molecule of triphenylphosphine oxide. The high thermodynamic stability of the P=O bond is the driving force for the reaction.[17]
Stereoselectivity is highly dependent on the nature of the ylide:
-
Unstabilized Ylides (R group on ylide is alkyl): These ylides react rapidly and irreversibly to form the oxaphosphetane. The kinetic product is favored, leading predominantly to the Z-alkene.
-
Stabilized Ylides (R group is electron-withdrawing, e.g., ester, ketone): The initial addition is reversible. The reaction proceeds under thermodynamic control, favoring the more stable trans-oxaphosphetane intermediate, which leads almost exclusively to the E-alkene.
Caption: Simplified workflow of the Wittig Reaction.
Comparison with Sulfone-Based Methods
The primary drawback of the Wittig reaction is the formation of the triphenylphosphine oxide byproduct, which can be difficult to separate from the desired product, especially on a large scale. In contrast, the byproducts of the Julia-Kocienski reaction (sulfur dioxide and a water-soluble heteroaryloxide salt) are easily removed during aqueous workup. However, for certain transformations, like the introduction of a terminal methylene group (CH₂), the Wittig reaction using methylenetriphenylphosphorane is often more reliable and convenient than sulfone-based methods.[17]
Summary and Outlook: Selecting the Right Reagent
The choice of an olefination reagent is a critical decision in a synthetic campaign. While the classical Julia-Lythgoe reaction using this compound laid important groundwork, modern alternatives offer superior efficiency, milder conditions, and greater stereochemical control.
| Method | Reagent Type | Typical Product | Byproduct | Key Advantage | Primary Limitation |
| Julia-Kocienski | Heteroaryl Sulfone | E or Z (reagent-controlled) | SO₂ + Het-O⁻ | High stereocontrol; easy byproduct removal | Reagent synthesis can be multi-step |
| Peterson Olefination | α-Silyl Carbanion | E or Z (workup-controlled) | Me₃Si-OH / Me₃Si-O⁻ | Stereodivergent control from one intermediate | Can require stoichiometric strong base; separation of diastereomers may be needed |
| Wittig Reaction | Phosphorus Ylide | E or Z (ylide-controlled) | Ph₃P=O | Highly reliable; excellent for methylenation | Difficult removal of phosphine oxide byproduct |
For researchers requiring high E-selectivity and a clean reaction profile, the Julia-Kocienski olefination with PT-sulfones is often the superior choice. When access to both E and Z isomers from a common precursor is desired, the Peterson olefination provides unparalleled flexibility. The Wittig reaction remains the go-to method for its sheer reliability and when stereoselectivity is less critical or when using stabilized ylides for predictable E-alkene formation. By understanding the mechanistic underpinnings and practical considerations of each method, scientists can navigate the complexities of alkene synthesis with precision and confidence.
References
- 1. Julia olefination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations [mdpi.com]
- 5. Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. preprints.org [preprints.org]
- 8. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Peterson Olefination [organic-chemistry.org]
- 15. Peterson olefination - Wikipedia [en.wikipedia.org]
- 16. byjus.com [byjus.com]
- 17. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. Wittig reagents - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Efficacious Oxidation of Benzyl Phenyl Sulfide
The controlled oxidation of sulfides to sulfoxides and sulfones is a cornerstone transformation in modern organic synthesis. These moieties are not merely synthetic intermediates; they are integral components of numerous biologically active molecules, including anti-ulcer, antibacterial, and antitumor agents.[1][2] Benzyl phenyl sulfide, in particular, serves as a valuable model substrate for evaluating oxidation protocols due to the distinct electronic nature of its flanking aryl and benzyl groups.
The primary challenge in this field is selectivity. While numerous reagents can oxidize the sulfide, many lead to over-oxidation, yielding the corresponding sulfone as an undesired byproduct.[1][3] Achieving a high yield of the sulfoxide requires a nuanced understanding of the oxidizing agent's mechanism, reactivity, and the precise control of reaction parameters. This guide provides a comparative analysis of common oxidizing agents, supported by experimental data and mechanistic insights, to empower researchers in selecting the optimal conditions for their synthetic goals.
Comparative Efficacy of Common Oxidizing Agents
The choice of an oxidizing agent is the most critical decision in the synthesis of benzyl phenyl sulfoxide or sulfone. The efficacy and selectivity of the transformation are profoundly influenced by the reagent, solvent, temperature, and stoichiometry. The following table summarizes the performance of several widely used oxidizing systems.
| Oxidizing Agent | Reaction Conditions | Sulfoxide Yield (%) | Sulfone Yield (%) | Remarks |
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Glacial AcOH, rt | ~90-99% | Minimal | A "green," efficient, and highly selective method for sulfoxide synthesis under transition-metal-free conditions.[3][4] |
| m-Chloroperoxybenzoic Acid (m-CPBA) | CH₂Cl₂, 0 °C to rt | >90% (at low temp) | Variable | Highly effective, but selectivity is temperature-dependent. Lower temperatures (0 °C or below) favor sulfoxide formation.[5] |
| m-Chloroperoxybenzoic Acid (m-CPBA) | CH₂Cl₂, rt, >2 equiv. | Low | >90% | Using excess m-CPBA at room temperature drives the reaction to completion, yielding the sulfone. |
| [Fe(Phen)₃]³⁺ | aq. Methanol, pH 4-5 | ~92% | ~2% | A metal-based system demonstrating excellent selectivity for the sulfoxide via an electron transfer mechanism. |
| Sodium Bromate (NaBrO₃) / [bmim]Br | Ionic Liquid, rt | High Yields | Not specified | An effective method using an ionic liquid to promote selective oxidation.[6][7] |
| tert-Butyl Hydroperoxide | n-hexane, rt, 2 days | 95% | Not specified | A method reported for the synthesis of a substituted benzyl phenyl sulfoxide.[5] |
| Sodium Metaperiodate (NaIO₄) | aq. Methanol, 0 °C | High Yields | Minimal | A classic and reliable method for selective oxidation of sulfides to sulfoxides.[8] |
Reaction Pathway: A Stepwise Transformation
The oxidation of benzyl phenyl sulfide is a sequential process. The initial, and often more rapid, oxidation of the sulfide yields the corresponding sulfoxide. A subsequent, typically slower, oxidation of the sulfoxide produces the sulfone. Controlling the reaction to halt at the sulfoxide stage is the primary objective for selective syntheses.
Caption: Sequential oxidation of benzyl phenyl sulfide.
Mechanistic Insights: Understanding the "Why"
The varied efficacy of oxidizing agents stems from their distinct mechanisms of oxygen transfer. An appreciation for these pathways allows for rational experimental design.
Hydrogen Peroxide (H₂O₂) in Acetic Acid
This system is lauded for its green credentials and high selectivity. While the precise mechanism can be complex and influenced by the solvent, it is generally understood to involve an electrophilic attack by the peroxide oxygen on the nucleophilic sulfur atom.[3][4] Ab initio calculations suggest that the reaction coordinate involves the simultaneous breaking of the O-O bond in H₂O₂ and the formation of the S-O bond, a process facilitated by hydrogen bonding with solvent molecules.[9][10][11] The reaction is not typically acid-catalyzed, meaning acetic acid primarily serves as an effective solvent and potentially as a proton source for the leaving group.[3][4]
meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a classic, highly versatile oxidant. Its reaction with sulfides, much like its epoxidation of alkenes, proceeds through a concerted transition state often referred to as the "butterfly mechanism".[12][13] In this single-step process, the oxygen atom distal to the carbonyl group is transferred to the sulfur atom. The low activation energy of this first oxidation step makes it rapid, even at low temperatures. The subsequent oxidation of the sulfoxide to the sulfone has a higher activation energy, allowing for the selective formation of the sulfoxide by carefully controlling the temperature and stoichiometry.
Metal-Based Oxidants: [Fe(Phen)₃]³⁺
In contrast to direct oxygen transfer, some metal-based oxidants operate via an electron transfer (ET) mechanism. For instance, the oxidation of benzyl phenyl sulfide by [Fe(Phen)₃]³⁺ is proposed to proceed by an initial single electron transfer from the sulfur atom to the metal complex, forming a sulfide radical cation. This intermediate then reacts further to yield the sulfoxide. This pathway has demonstrated exceptionally high selectivity, with reported sulfoxide yields of 92% and only 2% sulfone formation.
Field-Proven Experimental Protocols
The following protocols are detailed to be self-validating, providing researchers with reliable starting points for their investigations.
Protocol 1: Selective Synthesis of Benzyl Phenyl Sulfoxide with H₂O₂
-
Objective: To achieve a high-yield, selective oxidation to the sulfoxide using a green and metal-free system.[4]
-
Materials:
-
Benzyl phenyl sulfide (1 mmol, 200.3 mg)
-
Glacial acetic acid (2 mL)
-
Hydrogen peroxide (30% aq. solution, 4 mmol, 0.45 mL)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a 25 mL round-bottom flask, dissolve benzyl phenyl sulfide (1 mmol) in glacial acetic acid (2 mL).
-
To this solution, add 30% hydrogen peroxide (4 mmol) dropwise while stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfide is consumed.
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing 20 mL of cold water.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize acetic acid) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via column chromatography on silica gel (eluent: ethyl acetate/n-hexane) to obtain pure benzyl phenyl sulfoxide.
-
Protocol 2: Temperature-Controlled Oxidation with m-CPBA
-
Objective: To demonstrate the temperature-dependent selectivity of m-CPBA for producing either the sulfoxide or the sulfone.
-
Materials:
-
Benzyl phenyl sulfide (1 mmol, 200.3 mg)
-
m-CPBA (~77%, adjust molar equivalent accordingly)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure for Sulfoxide (High Selectivity):
-
Dissolve benzyl phenyl sulfide (1 mmol) in CH₂Cl₂ (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.05 equivalents) in CH₂Cl₂.
-
Add the m-CPBA solution dropwise to the sulfide solution at 0 °C.
-
Stir at 0 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Proceed with the work-up as described in Protocol 1 (steps 4-8), ensuring the reaction is quenched with NaHCO₃ to destroy excess peracid.
-
-
Procedure for Sulfone (Complete Oxidation):
-
Dissolve benzyl phenyl sulfide (1 mmol) in CH₂Cl₂ (10 mL) at room temperature.
-
Add m-CPBA (2.2 equivalents) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 2-4 hours, or until TLC analysis shows complete conversion to the more polar sulfone spot.
-
Perform the same aqueous work-up as described above.
-
General Experimental Workflow
From reagent preparation to final characterization, a systematic workflow is essential for reproducibility and success.
Caption: A generalized workflow for sulfide oxidation.[1]
Concluding Remarks for the Practicing Scientist
The selective oxidation of benzyl phenyl sulfide is a solvable, yet nuanced, synthetic problem. For researchers prioritizing environmental safety, simplicity, and high selectivity to the sulfoxide , the hydrogen peroxide/acetic acid system is an outstanding choice.[3][4] It is effective, inexpensive, and avoids the use of transition metals or halogenated reagents.
For maximum versatility, m-CPBA remains the reagent of choice. Its reactivity can be precisely modulated by temperature and stoichiometry, allowing for the targeted synthesis of either the sulfoxide at low temperatures or the sulfone with an excess of the reagent at room temperature.
Finally, for specific applications where extremely high selectivity to the sulfoxide is paramount, exploring specialized systems like [Fe(Phen)₃]³⁺ may provide an advantage, albeit with potentially more complex reagent preparation and work-up.
Ultimately, the optimal method will depend on the specific goals of the synthesis, scale, and available resources. This guide serves as a foundational resource to inform that decision-making process, grounding it in both empirical data and a solid mechanistic framework.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. On the mechanisms of oxidation of organic sulfides by H2O2 in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Reaction Kinetics of Benzyl Phenyl Sulfone Derivatives
For researchers, scientists, and professionals in drug development, understanding the kinetic profile of a chemical reaction is paramount. It dictates feasibility, scalability, and the economic viability of synthesizing target molecules. Benzyl phenyl sulfone and its derivatives represent a cornerstone class of reagents in modern organic synthesis, prized for their stability and versatile reactivity.[1][2] This guide provides an in-depth analysis of their reaction kinetics, offering a comparative perspective against relevant alternatives, supported by experimental data and detailed protocols. We will explore the causality behind experimental choices, ensuring a robust and trustworthy understanding of how these powerful synthetic tools perform.
The this compound Moiety: A Synthon of Versatility
The this compound core structure is more than just a stable scaffold; it is a "chemical chameleon," capable of acting as an electrophile, a nucleophile, or even participating in radical processes depending on the reaction conditions.[3] The sulfonyl group (SO₂) is strongly electron-withdrawing, which significantly influences the reactivity of adjacent carbon atoms. This property is harnessed in numerous carbon-carbon bond-forming reactions, making these derivatives invaluable in the synthesis of complex molecules, from performance polymers to life-saving pharmaceuticals like sulfonamide drugs and novel antitumor agents.[1][4][5]
This guide will focus on the kinetics of two major classes of reactions where this compound derivatives are pivotal:
-
Olefination Reactions: Specifically the Julia-Kocienski olefination.
-
Elimination Reactions: The Ramberg-Bäcklund reaction.
We will analyze how structural modifications to the benzyl and phenyl rings, as well as reaction conditions, modulate the rate and outcome of these transformations.
Comparative Kinetics of Olefination: The Julia-Kocienski Reaction
The Julia-Kocienski olefination is a powerful method for synthesizing alkenes from sulfones and carbonyl compounds (aldehydes or ketones).[6] It is a modification of the classical Julia olefination that proceeds in a single pot and often exhibits high stereoselectivity. The reaction involves the addition of a metalated sulfone to an aldehyde, followed by a Smiles rearrangement and the extrusion of sulfur dioxide to form the alkene.[4]
The kinetics and stereochemical outcome of this reaction are highly dependent on the nature of the heteroaryl group attached to the sulfone. While the classic reagent is a benzothiazol-2-yl (BT) sulfone, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are a common and important alternative.
Experimental Data: Influence of Structure on Yield and Selectivity
The choice of reactants significantly impacts reaction outcomes. A recent study highlights the Z-selective Julia-Kocienski olefination using N-sulfonylimines as an alternative to aldehydes.[1] The data below compares the reaction of a benzyl 1-phenyl-1H-tetrazol-5-yl (PT) sulfone with a traditional aldehyde versus an N-sulfonylimine, demonstrating a dramatic shift in stereoselectivity.
| Entry | Sulfone Substrate | Carbonyl/Imine Partner | Base | Temp (°C) | Yield (%) | E:Z Ratio | Source |
| 1 | Benzyl PT Sulfone | Benzaldehyde | KHMDS | -60 | 95 | 64:36 | [1] |
| 2 | Benzyl PT Sulfone | N-sulfonylimine | DBU | -60 | 98 | 3:97 | [1] |
Causality and Field Insights:
-
Why the shift to Z-selectivity? The authors hypothesize that the steric and electronic properties of the N-sulfonylimine control the stereochemistry of the initial 1,2-addition.[1] Furthermore, the electron-withdrawing nature of the sulfonamide moiety in the intermediate reduces the nucleophilicity during the subsequent Smiles rearrangement step, kinetically favoring the pathway that leads to the Z-alkene.[1]
-
Why DBU over KHMDS? While strong bases like potassium hexamethyldisilazide (KHMDS) are effective for deprotonating the sulfone, the study found that the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) provided the optimal combination of high yield and selectivity for the reaction with the N-sulfonylimine.[1] This is a crucial insight for process optimization, as DBU is often easier to handle and quench than highly reactive metal amide bases.
This comparison underscores a key principle in kinetic analysis: seemingly small structural changes in a reactant can fundamentally alter the energy landscape of the reaction, leading to different major products. The N-sulfonylimine opens a lower-energy pathway to the Z-product, which does not compete effectively when using a standard aldehyde.
Comparative Kinetics of Elimination: The Ramberg-Bäcklund Reaction
The Ramberg-Bäcklund reaction is a classic transformation that converts an α-halosulfone into an alkene through the extrusion of sulfur dioxide in the presence of a base.[7][8] The reaction proceeds via the formation of a transient three-membered episulfone intermediate.[8] The rate-determining step is typically the slow cyclization to form this intermediate after a rapid initial deprotonation.[7]
Kinetic Influence of Substituents
The substituents on the α and α' carbons of the sulfone have a profound effect on the reaction kinetics and stereochemical outcome. For instance, in the reaction of α-chlorobenzyl benzyl sulfone, the phenyl group on the carbon bearing the acidic proton plays a crucial role.
| Substrate | Key Structural Feature | Typical Product Stereochemistry | Kinetic Implication | Source |
| Dialkyl Sulfone | α-hydrogens are less acidic | Z-alkene favored with weak base | Epimerization of carbanion is slow relative to cyclization. | [7] |
| α-Chlorobenzyl Benzyl Sulfone | Acidifying phenyl group at α'-position | E-alkene (trans-stilbene) favored | Phenyl group stabilizes the carbanion, allowing for epimerization to the more thermodynamically stable trans-intermediate before cyclization. | [7] |
Causality and Field Insights:
-
Why does the benzyl group favor the E-alkene? The phenyl ring stabilizes the intermediate carbanion through resonance. This increased stability provides a longer lifetime for the carbanion, allowing it to equilibrate to its more thermodynamically stable trans configuration before the rate-limiting cyclization occurs. This leads to the formation of the trans-substituted thiirane dioxide, which subsequently yields the E-alkene.[7]
-
Alternative: The Myers' Modification: A significant practical advancement is the Myers' modification, which allows for the in situ generation of the α-halosulfone from a non-halogenated sulfone, avoiding the need to synthesize and isolate the often-unstable α-halosulfone precursor.[7][9] This one-pot procedure is kinetically advantageous for overall workflow efficiency.
Experimental Protocols for Kinetic Analysis
To generate the comparative data discussed, rigorous experimental protocols are required. The choice of analytical technique depends on the specific reaction. For many sulfone reactions, either UV-Visible (UV-Vis) Spectroscopy or High-Performance Liquid Chromatography (HPLC) are suitable.
Protocol 1: Kinetic Analysis via UV-Visible Spectroscopy
This method is ideal when a reactant or product contains a chromophore that changes absorbance during the reaction, such as the formation of a conjugated stilbene product from a Ramberg-Bäcklund reaction.[10][11]
Objective: To determine the rate constant for a reaction by monitoring the change in absorbance over time.
Methodology:
-
Preparation:
-
Prepare stock solutions of the this compound derivative and the base (e.g., KOH in ethanol) at known concentrations.
-
Equilibrate all solutions and the UV-Vis spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25.0 °C).[12]
-
-
Wavelength Determination:
-
Acquire a full absorbance spectrum of the final product to determine the wavelength of maximum absorbance (λ_max). This wavelength will be used for kinetic monitoring to ensure maximum sensitivity.[13]
-
-
Kinetic Run:
-
Pipette the sulfone solution into a quartz cuvette. Place the cuvette in the spectrophotometer and zero the instrument.
-
To initiate the reaction, inject the base solution into the cuvette, cap it, invert 2-3 times to mix rapidly, and immediately begin data acquisition.[13]
-
Configure the instrument software to record absorbance at the predetermined λ_max at set time intervals (e.g., every 30 seconds) for a period sufficient for the reaction to proceed to at least 80-90% completion.
-
-
Data Analysis:
-
Assuming pseudo-first-order conditions (if the base is in large excess), plot ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance.
-
The slope of the resulting straight line will be -k_obs, where k_obs is the observed pseudo-first-order rate constant.[11]
-
To determine the activation energy (Ea), repeat the experiment at several different temperatures and plot ln(k) vs. 1/T (Arrhenius plot). The slope of this plot is equal to -Ea/R, where R is the gas constant.[5][14]
-
Protocol 2: Kinetic Analysis via HPLC
HPLC is a more versatile technique, capable of separating and quantifying multiple components (reactants, intermediates, and products) in a reaction mixture, making it ideal for complex systems like the Julia-Kocienski olefination.[3][15]
Objective: To determine the rate law by measuring the concentration of reactants and products at discrete time points.
Methodology:
-
Method Development:
-
Develop an HPLC method (e.g., reversed-phase C18 column) that can resolve the starting sulfone, the aldehyde, and the E/Z alkene products.[16]
-
Generate calibration curves for each analyte by injecting known concentrations and plotting peak area versus concentration.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, combine the solvent (e.g., DMF), the this compound derivative, and the aldehyde.
-
Initiate the reaction by adding the base (e.g., DBU). Start a timer immediately.
-
-
Sample Quenching and Analysis:
-
At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a quenching agent (e.g., a dilute acid solution like 0.1 M HCl) and a known volume of solvent to halt the reaction.
-
Inject the quenched, diluted sample onto the HPLC system.
-
-
Data Analysis:
-
Using the calibration curves, convert the peak areas from the HPLC chromatograms into concentrations for each analyte at each time point.
-
Plot the concentration of the reactant versus time.
-
To determine the reaction order, test the data by plotting ln[Reactant] vs. time (for first order) and 1/[Reactant] vs. time (for second order). The plot that yields a straight line reveals the order with respect to that reactant. The slope of the line is related to the rate constant, k.[11]
-
Conclusion
The reaction kinetics of this compound derivatives are a nuanced interplay of electronic effects, steric hindrance, and reaction conditions. In Julia-Kocienski olefinations, the choice of the carbonyl partner can dramatically switch the kinetic pathway, favoring different stereoisomers. In Ramberg-Bäcklund reactions, substituents that stabilize the intermediate carbanion can allow for equilibration, directing the reaction towards the thermodynamically preferred product.
By employing systematic kinetic studies using techniques like UV-Vis spectroscopy and HPLC, researchers can elucidate these pathways, determine rate constants, and calculate activation energies. This fundamental understanding is not merely academic; it is the bedrock upon which efficient, selective, and scalable syntheses are built, enabling the continued development of advanced materials and complex therapeutic agents.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Activation Energy [chem.fsu.edu]
- 6. organicreactions.org [organicreactions.org]
- 7. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 8. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 9. A new one-flask Ramberg-Bäcklund reaction [organic-chemistry.org]
- 10. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. rsc.org [rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. quora.com [quora.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
Benchmarking the performance of benzyl phenyl sulfone against other synthetic methods
An In-Depth Comparative Guide to the Synthesis of Benzyl Phenyl Sulfone
In the landscape of modern organic synthesis, this compound stands out as a versatile intermediate and a structural motif of significant interest. Its presence in pharmaceuticals, high-performance polymers, and agrochemicals underscores the need for efficient and scalable synthetic methodologies.[1] This guide provides a comprehensive benchmark of the prevailing synthetic routes to this compound, offering researchers, scientists, and drug development professionals a critical evaluation of performance based on experimental data. We will dissect the mechanistic underpinnings, compare key performance indicators, and provide detailed, field-tested protocols to inform your synthetic strategy.
The Synthetic Landscape: An Overview
The synthesis of this compound can be broadly approached via two primary strategies: the oxidation of a pre-formed carbon-sulfur bond or the direct formation of the benzylic carbon-sulfonyl bond. Each strategy encompasses several methods, distinguished by their choice of reagents, catalysts, and reaction conditions. This guide will focus on the most prevalent and mechanistically distinct approaches:
-
Method A: Oxidation of Benzyl Phenyl Sulfide: A classic and straightforward route involving the oxidation of the corresponding sulfide.
-
Method B: Nucleophilic Substitution with Sodium Benzenesulfinate: A robust method relying on the reaction of a sulfinate salt with a benzyl electrophile.
-
Method C: Modern Catalytic C-S Coupling: Advanced methods that utilize catalysts to couple benzyl alcohols or their derivatives with a sulfonyl source.
The choice among these routes is dictated by factors such as substrate availability, desired purity, scalability, and adherence to green chemistry principles.
Caption: Overview of primary synthetic routes to this compound.
Method A: Oxidation of Benzyl Phenyl Sulfide
The oxidation of thioethers is a fundamental transformation in organic chemistry.[2] This pathway leverages the readily available benzyl phenyl sulfide, oxidizing it sequentially, first to the sulfoxide and then to the target sulfone. The primary challenge lies in achieving complete oxidation to the sulfone without stopping at the intermediate sulfoxide, or conversely, achieving selective oxidation to the sulfoxide if that is the desired product.
Mechanistic Considerations & Reagent Selection
The choice of oxidant is paramount. Common oxidants include hydrogen peroxide (H₂O₂), peroxy acids like m-chloroperbenzoic acid (m-CPBA), and sodium bromate (NaBrO₃).[3][4][5]
-
Hydrogen Peroxide: Often used in conjunction with a carboxylic acid solvent like acetic acid, H₂O₂ is a green and cost-effective oxidant.[5] The acidic medium protonates the peroxide, increasing its electrophilicity and facilitating the attack on the electron-rich sulfur atom. Complete oxidation to the sulfone typically requires elevated temperatures or longer reaction times.
-
Biocatalysis: An emerging green alternative involves using microorganisms such as Aspergillus ochraceus or Penicillium funiculosum.[6][7] These biocatalysts can provide excellent yields of the sulfone under mild aqueous conditions, often with high selectivity, minimizing the formation of byproducts.[6][7]
Performance Data
| Oxidant/Catalyst | Solvent | Temperature | Time | Yield | Key Features | Reference |
| H₂O₂ | Acetic Acid | Room Temp. | < 2h | 90-99% (general sulfides) | Green, metal-free, high yield. | [5] |
| NaBrO₃ | Ionic Liquid ([bmim]Br) | Not specified | < 1h | High (for sulfoxide) | Selective for sulfoxide. | [4] |
| Aspergillus ochraceus | Aqueous Medium | Not specified | Not specified | High | Green, highly selective for sulfone. | [6][7] |
Experimental Protocol: Oxidation with Hydrogen Peroxide
This protocol is adapted from established procedures for sulfide oxidation.[5]
Materials:
-
Benzyl phenyl sulfide (1.0 equiv)
-
Glacial acetic acid (10 mL per 2 mmol of sulfide)
-
30% Aqueous Hydrogen Peroxide (4.0 equiv)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve benzyl phenyl sulfide (2 mmol) in glacial acetic acid (10 mL) in a round-bottomed flask equipped with a magnetic stirrer.
-
To this solution, add 30% aqueous H₂O₂ (8 mmol) dropwise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method B: Nucleophilic Substitution with Sodium Benzenesulfinate
This method represents one of the most direct and widely used approaches for forming the C-S bond in this compound. It involves the reaction of an alkali metal sulfinate, typically sodium benzenesulfinate, with a benzyl halide via an Sₙ2 mechanism.
Mechanistic Considerations & Reagent Selection
The success of this reaction hinges on typical Sₙ2 factors.
-
Leaving Group: The choice of halide on the benzyl electrophile is critical. Benzyl bromide is generally more reactive than benzyl chloride, leading to faster reaction rates.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal.[8][9] These solvents effectively solvate the sodium cation while leaving the sulfinate anion relatively "naked" and highly nucleophilic, thereby accelerating the reaction.
-
Temperature: Moderate heating (e.g., 70-80 °C) is often required to drive the reaction to completion in a reasonable timeframe.[9]
Performance Data
| Benzyl Source | Sulfinate Source | Solvent | Temperature | Time | Yield | Key Features | Reference |
| Benzhydryl Chloride | Sodium Benzenesulfinate | DMSO | 70 °C | 4 h | 82% | Direct, high yield for analogous sulfone. | [9] |
| Chloromethyl Styrene | Sodium Phenyl Sulfone | DMF | Not specified | Not specified | 85% | Effective for functionalized benzyl systems. | [8] |
| Benzyl Alcohols | Sodium Arenesulfinate | N/A | Not specified | Not specified | Good to High | One-pot conversion from alcohols. | [10] |
Experimental Protocol: Reaction of Benzyl Chloride with Sodium Benzenesulfinate
This protocol is based on a well-established procedure for sulfone synthesis.[9]
Caption: Workflow for this compound synthesis via substitution.
Materials:
-
Benzyl chloride (1.0 equiv)
-
Sodium benzenesulfinate (1.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Combine sodium benzenesulfinate (1.3 mmol) and benzyl chloride (1.3 mmol) in DMSO in a flask equipped with a stirrer and condenser.
-
Heat the mixture to 70 °C and maintain for 4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x volumes).
-
Wash the combined organic phase several times with water to remove residual DMSO, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization to yield pure this compound.
Method C: Modern Catalytic Approaches from Benzyl Alcohols
Addressing the demand for greener and more atom-economical processes, modern methods focus on using less hazardous starting materials, such as benzyl alcohols, in place of benzyl halides. These reactions often rely on transition-metal catalysis to activate the C-O bond of the alcohol for nucleophilic attack.
Mechanistic Considerations & Catalyst Selection
-
Palladium Catalysis: Palladium complexes can catalyze the nucleophilic substitution of benzylic carbonates (formed in situ from benzyl alcohols) with sodium arenesulfinates.[10] This avoids the preparation of halogenated starting materials.
-
Catalyst-Free Approach: A notable method involves the direct reaction of benzyl alcohols with sulfinyl chlorides without any external catalyst.[10] The reaction is believed to be autocatalytic, with the HCl byproduct protonating the alcohol's hydroxyl group, turning it into a good leaving group (water).
Performance Data
| Benzyl Source | Sulfonyl Source | Catalyst/Conditions | Yield | Key Features | Reference |
| Benzyl Carbonates | Sodium Arenesulfinates | Pd complex / DPEphos | High | Uses alcohol derivatives, avoids halides. | [10] |
| Benzyl Alcohols | Sulfinyl Chlorides | Catalyst-free, HCl byproduct | Moderate to Excellent | Atom-economical, no external catalyst. | [10] |
Comparative Analysis and Conclusion
| Method | Starting Materials | Key Reagents | Environment & Safety | Scalability | Overall Assessment |
| A: Oxidation | Benzyl Phenyl Sulfide | H₂O₂, m-CPBA, Biocatalysts | Good (especially with H₂O₂ or biocatalysts). Peroxy acids can be hazardous. | Good. Biocatalysis may require specialized equipment. | Straightforward and high-yielding but requires the sulfide precursor. Offers excellent green chemistry options. |
| B: Substitution | Benzyl Halide, Sodium Benzenesulfinate | None (Solvent-driven) | Fair. Uses polar aprotic solvents (DMSO/DMF) which can be difficult to remove. Benzyl halides are lachrymators. | Excellent. The reaction is robust and high-yielding. | The most common, reliable, and direct method. High yields and simple procedure make it a top choice for many applications. |
| C: Catalytic | Benzyl Alcohol, Sodium Benzenesulfinate | Pd catalysts or none | Excellent. Avoids halogenated compounds and can be catalyst-free, improving atom economy. | Good, though catalyst cost (for Pd) may be a factor on a very large scale. | Represents the future of sulfone synthesis. Ideal for green chemistry initiatives and when starting from alcohols is preferred. |
Expert Recommendation:
For general laboratory-scale synthesis where starting materials are readily available, Method B (Nucleophilic Substitution) offers the best combination of simplicity, high yield, and reliability.[9] Its procedural robustness makes it a go-to method for producing high-purity this compound consistently.
For process development and applications where green chemistry is a primary driver, Method C (Catalytic Coupling from Alcohols) is the superior choice.[10] Bypassing the need for halogenated intermediates and potentially running catalyst-free, this approach aligns with modern principles of sustainable synthesis.
Finally, Method A (Oxidation) is an excellent option if benzyl phenyl sulfide is a more accessible or cost-effective starting material than the corresponding benzyl halide or alcohol. The development of biocatalytic oxidation routes makes this an increasingly attractive green alternative.[6][7]
This guide provides the foundational knowledge to select and execute the optimal synthesis of this compound for your specific research and development needs. By understanding the causality behind each method's performance, scientists can make informed decisions that balance yield, cost, safety, and environmental impact.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sulfone - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Benzhydryl phenyl sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzyl Sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
A Spectroscopic Journey: Differentiating Benzyl Phenyl Sulfone from Its Precursors
A definitive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of benzyl phenyl sulfone with its precursors, benzyl chloride and sodium benzenesulfinate. This guide provides in-depth technical analysis, supported by experimental data and protocols, to ensure confident characterization of these compounds.
In the synthesis of novel therapeutic agents and functional materials, the formation of a sulfone linkage is a critical transformation. This compound, a key structural motif, is commonly synthesized via the nucleophilic substitution of benzyl chloride with sodium benzenesulfinate. Verifying the successful formation of the target molecule and ensuring the absence of starting materials is paramount for subsequent research and development. This guide offers a comprehensive spectroscopic comparison of this compound and its precursors, providing the necessary tools for unambiguous identification and purity assessment.
The Synthetic Pathway: From Precursors to Product
The synthesis of this compound is a classic example of a Williamson ether synthesis-type reaction, adapted for the formation of a carbon-sulfur bond. The sulfinate anion from sodium benzenesulfinate acts as the nucleophile, displacing the chloride ion from benzyl chloride.
Below is a diagram illustrating the synthetic route.
Caption: Synthesis of this compound.
Spectroscopic Fingerprints: A Comparative Analysis
The transformation of the precursors into this compound results in distinct changes in their spectroscopic signatures. This section delves into the comparative analysis using Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The key to differentiating the product from the precursors lies in the appearance of characteristic sulfone group absorptions and the disappearance of precursor-specific bands.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare individual samples of benzyl chloride, sodium benzenesulfinate, and this compound. For solid samples, the KBr pellet method is recommended. Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet. Liquid samples like benzyl chloride can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the FTIR spectrum for each sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and compare the characteristic absorption bands for each compound.
Comparative FTIR Data
| Compound | Key Functional Group(s) | Characteristic FTIR Peaks (cm⁻¹) | Interpretation |
| Benzyl Chloride | C-Cl, Aromatic C-H, CH₂ | ~673 (strong), ~3030-3100, ~2850-2960 | Presence of the C-Cl stretch, aromatic C-H stretches, and aliphatic CH₂ stretches. |
| Sodium Benzenesulfinate | S=O, Aromatic C-H | ~1010-1085 (strong), ~3030-3100 | Strong absorption due to the S=O stretch of the sulfinate group. |
| This compound | SO₂, Aromatic C-H, CH₂ | ~1300-1350 (strong, asymm.), ~1120-1160 (strong, symm.), ~3030-3100, ~2850-2960 | Appearance of two strong characteristic peaks for the asymmetric and symmetric stretching of the sulfone (SO₂) group. The C-Cl peak from benzyl chloride is absent. |
Analysis and Causality: The most telling evidence of a successful reaction is the emergence of two strong absorption bands in the spectrum of this compound between 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the newly formed sulfone group. Concurrently, the characteristic C-Cl stretching vibration of benzyl chloride (around 673 cm⁻¹) and the S=O stretch of sodium benzenesulfinate (around 1010-1085 cm⁻¹) will be absent in the purified product's spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount of each compound (benzyl chloride, sodium benzenesulfinate, and this compound) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample using a standard NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts (δ), integration values (for ¹H NMR), and multiplicities of the signals to elucidate the molecular structure.
Comparative ¹H NMR Data
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Benzyl Chloride | -CH₂- | ~4.5 | Singlet | 2H |
| Aromatic | ~7.3 | Multiplet | 5H | |
| Sodium Benzenesulfinate | Aromatic | ~7.4-7.8 | Multiplet | 5H |
| This compound | -CH₂- | ~4.3 | Singlet | 2H |
| Aromatic | ~7.2-7.9 | Multiplet | 10H |
Analysis and Causality: In the ¹H NMR spectrum of this compound, a key indicator of product formation is the singlet corresponding to the benzylic methylene protons (-CH₂-) appearing around 4.3 ppm. While benzyl chloride also shows a singlet for its methylene protons, the chemical environment in the sulfone causes a slight upfield shift. Crucially, the integration of the aromatic region in this compound will correspond to ten protons, representing the two distinct phenyl rings, whereas the precursors each show aromatic signals integrating to five protons.
Comparative ¹³C NMR Data
| Compound | Carbon Atoms | Chemical Shift (δ, ppm) |
| Benzyl Chloride | -CH₂- | ~46 |
| Aromatic | ~127-138 | |
| Sodium Benzenesulfinate | Aromatic | ~124-149 |
| This compound | -CH₂- | ~63 |
| Aromatic | ~128-139 |
Analysis and Causality: The ¹³C NMR spectrum provides compelling evidence of the C-S bond formation. The benzylic carbon (-CH₂-) in this compound experiences a significant downfield shift to approximately 63 ppm compared to its position in benzyl chloride (~46 ppm). This deshielding effect is a direct consequence of being bonded to the highly electronegative sulfone group. The spectra of the product will also feature a more complex aromatic region due to the presence of two different phenyl environments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity and elemental composition.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragment Ions (m/z) |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 91 (tropylium ion), 126/128 (M⁺, isotopic pattern) |
| Sodium Benzenesulfinate | C₆H₅NaO₂S | 164.16 | 141 ([M-Na+H]⁺), 125 ([M-Na-O+H]⁺) |
| This compound | C₁₃H₁₂O₂S | 232.30 | 91 (tropylium ion), 141 (phenylsulfonyl cation), 232 (M⁺) |
Analysis and Causality: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 232, corresponding to its molecular weight. This is a clear differentiation from the molecular ions of benzyl chloride (m/z 126/128) and the molecular weight of sodium benzenesulfinate (164.16). The fragmentation pattern of this compound is also characteristic, often showing a prominent peak at m/z 91, corresponding to the stable tropylium cation formed from the benzyl group, and a fragment at m/z 141, representing the phenylsulfonyl cation. The presence of the molecular ion at m/z 232 and these key fragments provides definitive confirmation of the product's identity.[1]
Experimental Protocols
A self-validating system is crucial for trustworthy results. The following detailed protocols for the synthesis and spectroscopic analysis ensure reproducibility and accuracy.
Synthesis of this compound
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium benzenesulfinate (1.0 eq) and a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Addition of Benzyl Chloride: While stirring, add benzyl chloride (1.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Characterization: Dry the purified product and characterize it using FTIR, NMR, and MS as described in the sections above.
Caption: Experimental Workflow for this compound Synthesis.
Conclusion
The successful synthesis of this compound from its precursors, benzyl chloride and sodium benzenesulfinate, can be unequivocally confirmed through a multi-technique spectroscopic approach. Each analytical method provides a unique piece of the structural puzzle. FTIR confirms the formation of the sulfone functional group, ¹H and ¹³C NMR elucidate the precise connectivity and chemical environment of the atoms, and mass spectrometry verifies the molecular weight and provides characteristic fragmentation patterns. By employing this comprehensive spectroscopic comparison, researchers can proceed with confidence in the identity and purity of their synthesized compounds, a critical step in the journey of drug discovery and materials science.
References
The Interplay of Solid-State Architecture and Chemical Behavior: A Comparative Guide to Benzyl Phenyl Sulfone
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry and materials science, the sulfone functional group is a cornerstone, imbuing molecules with unique properties of thermal stability and chemical reactivity.[1] Benzyl phenyl sulfone, a seemingly simple molecule, presents a fascinating case study in how the subtle interplay of its three-dimensional crystalline arrangement dictates its chemical behavior. This guide provides an in-depth analysis of the crystal structure of this compound and correlates these structural features with its observed reactivity, offering a comparative perspective with related sulfone analogues.
Unveiling the Solid-State Architecture: The Crystal Structure of this compound
The sulfone group imposes a tetrahedral geometry around the central sulfur atom, with the two oxygen atoms and two carbon atoms forming the vertices. The flexibility of the benzyl group, with its methylene linker, allows for a range of conformational possibilities in the crystal lattice, influencing the packing efficiency and the nature of intermolecular interactions.
Table 1: Typical Crystallographic Parameters for Aromatic Sulfones
| Parameter | Typical Value Range | Significance |
| S=O Bond Length | 1.42 - 1.46 Å | Reflects the strong, polar nature of the sulfonyl group. |
| C-S Bond Length | 1.75 - 1.80 Å | Influences the strength of the connection to the aryl and benzyl moieties. |
| O-S-O Bond Angle | 117 - 120° | A key determinant of the sulfonyl group's steric profile. |
| C-S-C Bond Angle | 104 - 108° | Affects the overall molecular shape and packing possibilities. |
These parameters are critical as they define the foundational geometry of the molecule, which in turn governs how molecules interact with each other in the crystalline state. These intermolecular forces, such as C-H···O hydrogen bonds and π-π stacking interactions between the phenyl rings, are paramount in dictating the stability and, consequently, the reactivity of the compound in the solid state.
Caption: Molecular structure of this compound.
Reactivity Profile: A Tale of Two Sulfones
The reactivity of this compound is intrinsically linked to the electronic nature of the sulfonyl group and the structural context provided by the benzyl and phenyl moieties. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the adjacent methylene bridge and the aromatic rings.
A key aspect of sulfone reactivity is their behavior at elevated temperatures. Thermal decomposition studies of aromatic sulfones have shown that the C-S bond is often the point of initial cleavage.[3] For this compound, the presence of the benzylic C-S bond introduces a potential site of lower bond dissociation energy compared to the more robust aryl C-S bond found in a comparator molecule like diphenyl sulfone.[4]
Comparative Reactivity: this compound vs. Diphenyl Sulfone
| Feature | This compound | Diphenyl Sulfone | Rationale for Difference |
| Potential Decomposition Onset | Lower | Higher | The benzylic C-S bond is generally weaker than an aryl C-S bond, suggesting a lower activation energy for homolytic cleavage. |
| Primary Decomposition Products | Likely to involve benzyl and phenylsulfonyl radicals. | Phenyl radicals and sulfur dioxide. | Cleavage of the weaker C-S bond dictates the initial radical species formed. |
| Susceptibility to Nucleophilic Attack at Carbon | The benzylic carbon is a potential site for SN2 reactions. | Not applicable (no benzylic carbon). | The methylene group provides a reactive center not present in diphenyl sulfone. |
The thermal decomposition of this compound likely proceeds through a radical mechanism, initiated by the homolytic cleavage of the benzyl-sulfur bond. This contrasts with the decomposition of some cyclic sulfones which can undergo cheletropic elimination of sulfur dioxide.[3]
Caption: A simplified radical decomposition pathway for this compound.
Experimental Protocol: Probing Thermal Stability
To experimentally validate the proposed differences in thermal stability, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is employed. This provides quantitative data on mass loss as a function of temperature and the energetics of thermal events.
Step-by-Step Protocol for Thermal Analysis of Sulfones
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sulfone sample into an appropriate TGA/DSC pan (e.g., alumina).
-
Ensure the sample is finely ground and evenly distributed in the pan to promote uniform heating.
-
-
Instrument Setup (TGA):
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
-
TGA Measurement:
-
Heat the sample from ambient temperature to a final temperature above the expected decomposition range (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature. The onset temperature of decomposition is a key parameter for comparing stability.
-
-
Instrument Setup (DSC):
-
Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Use a sealed pan if the sample is volatile below its decomposition temperature. For high-temperature decomposition studies, a pierced lid may be used under pressure to keep the sample in the liquid phase.[3]
-
-
DSC Measurement:
-
Subject the sample to a similar temperature program as the TGA analysis.
-
Record the heat flow into or out of the sample. Endothermic or exothermic peaks will correspond to phase transitions (melting) and decomposition events.
-
-
Data Analysis:
-
From the TGA data, determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.
-
From the DSC data, determine the melting point and the enthalpy of fusion, as well as the temperature and enthalpy of decomposition.
-
Compare the obtained data for this compound with that of diphenyl sulfone to quantify the difference in their thermal stability.
-
Correlating Crystal Structure with Reactivity: The Solid-State Influence
The manner in which this compound molecules are arranged in the crystal lattice can significantly influence their thermal reactivity. Stronger intermolecular interactions, such as a dense network of C-H···O hydrogen bonds involving the sulfonyl oxygens and hydrogen atoms of the phenyl and benzyl groups, can increase the energy required to initiate decomposition.
Conversely, a crystal packing arrangement that places the reactive benzylic C-S bonds in close proximity to potential radical abstractors in neighboring molecules could facilitate a chain reaction, potentially lowering the decomposition temperature. The conformation of the benzyl group relative to the phenylsulfonyl moiety, dictated by the crystal packing forces, can also play a role in the steric accessibility of the reactive sites.
While the detailed crystal packing of this compound remains to be fully elucidated in the public domain, the principles outlined here provide a clear framework for how such a correlation can be established. A thorough analysis of the crystal structure, once available, would involve identifying the key intermolecular contacts and their geometries to build a predictive model of how the solid-state architecture governs the chemical reactivity of this important sulfone.
References
- 1. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzene, ((phenylmethyl)sulfonyl)-, | C13H12O2S | CID 76561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
Assessing the green chemistry metrics of benzyl phenyl sulfone synthesis
An In-Depth Comparative Guide to the Green Chemistry Metrics of Benzyl Phenyl Sulfone Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of efficiency is no longer confined to reaction yield. True elegance in synthesis is now measured by a dual mandate: high performance and environmental stewardship. This compound, a key structural motif and versatile intermediate in organic synthesis, provides an excellent case study for this paradigm shift.[1][2] Its synthesis, traditionally approached through methods that are effective but materially intensive, is ripe for re-evaluation through the lens of green chemistry.
This guide provides a critical assessment of two distinct synthetic pathways to this compound. We will move beyond a superficial comparison of yields to a rigorous, quantitative analysis using established green chemistry metrics. By dissecting a traditional route and a modern, greener alternative, we aim to provide researchers, chemists, and process development professionals with a clear framework for designing more sustainable and efficient chemical processes. Our analysis will be grounded in the core principles of green chemistry, which advocate for waste prevention, atom economy, and the use of safer chemicals and catalytic reagents.[3][4]
Pillars of Assessment: Key Green Chemistry Metrics
To objectively compare the synthetic routes, we will employ a suite of widely adopted green chemistry metrics:
-
Atom Economy (AE): Introduced by Barry Trost, this metric provides a theoretical measure of reaction efficiency, calculating the proportion of reactant atoms incorporated into the desired product.[5][6] It is a fundamental design principle for green synthesis.[7]
-
Formula: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[6]
-
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor offers a more practical measure of waste generation by quantifying the mass of waste produced per unit mass of product.[8][9]
-
Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
-
-
Process Mass Intensity (PMI): Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a holistic metric that considers the total mass of all materials (reactants, solvents, workup chemicals) used to produce a specified mass of product.[10][11] A lower PMI indicates a more efficient and less wasteful process.[4][12]
-
Formula: PMI = Total Mass of Inputs (kg) / Mass of Product (kg)
-
Route 1: Traditional Synthesis via S-Alkylation and Oxidative Workup
A classic and reliable method for preparing sulfones involves a two-step sequence: the nucleophilic substitution to form a sulfide, followed by its oxidation. This pathway, while effective, often relies on hazardous reagents and generates significant waste, as our analysis will demonstrate.
The overall transformation proceeds as follows:
-
Step 1 (S-Alkylation): Synthesis of benzyl phenyl sulfide from thiophenol and benzyl bromide.
-
Step 2 (Oxidation): Oxidation of benzyl phenyl sulfide to this compound using hydrogen peroxide in glacial acetic acid.
Experimental Protocol: Traditional Route
Step 1: Synthesis of Benzyl Phenyl Sulfide
-
In a 250 mL round-bottom flask, dissolve sodium hydroxide (4.4 g, 110 mmol) in ethanol (100 mL).
-
To this solution, add thiophenol (11.0 g, 100 mmol) dropwise with stirring.
-
Add benzyl bromide (17.1 g, 100 mmol) to the resulting sodium thiophenoxide solution.
-
Heat the mixture to reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield benzyl phenyl sulfide. Assume a 95% yield (19.0 g, 95 mmol).
Step 2: Oxidation to this compound
-
In a 250 mL flask, dissolve the benzyl phenyl sulfide (19.0 g, 95 mmol) in glacial acetic acid (100 mL).
-
Heat the solution to 70°C.
-
Add 30% hydrogen peroxide (21.5 g, 190 mmol) dropwise, maintaining the temperature below 80°C.
-
Stir the mixture at 70°C for 3 hours.
-
Cool the reaction mixture and pour it into 300 mL of ice-cold water.
-
Collect the resulting white precipitate by filtration, wash thoroughly with water, and dry to obtain this compound. Assume a 90% yield (19.8 g, 85.5 mmol).
Green Metrics Analysis: Traditional Route
| Metric | Step 1 (S-Alkylation) | Step 2 (Oxidation) | Overall Process | Rationale |
| Atom Economy (AE) | 71.4% | 77.5% | 55.4% | Step 1: Significant mass is lost as the NaBr byproduct. Step 2: The two oxygen atoms from H₂O₂ are incorporated, but the rest of the H₂O₂ molecule becomes a water byproduct. The overall AE is low due to the multi-step nature and byproduct formation in each step. |
| E-Factor | ~10 | ~15 | ~25 | High Waste Generation: The E-Factor is dominated by solvent use (ethanol, acetic acid, ether) and aqueous workup streams. The stoichiometric byproduct (NaBr) also contributes. The values are estimated based on the protocol. |
| PMI | ~11 | ~16 | ~26 | High Mass Intensity: Similar to the E-Factor, the PMI is high due to the large volumes of solvents required for the reaction, extraction, and purification, far outweighing the mass of the product.[11] |
Causality and Critique: This traditional route, while synthetically straightforward, is inefficient from a green chemistry perspective. The use of a lachrymatory and toxic alkylating agent (benzyl bromide) and a foul-smelling, toxic nucleophile (thiophenol) poses significant safety risks. The primary drawback is the poor atom economy, a direct result of the substitution reaction mechanism which inherently produces a salt byproduct.[13] Furthermore, the large quantities of organic solvents and water required for the reaction and subsequent workup lead to a very high PMI and E-Factor, signifying a process that generates substantial waste relative to the amount of desired product.[9][12]
Route 2: A Greener Synthesis via Catalytic C-S Coupling and Oxidation
A greener approach seeks to address the shortcomings of the traditional method by employing catalytic processes, safer starting materials, and minimizing waste generation. This proposed route involves:
-
Step 1 (C-S Coupling): Synthesis of benzyl phenyl sulfide from benzyl alcohol and thioanisole using a recyclable, dual-functional ionic liquid catalyst.[14][15]
-
Step 2 (Catalytic Oxidation): Oxidation of the sulfide to sulfone using hydrogen peroxide with a manganese catalyst in an environmentally benign solvent.[16]
Experimental Protocol: Greener Route
Step 1: Catalytic Synthesis of Benzyl Phenyl Sulfide [14][15]
-
In a reaction vessel, combine thioanisole (12.4 g, 100 mmol), benzyl alcohol (13.0 g, 120 mmol), and the ionic liquid 1-propylsulfonate-3-methylimidazolium trifluoromethanesulfonate ([SO₃HPrMIm][OTf]) (1 mol%).
-
Heat the mixture at 120°C for 12 hours. The reaction produces dibenzyl ether as an intermediate, which then reacts with thioanisole. The main byproducts are methanol and water.
-
After cooling, extract the product with a minimal amount of a suitable solvent (e.g., ethyl acetate), leaving the ionic liquid catalyst behind for recycling.
-
Wash the organic layer with water, dry, and concentrate to yield benzyl phenyl sulfide. Assume an 86% yield (17.2 g, 86 mmol).[15]
Step 2: Catalytic Oxidation to this compound [16]
-
In a 250 mL flask, dissolve the benzyl phenyl sulfide (17.2 g, 86 mmol) in acetonitrile (80 mL).
-
Add manganese(II) sulfate monohydrate (MnSO₄·H₂O) (0.14 g, 0.86 mmol, 1 mol%) and sodium bicarbonate (NaHCO₃) (0.72 g, 8.6 mmol).
-
Heat the mixture to 50°C.
-
Add 30% hydrogen peroxide (19.5 g, 172 mmol) dropwise.
-
Stir the mixture at 50°C for 4 hours.
-
After cooling, filter to remove the catalyst. The filtrate can be concentrated and the product crystallized, often with minimal further purification. Assume a 93% yield (18.6 g, 80 mmol).[16]
Green Metrics Analysis: Greener Route
| Metric | Step 1 (C-S Coupling) | Step 2 (Oxidation) | Overall Process | Rationale |
| Atom Economy (AE) | 86.1% | 77.5% | 66.8% | Step 1: The reaction is a condensation/metathesis type, with methanol and water as byproducts, leading to a much-improved AE over the S-alkylation. Step 2: The AE is identical to the traditional oxidation, as the core transformation is the same. The overall AE is significantly better. |
| E-Factor | ~4 | ~6 | ~10 | Reduced Waste: This route uses catalytic amounts of reagents instead of stoichiometric ones. Solvents are still the main contributors, but the volumes can be reduced, and the lack of salt byproducts and extensive extractions lowers the E-Factor. |
| PMI | ~5 | ~7 | ~11 | Lower Mass Intensity: The use of catalysts, avoidance of hazardous reagents that require complex handling, and simpler workup procedures dramatically reduce the total mass of materials used per kilogram of product.[11][12] |
Causality and Critique: This greener pathway exemplifies several core principles of sustainable chemistry. It replaces hazardous starting materials (thiophenol, benzyl bromide) with safer, more benign alternatives (thioanisole, benzyl alcohol).[3] Most importantly, it transitions from stoichiometric reagents to catalytic systems in both steps. The ionic liquid in Step 1 and the manganese salt in Step 2 can, in principle, be recovered and reused, drastically reducing waste.[15][16] The only stoichiometric byproduct from the oxidation step is water, making it a much cleaner transformation. The resulting improvements in Atom Economy, E-Factor, and PMI are substantial and clearly demonstrate the tangible benefits of designing synthesis with green principles in mind.
Comparative Summary and Conclusion
| Green Metric | Traditional Route | Greener Route | % Improvement |
| Overall Atom Economy | 55.4% | 66.8% | 20.6% |
| Estimated E-Factor | ~25 | ~10 | 60.0% |
| Estimated PMI | ~26 | ~11 | 57.7% |
The quantitative comparison unequivocally demonstrates the superiority of the greener synthetic strategy. With a 20.6% higher atom economy , a 60% lower E-Factor , and a 57.7% lower PMI , the catalytic route is not just an academic exercise but a practical blueprint for a more sustainable and economically viable process.
This guide illustrates that the critical evaluation of synthetic routes using green chemistry metrics is essential for modern chemical development. By prioritizing atom economy, minimizing waste through catalytic design, and selecting safer reagents, chemists can significantly reduce the environmental footprint of chemical manufacturing. The synthesis of this compound serves as a powerful example: while the destination (the final molecule) may be the same, the journey (the synthetic pathway) defines the process's ultimate efficiency and sustainability. Adopting this analytical approach is a crucial step towards a future where chemical synthesis is both innovative and inherently responsible.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 3112-88-7 [chemicalbook.com]
- 3. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Chemistry Metrics: E-Factor and Process Mass Intensity (PMI) – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 5. grokipedia.com [grokipedia.com]
- 6. jocpr.com [jocpr.com]
- 7. monash.edu [monash.edu]
- 8. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 13. Organic Chemistry Module | English | Green Chemistry [scranton.edu]
- 14. A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. electronicsandbooks.com [electronicsandbooks.com]
A Senior Application Scientist's Guide to Stilbene Synthesis: Validating a Benzyl Phenyl Sulfone-Based Route to Resveratrol
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of target molecules is a cornerstone of innovation. This guide provides an in-depth technical comparison of a modern synthetic route to (E)-resveratrol, a stilbenoid with significant therapeutic interest, utilizing a modified Julia-Kocienski olefination. This method, which employs a benzyl phenyl sulfone derivative, will be critically evaluated against established olefination strategies, namely the Wittig and Heck reactions, and the classical Perkin reaction. Through a detailed examination of experimental protocols and outcomes, this guide aims to equip the reader with the practical insights necessary to select and optimize a synthetic route for stilbene-based molecules.
The Synthetic Challenge: Stereoselective Synthesis of (E)-Resveratrol
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) presents a seemingly straightforward synthetic target, yet the stereoselective formation of the central carbon-carbon double bond in the trans (E) configuration is a critical challenge. The biological activity of resveratrol is predominantly associated with the (E)-isomer, making stereocontrol a paramount consideration in its synthesis. This guide will dissect a synthetic strategy that leverages the power of sulfone chemistry to achieve this goal and compare it with other prominent methods.
The this compound Approach: A Julia-Kocienski Olefination Route
The Julia-Kocienski olefination, a modification of the classical Julia-Lythgoe olefination, has emerged as a powerful tool for the stereoselective synthesis of alkenes. This reaction involves the coupling of a sulfonyl-stabilized carbanion with a carbonyl compound. In the context of resveratrol synthesis, a this compound derivative, specifically 3,5-bis(trifluoromethyl)phenyl sulfone, serves as a precursor to the key nucleophile.[1][2]
The choice of the 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfone is deliberate. The electron-withdrawing trifluoromethyl groups enhance the acidity of the benzylic protons, facilitating the formation of the sulfonyl carbanion under relatively mild basic conditions.[1][2] Furthermore, the BTFP group is an excellent leaving group in the subsequent elimination step, promoting the efficient formation of the desired alkene.
Retrosynthetic Analysis and Strategy
Our retrosynthetic approach for resveratrol using the Julia-Kocienski olefination is outlined below. The target molecule is disconnected at the stilbene double bond, leading back to a protected 4-hydroxybenzaldehyde and a benzyl BTFP sulfone derived from 3,5-dimethoxybenzyl alcohol. The methoxy groups serve as protecting groups for the phenolic hydroxyls on one of the aromatic rings.
Caption: Retrosynthetic analysis of resveratrol via the Julia-Kocienski olefination.
Experimental Protocol: Julia-Kocienski Synthesis of Trimethylated Resveratrol
The following protocol is a representative procedure for the synthesis of the trimethylated precursor to resveratrol.
Step 1: Synthesis of 3,5-Dimethoxybenzyl 3,5-bis(trifluoromethyl)phenyl sulfone
This intermediate is prepared in a two-step sequence from commercially available 3,5-bis(trifluoromethyl)thiophenol and 3,5-dimethoxybenzyl bromide, followed by oxidation of the resulting sulfide to the sulfone.[2]
Step 2: Julia-Kocienski Olefination
-
To a solution of the 3,5-dimethoxybenzyl 3,5-bis(trifluoromethyl)phenyl sulfone (1.0 equiv) and 4-methoxybenzaldehyde (1.2 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF (1.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (E)-3,4',5-trimethoxystilbene.
Step 3: Demethylation to Resveratrol
The trimethylated resveratrol can be deprotected using a variety of methods, such as treatment with boron tribromide (BBr₃) in dichloromethane at low temperature.
Comparative Analysis of Alternative Synthetic Routes
To provide a comprehensive evaluation, the Julia-Kocienski route is compared with three other established methods for stilbene synthesis: the Wittig reaction, the Heck reaction, and the Perkin reaction.
Alternative Route 1: The Wittig Reaction
The Wittig reaction is a classic and widely used method for alkene synthesis, involving the reaction of a phosphonium ylide with an aldehyde or ketone.
Caption: The Wittig reaction approach to resveratrol.
Experimental Snapshot: A typical Wittig synthesis of a resveratrol precursor involves the reaction of 3,5-dimethoxybenzyltriphenylphosphonium bromide with a protected 4-hydroxybenzaldehyde in the presence of a strong base like n-butyllithium.
Causality and Comparison:
-
Stereoselectivity: A significant drawback of the standard Wittig reaction is its often poor stereoselectivity, typically yielding a mixture of (E) and (Z) isomers.[3] While stabilized ylides (Horner-Wadsworth-Emmons variant) can favor the (E)-isomer, the Julia-Kocienski olefination generally provides higher (E)-selectivity.
-
Reagent Stoichiometry and Byproducts: The Wittig reaction is stoichiometric in the phosphonium salt, and the removal of the triphenylphosphine oxide byproduct can be challenging during purification. The Julia-Kocienski reaction also generates a stoichiometric sulfinate byproduct, which is generally easier to remove.
-
Functional Group Tolerance: Both reactions exhibit good functional group tolerance, although the strongly basic conditions often required for the Wittig reaction can be a limitation for sensitive substrates.
Alternative Route 2: The Heck Reaction
The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene.
Caption: The Heck reaction approach to resveratrol.
Experimental Snapshot: A common Heck route to a resveratrol precursor involves the coupling of 1-iodo-3,5-dimethoxybenzene with 4-acetoxystyrene using a palladium catalyst such as palladium(II) acetate, a phosphine ligand, and a base.[4][5]
Causality and Comparison:
-
Stereoselectivity: The Heck reaction is highly stereoselective for the formation of the (E)-isomer, which is a significant advantage.[4]
-
Catalytic Nature: A key advantage of the Heck reaction is its catalytic nature in palladium, which is economically and environmentally beneficial compared to the stoichiometric reagents used in the Julia and Wittig reactions.
-
Reaction Conditions: The reaction conditions for the Heck coupling are generally mild and tolerant of a wide range of functional groups. However, the cost and potential toxicity of the palladium catalyst and phosphine ligands are considerations.
-
Starting Material Accessibility: The synthesis of the required aryl halides and styrenes is often straightforward.
Alternative Route 3: The Perkin Reaction
The Perkin reaction is a classical method for the synthesis of α,β-unsaturated carboxylic acids from aromatic aldehydes and acid anhydrides, which can be extended to stilbene synthesis.
Caption: The Perkin reaction approach to resveratrol.
Experimental Snapshot: The synthesis of a resveratrol precursor via the Perkin reaction typically involves heating an aromatic aldehyde with an aryl acetic acid in the presence of a base (like triethylamine) and acetic anhydride.[6][7]
Causality and Comparison:
-
Stereoselectivity: The Perkin reaction generally favors the formation of the more stable (E)-isomer.
-
Reaction Conditions: A significant drawback of the Perkin reaction is the often harsh reaction conditions, including high temperatures, which can limit its applicability to sensitive substrates.[6]
-
Yields and Scope: Yields can be variable, and the scope of the reaction is somewhat limited compared to the more modern cross-coupling and olefination methods.
Performance Data Summary
| Synthetic Route | Key Reagents | Stereoselectivity | Typical Yield | Key Advantages | Key Disadvantages |
| Julia-Kocienski Olefination | Benzyl BTFP sulfone, Aldehyde, KHMDS | High (E)-selectivity | Good to Excellent | High (E)-selectivity, good functional group tolerance, reliable. | Stoichiometric use of sulfone, multi-step preparation of sulfone. |
| Wittig Reaction | Phosphonium ylide, Aldehyde, Strong Base | Variable (often low E/Z selectivity) | Moderate to Good | Well-established, versatile. | Often poor stereoselectivity, stoichiometric phosphine oxide byproduct. |
| Heck Reaction | Aryl halide, Alkene, Pd catalyst, Base | High (E)-selectivity | Good to Excellent | Catalytic in palladium, high (E)-selectivity, mild conditions. | Cost and toxicity of catalyst and ligands. |
| Perkin Reaction | Aromatic aldehyde, Aryl acetic acid, Base | Good (E)-selectivity | Moderate | Uses readily available starting materials. | Harsh reaction conditions, limited scope. |
Conclusion and Expert Recommendation
The validation of a synthetic route is a multifaceted process that weighs efficiency, stereocontrol, cost, and practicality. For the synthesis of (E)-resveratrol and related stilbenes, the Julia-Kocienski olefination employing a this compound derivative stands out as a highly reliable and stereoselective method. Its predictable and high (E)-selectivity addresses the primary challenge in stilbene synthesis. While the preparation of the sulfone reagent requires additional steps, the robustness and high yields of the olefination often compensate for this initial investment, particularly in the context of complex molecule synthesis where reliability is paramount.
The Heck reaction presents a strong and often superior alternative , especially for large-scale synthesis, due to its catalytic nature and excellent stereocontrol. The choice between the Julia-Kocienski and Heck routes may ultimately depend on factors such as the availability and cost of starting materials and catalysts, and the specific functional groups present in the target molecule.
The Wittig reaction, while a cornerstone of organic synthesis, is generally less suitable for the stereoselective synthesis of (E)-stilbenes unless a stabilized ylide is employed in a Horner-Wadsworth-Emmons variation. The classical Perkin reaction, though historically significant, is often superseded by the milder and more versatile modern methods.
Ultimately, the selection of the optimal synthetic route requires a careful consideration of the specific project goals, available resources, and the chemical intricacies of the target molecule. This guide provides the foundational knowledge and comparative data to make an informed decision, empowering researchers to advance their synthetic endeavors with confidence.
References
- 1. 3,5-Bis(trifluoromethyl)phenyl sulfones in the modified Julia olefination: application to the synthesis of resveratrol [organic-chemistry.org]
- 2. 3,5-bis(trifluoromethyl)phenyl sulfones in the direct Julia-Kocienski olefination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on the Synthesis and Biological Activities of Resveratrol and Its Derivatives [yakhak.org]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. WO2001060774A1 - Synthesis of resveratrol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzyl Phenyl Sulfone
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of benzyl phenyl sulfone (CAS 3112-88-7). As a versatile sulfone compound used as a key intermediate in pharmaceutical development and polymer chemistry, its presence in the laboratory necessitates a robust understanding of its hazard profile and the regulatory framework governing its waste stream.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure personnel safety and environmental compliance.
Hazard Assessment: The Foundation of Safe Disposal
Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is essential. This dictates the required personal protective equipment (PPE), spill response actions, and the ultimate disposal pathway. This compound is an off-white powder solid with specific GHS (Globally Harmonized System) classifications that must be respected.[4]
While some safety data sheets (SDS) may classify it as non-hazardous under certain regulations, others provide more specific warnings.[4][5] In laboratory practice, it is a bedrock principle to adhere to the most conservative safety information available. The primary hazards identified from a consensus of supplier data are summarized below.[4][6]
| Hazard Classification | GHS Category | Hazard Statement | Causality and Implication for Handling |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Prolonged or repeated contact can cause inflammation and irritation. This necessitates the use of chemical-resistant gloves and a lab coat to prevent direct skin exposure.[4][6] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | The powder can cause significant irritation if it enters the eyes. Safety glasses with side shields or goggles are mandatory when handling the solid compound.[4][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the dust can irritate the respiratory system.[4][6] Handling should occur in a well-ventilated area or a chemical fume hood to minimize airborne particulates.[5][7] |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | While not acutely toxic, ingestion can be harmful.[4] This underscores the importance of strict hygiene measures, such as washing hands thoroughly after handling and never consuming food or drink in the lab. |
Environmental Considerations: this compound is not currently classified as a substance with persistent, bioaccumulative, and toxic (PBT) properties.[5] However, upon thermal decomposition, it can produce hazardous sulfur oxides.[4] As a matter of sound scientific practice and environmental stewardship, organic compounds of this nature should never be disposed of via the sanitary sewer system, as they can persist through wastewater treatment and contaminate waterways.[8]
Immediate Safety and Spill Response Protocol
Accidents can happen. A prepared response is a non-negotiable component of laboratory safety.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.[8]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.[9]
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel not involved in the cleanup. Maximize ventilation in the area, preferably within a chemical fume hood.[9]
-
Contain the Spill: Prevent the powder from spreading further.
-
Clean Up: For a solid spill, carefully sweep or gently vacuum the material. Avoid creating dust. [8] Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[8][9]
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. The contaminated cleaning materials must also be disposed of as hazardous waste.
-
Prevent Environmental Release: Under no circumstances should a spill be washed into a floor drain or sink.[8][9]
The Core Disposal Workflow: From Benchtop to Final Disposition
The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates "cradle-to-grave" management of hazardous waste.[10][11][12] As the generator of the waste, the laboratory is the first and most critical link in this chain.[13]
The following diagram outlines the essential decision-making and operational flow for proper disposal.
Caption: Decision and workflow diagram for the safe disposal of this compound.
Step-by-Step Disposal Protocol
1. Waste Identification and Classification Under RCRA, the waste generator is legally responsible for determining if a waste is hazardous.[13][14] this compound is not explicitly on the EPA's F, K, P, or U lists of hazardous wastes.[15][16] Therefore, its classification would fall under "characteristic" hazardous waste. Given its GHS classifications as a skin, eye, and respiratory irritant, it must be managed as a hazardous chemical waste.[4][6]
2. Segregation and Collection
-
Do Not Mix: Never mix this compound waste with other waste streams (e.g., non-hazardous trash, other chemical wastes) unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Container Selection: Use a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[10] For solid waste, a wide-mouth plastic or glass container is appropriate.
3. Labeling Proper labeling is a frequent point of failure in regulatory inspections. The container must be clearly marked with:
-
The words "Hazardous Waste" .[10]
-
The full, unabbreviated chemical name: "this compound" .
-
An indication of the associated hazards (e.g., "Irritant").
4. On-Site Accumulation
-
Keep Containers Closed: Waste containers must be kept closed at all times except when adding or removing waste.[10] This is a critical EPA regulation designed to prevent spills and vapor exposure.[10]
-
Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation in a designated SAA. This area should be under the control of the laboratory personnel.
5. Coordination with Environmental Health & Safety (EHS) Your institution's EHS department is your partner in compliance. They manage the logistics of waste consolidation, transport, and final disposal.
-
Schedule a Pickup: Follow your facility's specific procedures to request a pickup of the hazardous waste container.
-
Provide Documentation: Be prepared to provide the SDS for this compound to the waste management personnel.[8]
6. Off-Site Disposal Once collected by EHS, the waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13][14] The most appropriate and effective disposal method for this compound is high-temperature incineration .[9][17] This process ensures the complete thermal destruction of the organic compound into less harmful components, which are then treated by emission control systems ("scrubbers").[9]
Decontamination and Empty Container Disposal
Properly managing contaminated labware and empty chemical containers is a crucial final step.
-
Glassware Decontamination: Glassware that has come into contact with this compound should be decontaminated before being washed for reuse. A standard procedure is a triple rinse with a suitable organic solvent (e.g., acetone or ethanol). The solvent rinsate must be collected and disposed of as hazardous waste along with the primary chemical waste.
-
Empty Container Disposal: A container is not "empty" in the regulatory sense until it has been properly decontaminated. For solid this compound, this typically requires a triple rinse with a suitable solvent.[18] The rinsate must be collected as hazardous waste.[18] After this procedure, consult your EHS department's guidelines. Some institutions may allow the disposal of the rinsed container in regular trash or recycling, while others may require it to be collected by EHS.[18]
By adhering to this comprehensive guide, laboratory professionals can manage this compound waste with confidence, ensuring the protection of themselves, their colleagues, and the environment while maintaining strict regulatory compliance.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 3112-88-7 [amp.chemicalbook.com]
- 3. This compound | 3112-88-7 [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Benzene, ((phenylmethyl)sulfonyl)-, | C13H12O2S | CID 76561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pfw.edu [pfw.edu]
- 11. epa.gov [epa.gov]
- 12. Summary of the Resource Conservation and Recovery Act | US EPA [epa.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. Waste Code [rcrainfo.epa.gov]
- 17. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 18. ehs.unl.edu [ehs.unl.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyl Phenyl Sulfone
This document provides essential, immediate safety and logistical information for the handling and disposal of Benzyl phenyl sulfone (CAS No. 3112-88-7). As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every protocol is a self-validating system of safety.
Hazard Assessment: A Case for Proactive Protection
This compound is an off-white powder solid utilized in various organic synthesis applications.[1][2] A review of Safety Data Sheets (SDS) from various suppliers reveals inconsistencies in hazard classification. While some sources classify it as non-hazardous, others indicate significant risks.[1][3] In laboratory practice, the most stringent precautions must be adopted to ensure personnel safety. Therefore, this guide is based on a conservative assessment of the potential hazards.
Table 1: Summary of GHS Hazard Classifications for this compound
| Hazard Classification | Category | Associated Risk | Citing Sources |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | [1][4] |
| Skin Corrosion/Irritation | Category 1B / 2 | Causes severe skin burns and eye damage / Causes skin irritation | [1][5][6] |
| Serious Eye Damage/Irritation | Category 1 / 2 | Causes serious eye damage / Causes serious eye irritation | [1][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |[1][5][7] |
The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The powdered nature of the compound makes dust formation a significant risk, necessitating specific engineering controls and personal protective equipment (PPE) to mitigate exposure.[8]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to protect you from the specific hazards identified. Engineering controls, such as fume hoods, are the first line of defense, and PPE is the critical final barrier.[7][8]
Table 2: Required Personal Protective Equipment for this compound
| PPE Category | Type & Specifications | Rationale & Causality |
|---|---|---|
| Eye and Face Protection | Chemical safety goggles or a full-face shield. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][8][9] | Protects against airborne dust particles and accidental splashes that can cause serious eye irritation or damage.[1][5] A face shield offers broader protection for the entire face.[10] |
| Hand Protection | Chemically resistant gloves. Nitrile rubber is suitable for splash protection, while Butyl rubber is recommended for prolonged contact.[11][12] | Prevents direct skin contact, which can cause irritation or severe burns.[1] The choice of material depends on the duration of the task. Always check manufacturer-specific chemical resistance data.[13][14] |
| Skin and Body Protection | A standard laboratory coat is mandatory. For tasks with a higher risk of dust generation, consider impervious clothing or disposable coveralls. | Provides a barrier against incidental contact and contamination of personal clothing.[1][10] |
| Respiratory Protection | Required when handling outside of a fume hood or when dust generation is likely. A NIOSH-approved air-purifying respirator with particulate filters (N95 or higher) is recommended.[8][9] | this compound dust can cause respiratory tract irritation.[1][5] A respirator prevents the inhalation of fine particles. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow minimizes the risk of exposure and ensures the integrity of the experiment.
Pre-Operational Protocol
-
Verify Engineering Controls : Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure safety showers and eyewash stations are unobstructed and operational.[7][9]
-
Assemble all Materials : Gather all necessary chemicals, glassware, and equipment before starting the procedure to minimize movement in and out of the controlled workspace.
-
Don PPE : Put on all required PPE in the correct sequence. This ensures complete and proper coverage before any chemical handling begins.
Safe Handling Workflow
This workflow is designed to contain this compound at every step, from initial weighing to its use in a reaction.
Post-Operational Protocol
-
Decontaminate : Thoroughly wipe down the work area, balance, and any equipment used.
-
Doff PPE : Remove PPE in the reverse order of donning to prevent self-contamination. Gloves should be removed first by peeling them off without touching the outer surface.
-
Hygiene : Wash hands and any exposed skin thoroughly with soap and water after removing all PPE.[3][15]
Emergency Response and Disposal
Exposure Protocol
Immediate and correct first aid is critical in mitigating the effects of an accidental exposure.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation or a rash develops.[15]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[7]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if the person feels unwell.[1][7]
-
Ingestion : Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Spill and Disposal Plan
-
Spill Response : For small spills, carefully sweep or vacuum the solid material, avoiding dust generation.[8][9] Place the material into a sealed, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Waste Disposal : Dispose of all waste, including contaminated PPE and cleaning materials, as hazardous chemical waste.[4] All disposal must be conducted in accordance with applicable federal, state, and local regulations.[9] Do not allow the chemical to enter drains or surface water.[4]
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability in your work, ensuring the protection of both personnel and research outcomes.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Benzene, ((phenylmethyl)sulfonyl)-, | C13H12O2S | CID 76561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. actylislab.com [actylislab.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. westliberty.edu [westliberty.edu]
- 10. hsa.ie [hsa.ie]
- 11. benchchem.com [benchchem.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. cdn.mscdirect.com [cdn.mscdirect.com]
- 15. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
